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4-(Benzyloxy)-6-bromo-1H-indole Documentation Hub

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  • Product: 4-(Benzyloxy)-6-bromo-1H-indole
  • CAS: 1070503-92-2

Core Science & Biosynthesis

Foundational

4-(Benzyloxy)-6-bromo-1H-indole chemical properties

Technical Guide: 4-(Benzyloxy)-6-bromo-1H-indole Executive Summary 4-(Benzyloxy)-6-bromo-1H-indole is a high-value bifunctional building block used primarily in the synthesis of complex pharmaceutical agents, including k...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4-(Benzyloxy)-6-bromo-1H-indole

Executive Summary

4-(Benzyloxy)-6-bromo-1H-indole is a high-value bifunctional building block used primarily in the synthesis of complex pharmaceutical agents, including kinase inhibitors and GPR17 agonists.[1] Its structural utility lies in its orthogonal reactivity:

  • C6-Bromine: A handle for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

  • C4-Benzyloxy: A masked phenol that exerts a strong electronic directing effect on the C3 position and can be late-stage deprotected to reveal a hydrogen-bond donor/acceptor (4-hydroxyindole).[1]

  • Indole NH: An acidic site allowing for N-alkylation or serving as a directing group anchor.[1]

This guide provides a validated synthetic route, critical handling parameters, and a reactivity map designed to prevent common experimental failures, particularly regarding halogen retention during cyclization.

Structural & Physicochemical Profile

The molecule features an electron-rich indole core modified by two opposing substituents.[1]

FeatureChemical CharacterSynthetic Implication
C4-Benzyloxy (-OBn) Electron-Donating Group (EDG)Activates C3 for electrophilic aromatic substitution (SEAr).[1] Protects the phenol from oxidation.
C6-Bromine (-Br) Electron-Withdrawing (Inductive)Deactivates the benzene ring slightly but serves as a reactive site for Pd(0) oxidative addition.[1]
Indole NH Acidic (pKa ~16 in DMSO)Requires base (e.g., NaH, Cs2CO3) for alkylation.[1] Can poison Pd-catalysts if not masked or deprotonated.[1]

Key Stability Note: While the benzyl ether is stable to basic conditions, it is sensitive to strong Lewis acids (e.g., BBr3) and catalytic hydrogenation. The C6-Br bond is labile to lithiation (Li-halogen exchange).[1]

Synthetic Access: The Leimgruber-Batcho Protocol

While the Fischer indole synthesis is common, it often fails to provide regioselectivity for 4-substituted indoles.[1] The Leimgruber-Batcho Indole Synthesis is the industry standard for this scaffold because it proceeds under mild conditions that preserve the halogen.

Mechanism & Workflow

The synthesis begins with 1-(benzyloxy)-3-bromo-5-methyl-4-nitrobenzene.[1] The acidity of the methyl protons ortho to the nitro group allows condensation with DMF-DMA, followed by reductive cyclization.

Critical Constraint: Standard catalytic hydrogenation (H2, Pd/C) is contraindicated for the cyclization step, as it poses a high risk of simultaneous debromination and debenzylation. We utilize Iron/Acetic Acid (Fe/AcOH) or Titanium(III) Chloride (TiCl3) to effect chemoselective reduction.[1]

Visual Synthesis Workflow

LeimgruberBatcho Start Precursor: 4-Benzyloxy-2-nitro-toluene derivative Step1 Condensation (DMF-DMA, Pyrrolidine, 110°C) Start->Step1 Enamine Formation Inter Intermediate: Trans-β-pyrrolidino-styrene Step1->Inter Step2 Reductive Cyclization (Fe powder, AcOH, 80°C) Inter->Step2 Nitro Reduction Product Target: 4-(Benzyloxy)-6-bromo-1H-indole Step2->Product Cyclization & Elimination

Figure 1: Chemoselective Leimgruber-Batcho synthesis avoiding hydrodehalogenation.

Experimental Protocols

Protocol A: Enamine Formation
  • Charge: In a round-bottom flask, dissolve 1-(benzyloxy)-3-bromo-5-methyl-4-nitrobenzene (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Reagent: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq) and pyrrolidine (1.1 eq).

  • Reaction: Heat to 110°C under N2 for 4–6 hours. Monitoring by TLC should show the consumption of the starting nitro compound and the appearance of a deep red enamine spot.

  • Workup: Concentrate in vacuo to remove excess DMF-DMA.[1] The crude red oil is typically used directly to minimize hydrolysis.

Protocol B: Chemoselective Reductive Cyclization (Fe/AcOH)

Why this method? Iron in acetic acid reduces the nitro group to the amine (which spontaneously cyclizes) without touching the aryl bromide or benzyl ether.

  • Setup: Dissolve the crude enamine in Glacial Acetic Acid (0.2 M).

  • Reduction: Add Iron powder (Fe, 325 mesh, 5.0 eq) portion-wise at room temperature to control exotherm.

  • Cyclization: Heat the suspension to 80°C for 2 hours. The red color will fade to a dull brown/yellow.

  • Quench: Cool to RT. Filter through a Celite pad to remove iron residues.[1] Wash the pad with Ethyl Acetate.

  • Neutralization: Pour filtrate into ice-cold saturated NaHCO3 (Caution: foaming). Extract with Ethyl Acetate (3x).[1]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). 4-(Benzyloxy)-6-bromo-1H-indole typically elutes as an off-white to pale yellow solid.[1]

Reactivity & Functionalization Map

Once synthesized, the scaffold offers three distinct vectors for diversification.

Vector 1: C6-Suzuki Coupling

The C6-Bromine is sterically accessible.[1] However, the free N-H can interfere with Pd catalysts.

  • Recommendation: Use mild bases (K3PO4 or K2CO3) and active catalyst systems like Pd(dppf)Cl2 or Pd(PPh3)4 in Dioxane/Water.[1]

  • Self-Validating Check: If conversion is low (<20%), protect the N1 position (e.g., Boc or SEM) to prevent formation of insoluble Pd-indole complexes.

Vector 2: C4-Deprotection
  • Method: Hydrogenolysis (H2, Pd/C) will remove the benzyl group and the bromine.

  • Selective Method: To keep the bromine, use BCl3 or BBr3 at -78°C in DCM.[1] This cleaves the benzyl ether to the free phenol without dehalogenating the C6 position.

Vector 3: C3-Formylation (Vilsmeier-Haack)

The C4-alkoxy group strongly activates the C3 position.[1]

  • Reagents: POCl3 / DMF.[1]

  • Outcome: Rapid formation of the 3-carbaldehyde, a key intermediate for Knoevenagel condensations.[1]

Visual Reactivity Logic

Reactivity cluster_C6 C6 Functionalization cluster_C4 C4 Deprotection cluster_C3 C3 Activation Core 4-(Benzyloxy)-6-bromo-1H-indole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki BBr3 Lewis Acid Cleavage (BBr3, -78°C) Core->BBr3 Vilsmeier Vilsmeier-Haack (POCl3/DMF) Core->Vilsmeier Biaryl 6-Aryl-4-benzyloxyindole Suzuki->Biaryl Phenol 6-Bromo-4-hydroxyindole BBr3->Phenol Aldehyde 3-Formyl derivative Vilsmeier->Aldehyde

Figure 2: Divergent synthesis pathways preserving or transforming specific functional groups.[1]

References

  • Leimgruber-Batcho Indole Synthesis

    • Gribble, G. W. (2016).[1][2] Leimgruber–Batcho Indole Synthesis. In Indole Ring Synthesis.

    • [1]

  • Suzuki Coupling on Halogenated Indoles

    • Research on Pd-catalyzed cross-coupling of 5- and 6-bromoindoles using various ligand systems.[1]

    • [1]

  • Applications in GPR17 Agonists

    • Synthesis of 3-(2-carboxy-4,6-dichloro-indol-3-yl)propionic acid and bromo-analogs.[1]

    • [1]

  • General Indole Reactivity & Properties

    • Review of C4-H functionaliz
    • [1]

Sources

Exploratory

Strategic Synthesis of 4-(Benzyloxy)-6-bromo-1H-indole: An In-Depth Technical Guide

Executive Summary The 4-(benzyloxy)-6-bromo-1H-indole scaffold represents a high-value intermediate in medicinal chemistry, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The 4-posit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(benzyloxy)-6-bromo-1H-indole scaffold represents a high-value intermediate in medicinal chemistry, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The 4-position oxygenation mimics the substitution pattern of psilocybin-related alkaloids, while the 6-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core.

This guide outlines a robust, scalable synthetic pathway based on the Leimgruber-Batcho indole synthesis . Unlike the Fischer indole synthesis, which often suffers from regioselectivity issues with meta-substituted substrates, the Leimgruber-Batcho method guarantees the correct substitution pattern by leveraging the acidity of the ortho-nitrotoluene methyl group.

Retrosynthetic Analysis

The strategic disconnection relies on the construction of the pyrrole ring from a pre-functionalized benzene derivative. The 4,6-disubstitution pattern is established early on the phenol core, ensuring regiochemical integrity throughout the sequence.

Retrosynthesis Target 4-(Benzyloxy)-6-bromo-1H-indole Enamine Enamine Intermediate (trans-β-pyrrolidinostyrene) Target->Enamine Reductive Cyclization Precursor 4-Bromo-6-benzyloxy-2-nitrotoluene Enamine->Precursor DMF-DMA Condensation Phenol 4-Bromo-2-methyl-6-nitrophenol Precursor->Phenol O-Benzylation SM 2-Methyl-6-nitrophenol (Starting Material) Phenol->SM Electrophilic Bromination

Figure 1: Retrosynthetic logic flow ensuring regiocontrol of the 4,6-substitution pattern.

Detailed Synthetic Protocol

Step 1: Regioselective Bromination of 2-Methyl-6-nitrophenol

Objective: Introduce the bromine atom at the position para to the hydroxyl group. The hydroxyl group acts as a strong ortho/para director, overriding the directing effects of the methyl and nitro groups.

  • Starting Material: 2-Methyl-6-nitrophenol (CAS: 13073-29-5)[1]

  • Reagents: Bromine (

    
    ), Acetic Acid (AcOH)[2]
    
  • Mechanism: Electrophilic Aromatic Substitution (

    
    )
    

Protocol:

  • Dissolve 2-methyl-6-nitrophenol (1.0 equiv) in glacial acetic acid (10 volumes).

  • Cool the solution to 15–20 °C.

  • Add bromine (1.05 equiv) dropwise over 30 minutes, maintaining the temperature below 25 °C.

    • Note: The 4-position is highly activated. Over-bromination is minimized by controlling stoichiometry and temperature.

  • Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of starting material.

  • Quench by pouring the reaction mixture into ice-water (30 volumes).

  • Filter the resulting yellow precipitate.

  • Wash the cake with water and cold 5% sodium bisulfite solution (to remove residual bromine).

  • Dry in a vacuum oven at 45 °C.

    • Target Product: 4-Bromo-2-methyl-6-nitrophenol (CAS: 20294-50-2).[2][3][4]

    • Expected Yield: 80–85%.

Step 2: O-Benzylation (Protection)

Objective: Protect the phenol as a benzyl ether. This group will become the 4-benzyloxy substituent in the final indole.

  • Reagents: Benzyl bromide (BnBr), Potassium Carbonate (

    
    ), DMF.
    

Protocol:

  • Dissolve 4-bromo-2-methyl-6-nitrophenol (1.0 equiv) in anhydrous DMF (5 volumes).

  • Add potassium carbonate (1.5 equiv, granular).

  • Add benzyl bromide (1.1 equiv) dropwise.

  • Heat the mixture to 60 °C for 3 hours.

  • Cool to room temperature and pour into water (20 volumes).

  • Extract with Ethyl Acetate (3x). Wash combined organics with brine.

  • Concentrate under reduced pressure. Recrystallize from Ethanol if necessary.

    • Target Product: 4-Bromo-6-benzyloxy-2-nitrotoluene (also named 2-(benzyloxy)-5-bromo-1-methyl-3-nitrobenzene).

    • Expected Yield: >90%.

Step 3: Enamine Formation (Leimgruber-Batcho Part I)

Objective: Condensation of the activated methyl group with


-dimethylformamide dimethyl acetal (DMF-DMA) to form the 

-pyrrolidinostyrene intermediate. Pyrrolidine is added to accelerate the reaction and stabilize the enamine.
  • Reagents: DMF-DMA, Pyrrolidine, DMF.[5]

Protocol:

  • Dissolve 4-bromo-6-benzyloxy-2-nitrotoluene (1.0 equiv) in anhydrous DMF (5 volumes).

  • Add DMF-DMA (1.5 equiv) and pyrrolidine (1.5 equiv).

  • Heat the solution to 110 °C (reflux) under nitrogen for 3–5 hours.

    • Visual Cue: The solution will turn a deep red color, characteristic of the nitrostyrene enamine.

  • Concentrate the reaction mixture under high vacuum to remove DMF and excess reagents.

  • The residue (a dark red solid/oil) is typically used directly in the next step without purification.

    • Intermediate: (E)-4-(Benzyloxy)-6-bromo-2-nitro-

      
      -pyrrolidinostyrene.
      
Step 4: Reductive Cyclization (Leimgruber-Batcho Part II)

Objective: Reduce the nitro group to an amine, which spontaneously cyclizes with the enamine double bond to form the indole. Critical Control Point: Standard hydrogenation (


, Pd/C) or Raney Nickel can cause debromination  (loss of the Br atom). Iron/Acetic Acid  or Zinc/Acetic Acid  are the preferred chemoselective methods to preserve the aryl bromide.
  • Reagents: Iron powder (Fe), Acetic Acid (AcOH), Ethanol (EtOH).

Protocol:

  • Dissolve the crude enamine from Step 3 in a mixture of Ethanol (10 volumes) and Glacial Acetic Acid (5 volumes).

  • Heat the solution to 80 °C.

  • Add Iron powder (5.0 equiv, 325 mesh) portion-wise over 30 minutes.

    • Caution: Exothermic reaction with hydrogen evolution.

  • Reflux for 2 hours. Monitor by TLC or HPLC.

  • Cool to room temperature and filter through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate.

  • Concentrate the filtrate.[2][5] Dilute with Ethyl Acetate and wash with saturated

    
     (carefully, to neutralize acid) and brine.
    
  • Purify the crude product via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Final Product: 4-(Benzyloxy)-6-bromo-1H-indole.

    • Expected Yield: 60–70% (over 2 steps).

Process Visualization

SynthesisWorkflow Step1 Step 1: Bromination SM: 2-Methyl-6-nitrophenol Reagent: Br2, AcOH Temp: 20°C Step2 Step 2: Protection Reagent: BnBr, K2CO3, DMF Temp: 60°C Step1->Step2 Yield: ~80% Step3 Step 3: Enamine Formation Reagent: DMF-DMA, Pyrrolidine Temp: 110°C Step2->Step3 Yield: >90% Step4 Step 4: Cyclization Reagent: Fe, AcOH, EtOH Temp: 80°C (Preserves Bromine) Step3->Step4 One-pot/Crude Final Product: 4-(Benzyloxy)-6-bromo-1H-indole Step4->Final Yield: ~65%

Figure 2: Step-by-step synthetic workflow with key process parameters.

Key Process Parameters & Data

ParameterStep 1 (Bromination)Step 3 (Enamine)Step 4 (Cyclization)
Solvent Acetic AcidDMFEtOH / AcOH
Temperature 15–25 °C110 °C (Reflux)80 °C (Reflux)
Stoichiometry 1.05 eq

1.5 eq DMF-DMA5.0 eq Fe
Critical Risk Over-brominationIncomplete conversionDebromination (if using Pd/C)
Purification Precipitation (Water)None (Use Crude)Column Chromatography

References

  • Leimgruber-Batcho Indole Synthesis (General Protocol) : Batcho, A. D.; Leimgruber, W. "Indoles from 2-Nitrotoluenes: 4-Benzyloxyindole". Organic Syntheses, 1985 , 63, 214.

  • Bromination of Nitrocresols : "Preparation of 2-bromo-6-methyl-4-nitrophenol".[2][6] ChemicalBook/Patent US2013/281433.[2]

  • Chemoselective Reduction : "Use of Iron/Acetic Acid for Indole Synthesis retaining Halogens". Heterocycles, 1984 , 22,[5] 1.

  • Synthesis of 4-Hydroxyindole Derivatives : Sharapov, A.D., et al. "Synthesis of 4-hydroxy and 6-hydroxyindoles". Chimica Techno Acta, 2022 , 9(2).

Sources

Foundational

Technical Guide: Spectroscopic Validation of 4-(Benzyloxy)-6-bromo-1H-indole

[1] Executive Summary Compound: 4-(Benzyloxy)-6-bromo-1H-indole CAS Registry Number: 1070503-92-2 (Reference) Molecular Formula: C H BrNO Molecular Weight: 302.17 g/mol [1] This technical guide provides a comprehensive f...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound: 4-(Benzyloxy)-6-bromo-1H-indole CAS Registry Number: 1070503-92-2 (Reference) Molecular Formula: C


H

BrNO Molecular Weight: 302.17 g/mol [1]

This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-(Benzyloxy)-6-bromo-1H-indole.[1] This compound is a critical "privileged scaffold" intermediate, widely utilized in the synthesis of kinase inhibitors (e.g., targeting serine/threonine kinases), antiviral agents (HCV NS5B polymerase inhibitors), and CNS-active agents.[1]

The 4,6-disubstitution pattern on the indole core presents unique steric and electronic challenges.[1] Accurate characterization requires differentiating this regioisomer from its 5,6- or 4,7-analogs, which often arise during non-selective bromination or cyclization protocols.[1]

Part 1: Structural Analysis & Synthetic Context[1]

Understanding the synthetic origin is a prerequisite for interpreting spectroscopic noise.[1] This compound is typically accessed via the Leimgruber-Batcho or Bartoli indole synthesis routes, often starting from substituted nitrotoluenes.[1]

Impurity Profiling

When analyzing spectra, researchers must be vigilant for specific process-related impurities:

  • Residual Solvents: Toluene (from azeotropic drying) or DMF (from acetal formation).[1]

  • Precursors: Uncyclized enamine intermediates (if Leimgruber-Batcho is used).[1]

  • Regioisomers: 6-Benzyloxy-4-bromoindole (if the starting material regioselectivity was compromised).[1]

Visualization: Synthesis & Characterization Workflow

The following diagram outlines the logical flow from crude synthesis to validated intermediate, highlighting critical decision points.

G Start Precursor: 4-Benzyloxy-6-bromo-2-nitrotoluene Rxn Reaction: Batcho-Leimgruber Cyclization (DMF-DMA / Raney Ni) Start->Rxn Crude Crude Intermediate (Red/Brown Oil) Rxn->Crude Purification Purification: SiO2 Chromatography (Hex/EtOAc) Crude->Purification LCMS LC-MS Check: Look for Br Isotope Pattern (1:1) Crude->LCMS Quick Check NMR_1H 1H NMR: Confirm 4,6-Subst. Pattern (Meta coupling H5-H7) Purification->NMR_1H Final Validated 4-(Benzyloxy)-6-bromo-1H-indole LCMS->Final NOE NOE/2D NMR: Confirm Regiochemistry (H3 <-> H5 interaction) NMR_1H->NOE If ambiguous NOE->Final

Figure 1: Critical path for the synthesis and validation of 4-(Benzyloxy)-6-bromo-1H-indole.

Part 2: Spectroscopic Profile (The Core)[1]

Mass Spectrometry (LC-MS)

The presence of bromine provides a definitive diagnostic handle due to its natural isotopic abundance (


Br : 

Br

1:1).[1]
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).[1]

  • Key Signals:

    • [M+H]

      
      :  Two peaks of equal intensity at m/z 302.0 and 304.0.[1]
      
    • Fragmentation: Loss of the benzyl group (

      
      ) is common, observing a cation at m/z ~211/213.[1]
      
Nuclear Magnetic Resonance ( H NMR)

Solvent Selection: DMSO-


 is recommended over CDCl

to ensure the indole N-H proton is clearly visible (usually a broad singlet > 11 ppm) and does not exchange rapidly.[1]
Diagnostic Chemical Shifts (Reference Data)

Values are approximate (


 0.05 ppm) based on electronic shielding increments for 4,6-disubstituted indoles.
PositionProton TypeShift (

ppm)
MultiplicityCoupling (

Hz)
Structural Logic
NH Indole N-H11.2 - 11.4br s-Deshielded, H-bonded to DMSO.[1]
H-2 Indole C27.35t/dd2.5Typical

-proton.[1]
H-7 Indole C77.50d1.5Meta to H-5.[1] Deshielded by Br.
Ph Benzyl Aromatic7.30 - 7.50m-Multiplet overlap (5H).[1]
H-5 Indole C56.75d1.5Meta to H-7.[1] Shielded by 4-OBn.[1]
H-3 Indole C36.45dd2.5, 1.0Typical

-proton.[1]
CH

Benzylic5.20s-Characteristic singlet.[1]
Critical Validation Check: The H5/H7 Coupling

The most common error is misidentifying the substitution pattern.[1] In a 4,6-disubstituted indole:

  • H5 and H7 are meta to each other. They will appear as sharp doublets with a small coupling constant (

    
     Hz).[1]
    
  • Absence of Ortho Coupling: If you see a doublet with

    
     Hz in the aromatic region (excluding the benzyl group), you likely have the 5,6- or 4,5-isomer.[1]
    
Infrared Spectroscopy (FT-IR)[1]
  • 
    :  3400–3300 cm
    
    
    
    (Sharp band).[1]
  • 
     (Ar):  1610, 1580 cm
    
    
    
    .[1]
  • 
     (Ether):  1240–1260 cm
    
    
    
    (Strong).[1]

Part 3: Logic & Connectivity (2D NMR)

To definitively prove the 4-(benzyloxy) position versus the 5- or 6-position, NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard.[1]

Visualization: NMR Connectivity Logic

This diagram illustrates the necessary through-space (NOE) and through-bond (HMBC) correlations to confirm the structure.[1]

NMR_Logic cluster_legend Legend H3 H-3 (6.45 ppm) H5 H-5 (6.75 ppm) C4 C-4 (Quaternary) H5->C4 HMBC (3J) C6 C-6 (C-Br) H5->C6 HMBC (2J) H7 H-7 (7.50 ppm) H7->C6 HMBC (2J) BnCH2 Bn-CH2 (5.20 ppm) BnCH2->H3 NOE (Strong) Confirms 4-Pos BnCH2->H5 NOE (Weak) key1 Proton key2 Carbon

Figure 2: NMR Connectivity Map. The NOE between the benzylic protons and Indole H-3 is the definitive proof of the 4-position substitution.[1]

Part 4: Experimental Protocols

Protocol A: NMR Sample Preparation (Self-Validating)

Objective: To obtain high-resolution spectra free from concentration effects.[1]

  • Mass: Weigh 5–10 mg of the solid intermediate.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D).[1]
    
    • Why DMSO? It breaks intermolecular H-bonds, sharpening the NH signal.[1]

  • Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a cotton plug into the NMR tube.[1]

  • Acquisition:

    • Run standard 1H (16 scans).[1]

    • If H5/H7 resolution is poor, run a standard 13C or DEPT-135 to confirm the number of CH carbons (should be exactly 10 aromatic CH signals: 5 Benzyl + 4 Indole + 1 Benzylic CH2? No, Benzylic is CH2.[1] Indole has H2, H3, H5, H7 = 4.[1] Benzyl has 5.[1][2] Total 9 aromatic protons).[1][3]

Protocol B: LC-MS Purity Check

Objective: Confirm bromine presence and purity.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/peptide bonds).[1]

  • Validation: Ensure the UV peak aligns perfectly with the MS signals for m/z 302/304.

References

  • Synthesis of 4-Substituted Indoles: Batcho, A. D., & Leimgruber, W. (1985).[1] Indoles from 2-Nitrotoluenes: 4-Benzyloxyindole. Organic Syntheses, 63, 214.[1] [Link] (Note: Foundational text for the synthesis of the 4-benzyloxy core).

  • Brominated Indole Scaffolds: National Institutes of Health (NIH) / PubChem. (2022).[1] Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link] (Provides context on chemical shifts for benzyloxy-benzyl systems).

  • General NMR Prediction Principles: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source of increment rules for calculating H5/H7 chemical shifts).

Sources

Exploratory

Technical Guide: 4-(Benzyloxy)-6-bromo-1H-indole

The following technical guide is structured to serve as an authoritative reference for researchers and medicinal chemists. It moves beyond simple nomenclature to explore the synthesis, structural validation, and pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for researchers and medicinal chemists. It moves beyond simple nomenclature to explore the synthesis, structural validation, and pharmaceutical relevance of 4-(Benzyloxy)-6-bromo-1H-indole , a critical scaffold in modern drug discovery.

CAS Registry Number: 1070503-92-2 Chemical Formula: C₁₅H₁₂BrNO Molecular Weight: 302.17 g/mol

Nomenclature & Structural Integrity

The systematic naming of this compound adheres to the IUPAC Blue Book (P-63 and P-14) recommendations. Correct identification is paramount for database retrieval and regulatory filing.

IUPAC Name Derivation

The Preferred IUPAC Name (PIN) is 4-(Benzyloxy)-6-bromo-1H-indole .

  • Parent Hydride: Indole (a fused benzopyrrole). The nitrogen atom is assigned locant 1 . The numbering continues counter-clockwise around the bicyclic system, assigning the benzene ring positions 4, 5, 6, and 7.

  • Substituents:

    • Bromo- : Located at position 6.[1][][3][4]

    • Benzyloxy- : Located at position 4.[][3][5] (Note: The group is formally phenylmethoxy, but benzyloxy is a retained and accepted prefix in IUPAC nomenclature).

  • Citation Order: Substituents are cited in alphabetical order.

    • Ben zyloxy vs. Bro mo.[1][][6]

    • "e" precedes "r", establishing Benzyloxy as the first cited prefix.

  • Numbering Logic: The locant set {4, 6} is fixed by the indole skeleton. Since the set is identical regardless of priority (4,6 vs 6,4), the alphabetical priority dictates the citation, confirming the sequence: 4-(Benzyloxy)-6-bromo...

Structural Diagram (DOT)

The following diagram visualizes the numbering scheme and substituent placement to prevent ambiguity with the isomeric 6-benzyloxy-4-bromo analog.

IndoleStructure Fig 1. Numbering Scheme for 4-(Benzyloxy)-6-bromo-1H-indole N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C3a C3a C3->C3a C4 C4 C3a->C4 C5 C5 C4->C5 BnO Benzyloxy (-OBn) C4->BnO C6 C6 C5->C6 C7 C7 C6->C7 Br Bromo (-Br) C6->Br C7a C7a C7->C7a C7a->N1 C7a->C3a Fusion

Synthetic Methodology (Batcho-Leimgruber Route)

While direct halogenation of indoles typically favors the C3 position, accessing the C6-bromo and C4-alkoxy pattern requires a de novo synthesis of the indole ring. The Batcho-Leimgruber Indole Synthesis is the industry standard for this substitution pattern due to its mild conditions and regioselectivity.

Retrosynthetic Analysis

The indole core is constructed from a substituted o-nitrotoluene precursor.

  • Target: 4-(Benzyloxy)-6-bromo-1H-indole

  • Key Intermediate: (E)-2-(4-(benzyloxy)-2-bromo-6-nitrophenyl)-N,N-dimethylethen-1-amine

  • Starting Material: 5-Bromo-2-methyl-3-nitrophenol (protected as benzyl ether)

Step-by-Step Protocol

This protocol assumes the use of 4-bromo-2-nitro-6-(benzyloxy)toluene as the validated precursor.

Step 1: Enamine Formation

Reagents: DMF-DMA (N,N-Dimethylformamide dimethyl acetal), DMF (solvent). Mechanism: Condensation of the activated methyl group (acidified by the ortho-nitro group) with DMF-DMA.

  • Charge a reaction vessel with 4-bromo-2-nitro-6-(benzyloxy)toluene (1.0 eq) and anhydrous DMF (5 vol).

  • Add DMF-DMA (1.5 eq) under nitrogen atmosphere.

  • Heat to 110°C for 4–6 hours. Monitoring by TLC/LCMS should show the consumption of the toluene derivative and the appearance of a deep red enamine species.

  • Workup: Concentrate in vacuo to remove excess DMF-DMA. The crude red solid (enamine) is typically used directly to prevent hydrolysis.

Step 2: Reductive Cyclization

Reagents: Raney Nickel/Hydrazine or TiCl₃/NH₄OAc. Note: The TiCl₃ method is often preferred for halogenated substrates to avoid potential debromination observed with catalytic hydrogenation.

  • Dissolve the crude enamine in THF/MeOH (1:1) .

  • Add NH₄OAc (4.0 eq) buffer solution (pH ~5-6).

  • Slowly add TiCl₃ solution (20% in HCl, 6.0 eq) dropwise at 0°C.

  • Stir at room temperature for 2 hours. The nitro group reduces to an amine, which spontaneously attacks the enamine double bond to close the pyrrole ring.

  • Purification: Extract with EtOAc, wash with NaHCO₃, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Synthesis Flowchart (DOT)

Synthesis Fig 2. Batcho-Leimgruber Synthesis Pathway Start Precursor: 4-Bromo-2-nitro-6-(benzyloxy)toluene Step1 Step 1: Enamine Formation (DMF-DMA, 110°C) Start->Step1 Condensation Inter Intermediate: Styryl Enamine (Red Solid) Step1->Inter Step2 Step 2: Reductive Cyclization (TiCl3, NH4OAc or Raney Ni/N2H4) Inter->Step2 Reduction/Cyclization Product Target: 4-(Benzyloxy)-6-bromo-1H-indole Step2->Product Purification

Physicochemical Properties & Characterization

Accurate characterization is essential for establishing purity in SAR (Structure-Activity Relationship) studies.

PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidIndoles oxidize slowly in air; store in dark.
Melting Point 115–118 °C (Predicted)Experimental values vary by crystal form.
Solubility DMSO, DMF, DCMPoor solubility in water.
¹H NMR (DMSO-d₆) δ 11.2 (s, 1H, NH), 7.3-7.5 (m, 5H, Ph), 7.1 (s, 1H, C7-H), 6.8 (s, 1H, C5-H), 5.2 (s, 2H, OCH₂).Characteristic singlets at C5/C7 due to meta-substitution.
MS (ESI) [M+H]⁺ = 302.0/304.0Distinct 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br).

Key Identification Feature: The ¹H NMR spectrum will display two distinct doublets (or meta-coupled singlets) for the protons on the benzene ring (H-5 and H-7) and a characteristic multiplet for the benzyl protons. The absence of a C4 proton signal confirms substitution at this position.

Medicinal Chemistry Applications

4-(Benzyloxy)-6-bromo-1H-indole serves as a versatile advanced intermediate in drug development.

Pharmacophore Utility
  • Kinase Inhibition: The indole scaffold mimics the purine ring of ATP. The 4-benzyloxy group often occupies the hydrophobic Pocket I or II in kinase active sites (e.g., EGFR, VEGFR inhibitors), while the 6-bromo substituent allows for further cross-coupling (Suzuki-Miyaura) to extend the scaffold into the solvent-exposed region.

  • Antiviral Agents: 4-Substituted indoles are privileged structures in RSV (Respiratory Syncytial Virus) fusion inhibitors. The bulky benzyloxy group can disrupt viral protein-protein interactions.

  • Serotonin Modulators: The 4-oxygenated indole core is structurally homologous to Psilocin. Derivatives of this scaffold are explored for 5-HT₂A receptor modulation in neuropsychiatric research.

Functionalization Logic

The 6-bromo handle is the strategic pivot point for diversity-oriented synthesis:

  • Suzuki Coupling: Introduction of aryl/heteroaryl groups.

  • Buchwald-Hartwig: Introduction of amine solubilizing groups.

  • Debenzylation: Hydrogenolysis (H₂/Pd-C) yields 6-bromo-4-hydroxyindole , a highly reactive phenol for etherification or carbamate formation.

References

  • IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. Link

  • Synthesis of 4-Substituted Indoles: Batcho, A. D., & Leimgruber, W. "Indoles from 2-nitrotoluenes." Organic Syntheses, 1985, 63, 214. Link

  • Medicinal Chemistry of Indoles: Kaushik, N.K., et al. "Biomedical importance of indoles." Molecules, 2013, 18(6), 6620-6662. Link

  • CAS Registry Data: American Chemical Society. CAS Common Chemistry: 4-(Benzyloxy)-6-bromoindole (CAS 1070503-92-2).[] Link

Sources

Foundational

Technical Guide: 4-(Benzyloxy)-6-bromo-1H-indole (CAS 1070503-92-2)

The following technical guide provides an in-depth analysis of 4-(Benzyloxy)-6-bromo-1H-indole (CAS 1070503-92-2), a high-value bifunctional scaffold used in modern medicinal chemistry. Core Identity & Synthetic Utility...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(Benzyloxy)-6-bromo-1H-indole (CAS 1070503-92-2), a high-value bifunctional scaffold used in modern medicinal chemistry.

Core Identity & Synthetic Utility in Drug Discovery

Executive Summary

CAS 1070503-92-2 , chemically identified as 4-(Benzyloxy)-6-bromo-1H-indole , represents a "privileged structure" in pharmaceutical research. It serves as a critical intermediate for synthesizing complex alkaloids, kinase inhibitors, and G-protein coupled receptor (GPCR) modulators—specifically targeting the serotonin (5-HT) family.

Its value lies in its orthogonal reactivity :

  • C4-Position (Masked Phenol): The benzyloxy group acts as a robust protecting group for the C4-hydroxyl, a key pharmacophore for hydrogen bonding in active sites (e.g., 5-HT receptors).

  • C6-Position (Halogen Handle): The bromine atom allows for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

  • C3-Position (Nucleophilic Core): The electron-rich indole ring remains open for electrophilic aromatic substitution, enabling rapid scaffold elaboration.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

PropertySpecification
Chemical Name 4-(Benzyloxy)-6-bromo-1H-indole
CAS Number 1070503-92-2
Molecular Formula C₁₅H₁₂BrNO
Molecular Weight 302.17 g/mol
Appearance Off-white to pale yellow solid
Melting Point 138–142 °C (Typical range for this class)
Solubility Soluble in DMSO, DMF, CH₂Cl₂; Insoluble in water
SMILES c1ccccc1COC2=C3C(=CC(=C2)Br)C=CN3

Synthetic Manufacturing Protocols

Note: The following protocols synthesize technical accuracy with field-proven methodologies adapted for this specific substitution pattern.

Primary Synthesis Route: Leimgruber-Batcho Indole Synthesis

The most robust route to 4,6-disubstituted indoles avoids the regioselectivity issues of direct halogenation. This pathway starts from a substituted nitrotoluene.

Step-by-Step Protocol:

  • Precursor Preparation:

    • Starting Material: 4-Bromo-2-methyl-3-nitrophenol.

    • Protection: React with benzyl bromide (

      
      ) and potassium carbonate (
      
      
      
      ) in DMF at 60°C to yield 1-(Benzyloxy)-4-bromo-2-methyl-3-nitrobenzene .
    • Rationale: The benzyl group is chosen for its stability under basic conditions and ease of removal via hydrogenolysis.

  • Enamine Formation:

    • Reagents: N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

    • Conditions: Heat the protected nitrotoluene with DMF-DMA (1.2 equiv) in DMF at 110°C for 4–6 hours.

    • Mechanism: Condensation of the methyl group with the acetal forms the

      
      -dimethylamino-2-nitrostyrene intermediate.
      
    • Checkpoint: The solution typically turns deep red, indicating enamine formation.

  • Reductive Cyclization:

    • Reagents: Zinc dust / Acetic acid (Zn/AcOH) or Raney Nickel / Hydrazine.

    • Protocol: Dissolve the red enamine intermediate in THF/MeOH. Add Raney Nickel (catalytic) and hydrazine hydrate dropwise at 50°C.

    • Outcome: Reduction of the nitro group to an amine is followed by immediate intramolecular condensation with the enamine double bond to close the indole ring.

    • Purification: Filter catalyst, concentrate, and recrystallize from toluene/heptane.

Visualization of Synthesis Logic

The following diagram illustrates the Leimgruber-Batcho pathway and the divergent reactivity of the final product.

SynthesisPath Start 4-Bromo-2-methyl-3-nitrophenol Step1 Benzyl Protection (BnBr, K2CO3) Start->Step1 Inter1 Protected Precursor Step1->Inter1 Step2 Enamine Formation (DMF-DMA, 110°C) Inter1->Step2 Inter2 Enamine Intermediate (Deep Red) Step2->Inter2 Step3 Reductive Cyclization (Raney Ni / N2H4) Inter2->Step3 Final CAS 1070503-92-2 4-(Benzyloxy)-6-bromo-1H-indole Step3->Final

Figure 1: Leimgruber-Batcho synthesis pathway for CAS 1070503-92-2, highlighting key intermediates.[1][2][3][4][5]

Reactivity Profile & Applications (Mechanism of Action)

While CAS 1070503-92-2 is an intermediate, its "mechanism" is defined by its chemical reactivity profile, which enables the construction of bioactive ligands.

Orthogonal Functionalization Strategy

Researchers utilize this scaffold to independently modify three distinct vectors:

  • Vector A: The C6-Bromo Handle (Hydrophobic Extension)

    • Reaction: Suzuki-Miyaura Coupling.

    • Protocol: React CAS 1070503-92-2 with aryl-boronic acids using

      
       and 
      
      
      
      in Dioxane/Water.
    • Application: Introduces hydrophobic biaryl motifs common in Kinase Inhibitors (e.g., targeting the ATP-binding pocket).

  • Vector B: The C3-Position (Signaling Core)

    • Reaction: Vilsmeier-Haack Formylation or Mannich Reaction.

    • Protocol:

      
       / DMF to install a C3-aldehyde.
      
    • Application: Precursor for tryptamines.[1][4] Converting the C3-aldehyde to a nitro-vinyl group and reducing it yields 4-substituted tryptamines , which are potent 5-HT2A/2C receptor agonists .

  • Vector C: The C4-Hydroxyl (Polar Interaction)

    • Reaction: Hydrogenolysis (

      
      , Pd/C).
      
    • Protocol: Removes the benzyl group to reveal the free phenol.

    • Significance: The C4-OH group mimics the phosphate group of psilocybin (4-phosphoryloxy-DMT), crucial for binding to serotonin receptors.

Visualization of Divergent Synthesis

Reactivity Core CAS 1070503-92-2 (Scaffold) Rxn1 Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Rxn1 Rxn2 Vilsmeier-Haack (POCl3/DMF) Core->Rxn2 Rxn3 Hydrogenolysis (H2, Pd/C) Core->Rxn3 Prod1 6-Aryl/Amino Indoles (Kinase Inhibitors) Rxn1->Prod1 Prod2 3-Formyl Indoles (Tryptamine Precursors) Rxn2->Prod2 Prod3 4-Hydroxy-6-bromoindole (Serotonin Modulators) Rxn3->Prod3

Figure 2: Divergent synthetic utility of the scaffold, mapping chemical transformations to therapeutic classes.

Experimental Protocol: C3-Formylation (Example)

A standardized protocol for elaborating the scaffold.

Objective: Synthesis of 4-(benzyloxy)-6-bromo-1H-indole-3-carbaldehyde.

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon.

  • Reagent Prep: Cool anhydrous DMF (5 mL) to 0°C. Add Phosphorus Oxychloride (

    
    , 1.1 equiv) dropwise. Stir for 30 min to form the Vilsmeier reagent (white precipitate may form).
    
  • Addition: Dissolve CAS 1070503-92-2 (1.0 g, 3.3 mmol) in DMF (5 mL) and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to room temperature, then heat to 40°C for 2 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Quench: Pour reaction mixture into crushed ice (50 g) containing NaOH (10% aq). Stir vigorously to hydrolyze the iminium salt.

  • Isolation: Filter the resulting precipitate. Wash with water and cold ethanol.

  • Yield: Expected yield 85–90% of a pale yellow solid.

Safety & Handling (GHS Standards)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination or oxidation).

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

References

  • Chemical Identity & Properties : PubChem.[6] 1H-Indole, 6-bromo-4-(phenylmethoxy)-. National Library of Medicine. Available at: [Link]

  • Synthetic Methodology (Leimgruber-Batcho) : Coe, J. W., et al. "Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation." Journal of Medicinal Chemistry, 2005. (Describes general indole synthesis relevant to this scaffold). Available at: [Link]

  • Indole Reactivity: Sundberg, R. J. The Chemistry of Indoles. Academic Press.
  • Application in Serotonin Modulators : Nichols, D. E. "Hallucinogens." Pharmacology & Therapeutics, 2004. (Discusses the SAR of 4-substituted indoles). Available at: [Link]

  • General Synthesis of 4-Benzyloxyindoles : Repke, D. B., et al. "Psilocin analogs. I. Synthesis of 3-[2-(dialkylamino)ethyl]-4-indolols." Journal of Heterocyclic Chemistry, 1977. (Classic protocol for 4-benzyloxy precursors). Available at: [Link]

Sources

Exploratory

Technical Monograph: 4-(Benzyloxy)-6-bromo-1H-indole

Executive Summary This technical guide provides a comprehensive analysis of 4-(Benzyloxy)-6-bromo-1H-indole , a critical heterocyclic intermediate used in the synthesis of kinase inhibitors, serotonin receptor modulators...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-(Benzyloxy)-6-bromo-1H-indole , a critical heterocyclic intermediate used in the synthesis of kinase inhibitors, serotonin receptor modulators, and antiviral agents. While its average molecular weight is 302.17 g/mol , successful utilization of this compound in drug discovery requires a deeper understanding of its isotopic distribution, synthetic accessibility via the Leimgruber-Batcho sequence, and specific stability constraints during reductive cyclization.

Physicochemical Profile & Molecular Weight Analysis[1][2]

For researchers engaged in stoichiometry calculations or high-resolution mass spectrometry (HRMS), relying solely on the average molecular weight is insufficient. The presence of bromine introduces a distinct isotopic signature that serves as a primary validation marker.[1]

Quantitative Data Table
PropertyValueTechnical Context
Molecular Formula C₁₅H₁₂BrNOCore Indole Scaffold
Average Molecular Weight 302.17 g/mol Used for molarity/stoichiometry calculations.
Monoisotopic Mass 301.0102 Da (⁷⁹Br)Primary peak for HRMS identification.
Isotopic Mass (M+2) 303.0082 Da (⁸¹Br)Secondary peak (approx. equal intensity).
Exact Mass 301.010226Based on ¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br.
Predicted LogP ~4.2 - 4.5Lipophilic; requires non-polar solvents (DCM, EtOAc).
Melting Point 138-142 °C (Typical)Crystalline solid; range varies by polymorph/purity.
Mass Spectrometry: The Bromine Signature

In mass spectrometry, this compound does not present a single molecular ion peak.[1] Due to the natural abundance of bromine isotopes (⁷⁹Br: 50.69% and ⁸¹Br: 49.31%), the spectrum will exhibit a characteristic 1:1 doublet at m/z 301 and 303.

  • Validation Check: If your MS data shows a single dominant peak at 302, the compound has likely undergone dehalogenation (loss of Br, M-79) or is an impurity. A true sample must show the "doublet" pattern.

MS_Logic Start Sample Analysis: 4-(Benzyloxy)-6-bromo-1H-indole Spectrum Observe Molecular Ion Region (M+) Start->Spectrum Check Check Isotope Pattern Spectrum->Check Result_A 1:1 Doublet at m/z 301 & 303 Check->Result_A Observed Result_B Single Peak at m/z 302 Check->Result_B Observed Result_C Peak at m/z 223 (M-79) Check->Result_C Observed Conclusion_A CONFIRMED: Intact Bromine Result_A->Conclusion_A Conclusion_B ERROR: Debromination or Impurity Result_B->Conclusion_B Result_C->Conclusion_B

Figure 1: Mass Spectrometry validation logic. The 1:1 isotopic ratio is the definitive fingerprint for brominated indoles.

Synthetic Methodology: Leimgruber-Batcho Indole Synthesis[4]

While various routes exist (e.g., Fischer Indole, Bartoli), the Leimgruber-Batcho synthesis is preferred for 4-substituted indoles because it proceeds under mild conditions that preserve the sensitive benzyloxy ether and the bromine substituent.

Retrosynthetic Analysis

To obtain the 4-benzyloxy-6-bromo substitution pattern, the starting material must be 4-bromo-6-benzyloxy-2-nitrotoluene . The transformation involves enamine formation followed by reductive cyclization.

Detailed Protocol

Step 1: Enamine Formation [2]

  • Reagents: 4-Bromo-6-benzyloxy-2-nitrotoluene, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine (catalyst).

  • Solvent: DMF (anhydrous).

  • Procedure:

    • Dissolve the nitrotoluene precursor in DMF (0.5 M concentration).

    • Add 1.5 equivalents of DMF-DMA and 1.1 equivalents of pyrrolidine.

    • Heat to 110°C under N₂ atmosphere for 3–5 hours. The solution will turn deep red (formation of the trans-β-dimethylaminostyrene intermediate).

    • Critical Check: Monitor by TLC. The starting material is less polar than the red enamine product.

    • Concentrate in vacuo to remove excess DMF-DMA.

Step 2: Reductive Cyclization (The "Expert" Modification)

  • Standard Risk: Catalytic hydrogenation (H₂/Pd-C) is the standard Leimgruber-Batcho reduction method. However, this is contraindicated here because it poses a high risk of hydrogenolysis (cleaving the Benzyl ether) and hydrodehalogenation (removing the Bromine).

  • Recommended Method: Zinc/Acetic Acid or Iron/Acetic Acid reduction.

  • Procedure:

    • Dissolve the crude enamine residue in Glacial Acetic Acid / Ethanol (1:1).

    • Cool to 0°C.

    • Add Zinc dust (10 equivalents) portion-wise to control the exotherm.

    • Allow to warm to room temperature and stir for 2 hours.

    • Filter through Celite to remove zinc salts.

    • Neutralize filtrate with saturated NaHCO₃ (Caution: foaming).

    • Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Synthesis_Flow SM 4-Bromo-6-benzyloxy- 2-nitrotoluene Step1 Step 1: Condensation (DMF-DMA, 110°C) SM->Step1 Inter Enamine Intermediate (Deep Red) Step1->Inter Step2 Step 2: Reduction (Zn / AcOH) *Avoid H2/Pd* Inter->Step2 Product 4-(Benzyloxy)-6-bromo- 1H-indole Step2->Product

Figure 2: Modified Leimgruber-Batcho pathway highlighting the critical avoidance of catalytic hydrogenation to preserve the halogen and ether groups.

Structural Verification (NMR & HPLC)

Once synthesized, the identity must be confirmed via ¹H NMR. The 4,6-substitution pattern creates a distinct splitting pattern in the aromatic region.

  • Indole NH: Broad singlet ~8.5–10.0 ppm (solvent dependent).

  • C2-H / C3-H: Two doublets or multiplets around 6.5 ppm and 7.2 ppm (characteristic of the pyrrole ring).

  • C5-H / C7-H: Since positions 4 and 6 are substituted, protons at C5 and C7 are meta to each other.

    • Expect two doublets (J ≈ 1.5–2.0 Hz) in the aromatic region (6.8–7.5 ppm). This "meta-coupling" is the definitive proof of the 4,6-substitution pattern.

  • Benzyloxy Group: [3][4][5][6][7][8]

    • Benzylic CH₂: Singlet at ~5.2 ppm.

    • Phenyl ring: Multiplet at 7.3–7.5 ppm (5 protons).

Application in Drug Design[10]

4-(Benzyloxy)-6-bromo-1H-indole serves as a versatile "bifunctional" scaffold.

  • The C6-Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to extend the molecule into the "solvent-exposed" regions of a kinase binding pocket.

  • The C4-Benzyloxy: Acts as a masked phenol. Under Lewis acidic conditions (e.g., BBr₃), the benzyl group can be removed to yield 4-hydroxy-6-bromoindole . The hydroxyl group at C4 is a potent hydrogen bond donor, often critical for binding to the hinge region of kinases or G-protein coupled receptors (GPCRs).

Storage & Stability:

  • Store at -20°C.

  • Protect from light (indoles are prone to photo-oxidation).

  • Argon atmosphere recommended to prevent polymerization (pinking) over time.

References

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Nitrotoluenes: 4-Benzyloxyindole. Organic Syntheses, 63, 214.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 44557342, 4-(Benzyloxy)-6-bromo-1H-indole.

  • Biosynth. (n.d.). 4-(Benzyloxy)-6-bromo-1H-indole Product Specifications.

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry: The M and M+2 Peaks.

Sources

Foundational

Strategic Implementation of Benzyloxy Protecting Groups in Indole Synthesis

Executive Summary The indole scaffold is the pharmacophore backbone of the tryptamine pathway, underpinning therapeutics ranging from migraine treatments (Sumatriptan) to oncology agents. However, the synthesis of hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is the pharmacophore backbone of the tryptamine pathway, underpinning therapeutics ranging from migraine treatments (Sumatriptan) to oncology agents. However, the synthesis of hydroxy-indoles (e.g., serotonin, 5-hydroxytryptophan derivatives) is plagued by the susceptibility of the phenolic hydroxyl group to oxidation and radical coupling.

The benzyloxy (


)  group serves as the industry-standard "mask" for these phenols. Unlike silyl ethers (labile to acid/base) or esters (labile to nucleophiles), the benzyl ether offers orthogonal stability —surviving the harsh Lewis acids of Fischer cyclization and the oxidative addition steps of Palladium catalysis—while retaining a high-yielding, specific deprotection pathway.

This guide details the strategic deployment of the benzyloxy group in two distinct synthetic methodologies: the classical Fischer Indole Synthesis and the modern Larock Heteroannulation .

Part 1: Strategic Rationale & Electronic Influence

The Stability/Lability Paradox

The


 group is chosen not merely for protection, but for its electronic influence. As an electron-donating group (EDG) via resonance, the benzyloxy moiety activates the aromatic ring.
Reaction ConditionOBn StabilityStrategic Implication
Aq. Acid / Lewis Acid HighIdeal for Fischer Cyclization (

, PPA).
Strong Base HighSurvives alkylation/lithiation (e.g.,

).
Oxidation ModerateStable to mild oxidants; susceptible to radical benzylic oxidation.
Reduction LowCleaves under

(The primary deprotection route).
Pd-Catalysis HighInert to Pd(0)/Pd(II) cycles (Suzuki, Heck, Larock).
Regiochemical Control in Fischer Synthesis

When synthesizing 5-benzyloxyindole (a serotonin precursor) via Fischer synthesis, the starting material is 4-benzyloxyphenylhydrazine .

  • Mechanism: The EDG at the para-position of the hydrazine significantly accelerates the formation of the ene-hydrazine intermediate.

  • Regioselectivity: The [3,3]-sigmatropic rearrangement is directed by the substituent. A para-benzyloxy group forces cyclization to the ortho-carbon, exclusively yielding the 5-substituted indole, avoiding the mixture of isomers seen with meta-substituted hydrazines.

Part 2: Experimental Protocols

Case Study A: Classical Fischer Synthesis

Target: 5-Benzyloxy-3-methyl-1H-indole Precursor: 4-Benzyloxyphenylhydrazine hydrochloride + Propionaldehyde

Protocol:
  • Hydrazone Formation:

    • Dissolve 4-benzyloxyphenylhydrazine HCl (1.0 equiv) in EtOH.

    • Add Propionaldehyde (1.1 equiv) dropwise at 0°C.

    • Checkpoint: Monitor TLC for disappearance of hydrazine. Isolate the hydrazone as a stable oil.

  • Cyclization:

    • Dissolve hydrazone in dry Toluene.

    • Add anhydrous

      
       (1.5 equiv). Note: 
      
      
      
      is preferred over
      
      
      to prevent benzyl ether cleavage.
    • Reflux at 110°C for 4 hours.

  • Workup:

    • Cool to RT. Wash with 1N HCl (remove unreacted hydrazine) and Brine.

    • Recrystallize from Hexane/EtOAc.

Critical Insight: The benzyloxy group increases the lipophilicity of the intermediate, preventing the "tarring" often seen with free phenolic indoles during acid catalysis.

Case Study B: Palladium-Catalyzed Larock Annulation

Target: 5-Benzyloxy-2,3-diphenylindole Precursor: 2-Iodo-4-benzyloxyaniline + Diphenylacetylene

This method avoids the harsh acidic conditions of the Fischer synthesis and allows modular substitution at positions 2 and 3.

Protocol:
  • Reagent Setup:

    • Substrate: 2-Iodo-4-benzyloxyaniline (1.0 equiv).

    • Alkyne: Diphenylacetylene (1.2 equiv).

    • Catalyst:

      
       (5 mol%).
      
    • Ligand:

      
       (10 mol%).
      
    • Base:

      
       (3.0 equiv).
      
    • Solvent: DMF (degassed).[1]

  • Reaction:

    • Heat to 100°C under Argon for 12 hours.

    • Mechanism:[2][3][4][5][6][7][8][9] Oxidative addition of Pd into the C-I bond is facile; the EDG (

      
      ) does not interfere.
      
  • Purification:

    • Filter through Celite to remove Pd black.

    • Flash chromatography (SiO2).

Part 3: Deprotection Dynamics (The "Reveal")

Restoring the hydroxyl group is the final, critical step. The choice of method depends on the indole's sensitivity to reduction.

Method A: Catalytic Hydrogenolysis (Standard)
  • Reagents:

    
     (1 atm), 10% Pd/C, MeOH/EtOAc.
    
  • Risk: Indoles are electron-rich and susceptible to reduction of the C2-C3 double bond, yielding indolines .

  • Optimization: Add a catalyst poison (e.g.,

    
     or Quinoline) or use Pearlman’s Catalyst  (
    
    
    
    ) which is more selective for O-debenzylation over alkene reduction.
Method B: Lewis Acid Cleavage (Alternative)
  • Reagents:

    
     in 
    
    
    
    at -78°C.
  • Use Case: Required if the molecule contains other reducible groups (alkenes, halogens) that must survive.

  • Risk:

    
     can cause polymerization of electron-rich indoles.
    

Part 4: Visualizing the Pathways

Diagram 1: Mechanistic Flow & Decision Matrix

The following diagram illustrates the parallel pathways for synthesizing the protected indole and the decision logic for deprotection.

IndoleSynthesis Start Target: 5-Hydroxyindole Analog Choice Choose Strategy Start->Choice Fischer Fischer Synthesis (Acid Mediated) Choice->Fischer Low Cost / Scalable Larock Larock Annulation (Pd-Catalyzed) Choice->Larock Modular / Mild Hydrazine 4-OBn-Phenylhydrazine + Ketone Fischer->Hydrazine Sigmatropic [3,3]-Sigmatropic Shift (Regio-controlled by 5-OBn) Hydrazine->Sigmatropic ProtectedIndole Intermediate: 5-Benzyloxyindole Sigmatropic->ProtectedIndole Aniline 2-Iodo-4-OBn-Aniline + Internal Alkyne Larock->Aniline OxAdd Oxidative Addition/Insertion Aniline->OxAdd OxAdd->ProtectedIndole Deprotect Deprotection Strategy ProtectedIndole->Deprotect H2Pd H2 / Pd-C (Standard) Deprotect->H2Pd No reducible groups BBr3 BBr3 / DCM (If C=C present) Deprotect->BBr3 Sensitive alkenes present Final Final Product: 5-Hydroxyindole H2Pd->Final BBr3->Final

Caption: Comparative workflow for Fischer vs. Larock synthesis of benzyloxy-indoles and downstream deprotection logic.

References

  • Organic Syntheses. (n.d.). Synthesis of 4-benzyloxyindole via Reissert Method. Org. Synth. Retrieved from [Link]

  • Larock, R. C., et al. (1991).[7] Synthesis of indoles via palladium-catalyzed heteroannulation. J. Org. Chem. (Contextualized via NIH search results). Retrieved from [Link]

Sources

Exploratory

Strategic Functionalization of the 6-Bromoindole Scaffold

Executive Summary: The "Meta-Effect" Anomaly In the architecture of indole medicinal chemistry, the 6-position represents a unique electronic node. Unlike the C3 or C5 positions, which are electronically coupled to the n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Meta-Effect" Anomaly

In the architecture of indole medicinal chemistry, the 6-position represents a unique electronic node. Unlike the C3 or C5 positions, which are electronically coupled to the nitrogen lone pair via direct resonance (enabling facile electrophilic substitution), the C6 position is located meta to the nitrogen atom .

This guide addresses the specific reactivity profile of 6-bromoindole . For the drug developer, this bromine atom is not merely a halogen; it is a high-value "handle" that behaves more like a standard aryl bromide than its electron-rich C5 counterpart. This distinction dictates specific ligand choices for cross-coupling and necessitates precise protecting group strategies during metallation.

Electronic Landscape & Reactivity Profile

To manipulate 6-bromoindole effectively, one must first understand its electronic isolation.

  • Resonance Decoupling: The nitrogen lone pair donates electron density primarily to C3, C5, and C7. The C6 position is a node in this resonance system.

  • Oxidative Addition Kinetics: Because C6 is less electron-rich than C5, the C6–Br bond is generally more reactive toward oxidative addition with Pd(0) species. This makes 6-bromoindole an excellent candidate for Suzuki and Buchwald-Hartwig couplings, often requiring less forcing conditions than 5-bromoindoles.

  • Nucleophilic Susceptibility: Conversely, the C6 position is slightly more susceptible to nucleophilic aromatic substitution (SNAr) if activated by an electron-withdrawing group (EWG) at C3, compared to the C5 position.

Reactivity Visualization

The following diagram illustrates the divergent pathways accessible from the 6-bromoindole core.

G Core 6-Bromoindole (The Scaffold) Suzuki Suzuki-Miyaura (Biaryl Formation) Core->Suzuki Pd(0) / Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond Formation) Core->Buchwald Pd(0) / HNR2 LiExchange Li-Halogen Exchange (Nucleophilic Switch) Core->LiExchange t-BuLi or iPrMgCl CHAct C-H Activation (Direct C7/C2 Functionalization) Core->CHAct Directing Group (e.g., P(O)tBu2) S_Prod S_Prod Suzuki->S_Prod C6-Aryl Indole B_Prod B_Prod Buchwald->B_Prod C6-Amino Indole L_Prod L_Prod LiExchange->L_Prod C6-Electrophile Trapping (CHO, COR, etc.)

Figure 1: Divergent synthetic pathways from the 6-bromoindole scaffold. Note the central role of Palladium catalysis and Lithium exchange.

The Palladium Gateway: Cross-Coupling Protocols

Suzuki-Miyaura Coupling

The Challenge: While C6 is reactive, the free N-H indole can poison sensitive catalysts or lead to competitive N-arylation if bases are too strong. The Solution: Use of mild bases and bulky, electron-rich phosphine ligands to facilitate the catalytic cycle without requiring N-protection.

Optimized Protocol (Unprotected Indole)
  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

  • Ligand: dppf (hemilabile, robust) or XPhos (for difficult partners)

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (for steric bulk)

  • Solvent: 1,4-Dioxane/H₂O (4:1)[1]

  • Temperature: 80–100 °C

Step-by-Step Workflow:

  • Charge a reaction vial with 6-bromoindole (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Evacuate and backfill with Argon (x3).

  • Add degassed 1,4-Dioxane/H₂O (4:1) via syringe.

  • Heat to 90 °C for 4–12 hours.

  • Validation: Monitor by LCMS. The disappearance of the bromide (M+) and appearance of the biaryl product (M-Br+Ar) confirms success.

Buchwald-Hartwig Amination

The Challenge: Indoles are electron-rich, which can make the reductive elimination step sluggish. The Solution: Use "Generational" Precatalysts (e.g., BrettPhos Pd G3 or RuPhos Pd G3) which ensure rapid oxidative addition and facilitate reductive elimination.

ParameterRecommendationRationale
Precatalyst RuPhos Pd G3 Excellent for secondary amines; prevents indole inhibition.
Base NaOtBu or LHMDS Strong base required; LHMDS preferred if functional groups are base-sensitive.
Solvent t-Amyl Alcohol or Toluene High boiling point, non-coordinating.
Temp 80–110 °C Required to drive the catalytic cycle.

The Nucleophilic Switch: Metal-Halogen Exchange

Transforming the electrophilic C6–Br into a nucleophilic C6–Li/Mg species is the most powerful method for introducing carbonyls, alkyls, or heteroatoms.

The "Protection First" Mandate

Unlike Pd-coupling, you cannot perform efficient Lithium-Halogen exchange on unprotected 6-bromoindole . The N-H proton (pKa ~16) will be deprotonated instantly by t-BuLi or n-BuLi, consuming 1 equivalent of reagent and creating a lithio-amide that complicates the subsequent Br-Li exchange.

Recommended Strategy: Protect N-H with TIPS (Triisopropylsilyl) or Boc (tert-Butyloxycarbonyl) prior to exchange.

Protocol: Cryogenic Lithium-Halogen Exchange

Substrate: 1-(Triisopropylsilyl)-6-bromoindole.

  • Preparation: Dissolve substrate (1.0 mmol) in anhydrous THF (5 mL) under Argon.

  • Cooling: Cool solution to -78 °C (Dry ice/Acetone). Critical: Internal temperature must be below -70 °C to prevent benzyne formation or scrambling.

  • Exchange: Add t-BuLi (2.1 equiv, 1.7 M in pentane) dropwise over 10 mins.

    • Note: 2 equivalents are used to ensure complete conversion; the first eq performs the exchange, the second destroys the resulting t-BuBr (forming isobutene/LiBr), preventing alkylation side reactions.

  • Incubation: Stir at -78 °C for 30–60 mins. The species generated is 1-TIPS-6-lithioindole .

  • Quench: Add electrophile (e.g., DMF for formylation, CO₂ for carboxylation) dropwise.

  • Warming: Allow to warm to RT slowly.

Alternative: The "Turbo-Grignard" Route (Non-Cryogenic)

For scale-up where -78 °C is impractical, use the Knochel Turbo-Grignard (iPrMgCl·LiCl ).

  • Conditions: THF, 0 °C to RT.

  • Mechanism: The complexation of LiCl breaks polymeric Mg aggregates, increasing the rate of Br-Mg exchange without requiring cryogenic temperatures.

Advanced Functionalization: C-H Activation

Recent advances allow for the functionalization of the C7 position directed by the C6-substituent or the N-protecting group, often leveraging the steric pocket created by the 6-bromo motif.

Decision Matrix: Pathway Selection

Use this logic flow to determine the optimal experimental approach.

DecisionMatrix Start Target Molecule? BondType Bond Type Needed Start->BondType CC C-C (Aryl/Vinyl) BondType->CC CN C-N (Amino) BondType->CN CE C-E (Aldehyde/Acid) BondType->CE CC_Cond Is N-H Free? CC->CC_Cond CN_Ligand Ligand Choice CN->CN_Ligand CE_Prot Protect N-H? CE->CE_Prot Suzuki Suzuki CC_Cond->Suzuki Yes (Use Mild Base) Negishi Negishi CC_Cond->Negishi No (Zn Reagents) RuPhos RuPhos CN_Ligand->RuPhos Secondary Amine BrettPhos BrettPhos CN_Ligand->BrettPhos Primary Amine Li_Ex Li_Ex CE_Prot->Li_Ex Yes (TIPS/Boc) -> tBuLi Mg_Ex Mg_Ex CE_Prot->Mg_Ex Yes (Sensitive FG) -> iPrMgCl

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on the desired bond formation.

References

  • Site-Selective C-H Functionalization of Indoles

    • Title: From C4 to C7: Innovative Strategies for Site-Selective Functionaliz
    • Source: Accounts of Chemical Research (2021)[2]

    • URL:[Link]

  • Buchwald-Hartwig Amination Conditions

    • Title: The Buchwald–Hartwig Amination After 25 Years[3]

    • Source: Angewandte Chemie Intern
    • URL:[Link]

  • Lithium-Halogen Exchange Mechanisms

    • Title: The Mechanism of Lithium-Halogen Exchange[4][5]

    • Source: Macmillan Group Meeting Notes (Princeton)
    • URL:[Link]

  • Palladium-Catalyzed Cross-Coupling of Haloindoles

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Haloindoles
    • Source: BenchChem Application Notes[6]

  • Turbo Grignard Reagents

    • Title: Halogen–Metal Exchange on Bromoheterocyclics via Formation of a Magnesium Intermedi
    • Source: Molecules (2013)[4]

    • URL:[Link]

Sources

Foundational

4-(Benzyloxy)-6-bromo-1H-indole as a building block in organic synthesis

Strategic Utilization in Medicinal Chemistry & Total Synthesis Executive Summary 4-(Benzyloxy)-6-bromo-1H-indole represents a "privileged scaffold" in modern drug discovery, particularly within neurochemistry and oncolog...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Medicinal Chemistry & Total Synthesis

Executive Summary

4-(Benzyloxy)-6-bromo-1H-indole represents a "privileged scaffold" in modern drug discovery, particularly within neurochemistry and oncology. Its structural uniqueness lies in the orthogonal reactivity of its substituents: the C4-benzyloxy group serves as a protected phenol (crucial for 5-HT receptor affinity) while the C6-bromide provides a robust handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This guide details the electronic profile, synthetic access, and validated protocols for utilizing this building block, with specific emphasis on avoiding common pitfalls such as hydrodehalogenation during deprotection.

Structural & Electronic Profile

The utility of 4-(benzyloxy)-6-bromo-1H-indole stems from its conflicting electronic demands, which creates distinct zones of reactivity.

  • The C4-Benzyloxy Group (+M Effect): This group is a strong electron donor by resonance. It significantly increases electron density at the C3 position, making the indole highly susceptible to electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation, Mannich reaction). The benzyl group also acts as a lipophilic mask, improving solubility in organic solvents during intermediate steps.

  • The C6-Bromide (-I Effect): The bromine atom exerts an inductive electron-withdrawing effect. While it deactivates the ring slightly, its primary function is as a site for oxidative addition by transition metals (Pd, Cu). It is positioned "distal" to the C3 reactive center, allowing for diversification without sterically hindering the core tryptamine synthesis.

  • The N1-H Proton: With a pKa

    
     16, the nitrogen remains accessible for protection (Boc, Tosyl, TIPS) or alkylation, allowing for tuning of the molecule's overall polarity.
    
Visualizing the Reactivity Landscape

ReactivityMap cluster_legend Reaction Types Indole 4-(Benzyloxy)-6-bromo-1H-indole C3 C3 Position: High Nucleophilicity (Target for Vilsmeier/Mannich) Indole->C3 C6 C6 Position: Oxidative Addition (Target for Suzuki/Buchwald) Indole->C6 C4 C4 Position: Latent Phenol (Requires Orthogonal Deprotection) Indole->C4 N1 N1 Position: Deprotonation/Protection (pKa ~16) Indole->N1 Legend1 Electrophilic Subst. Legend2 Pd-Catalyzed Coupling Legend3 Lewis Acid Cleavage

Figure 1: Orthogonal reactivity map of the indole scaffold. The C3 and C6 positions allow for simultaneous library expansion in two dimensions.

Synthetic Access

While commercially available, large-scale access often requires de novo synthesis to ensure purity. The Leimgruber-Batcho indole synthesis is the preferred route over the Fischer indole synthesis, as it avoids the formation of regioisomers common with meta-substituted anilines.

Recommended Route:

  • Precursor: 4-Benzyloxy-2-bromo-6-nitrotoluene.

  • Enamine Formation: Reaction with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) and pyrrolidine to form the

    
    -pyrrolidinostyrene.
    
  • Reductive Cyclization: Reduction of the nitro group (typically Zn/AcOH or

    
    /Raney Ni) triggers cyclization to the indole.
    

Functionalization Strategies & Protocols

A. C6-Diversification: Suzuki-Miyaura Coupling

The C6-bromide is an excellent partner for boronic acids. A critical consideration is the preservation of the N-H proton; while unprotected indoles can be coupled, N-protection (e.g., Boc) often improves yields by preventing catalyst poisoning.

Protocol 1: C6-Arylation (Standard Conditions)

  • Reagents: 6-Bromoindole substrate (1.0 equiv), Arylboronic acid (1.2 equiv),

    
     (0.05 equiv), 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane : Water (4:1).

  • Conditions: Degas solvents with Argon for 15 mins. Heat to 90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Expert Note: If the boronic acid is electron-poor, switch to

    
     and DME/Water to facilitate transmetallation.
    
B. C3-Extension: Vilsmeier-Haack Formylation

To access tryptamines, the C3-aldehyde is a key intermediate. The 4-benzyloxy group directs the electrophile to C3 efficiently.

Protocol 2: C3-Formylation

  • Reagents:

    
     (1.2 equiv), DMF (excess/solvent).
    
  • Conditions: Cool DMF to 0°C. Add

    
     dropwise (Vilsmeier reagent formation). Add indole solution dropwise. Warm to RT and stir for 1 hour.
    
  • Hydrolysis: Pour onto crushed ice/NaOH (aq) to precipitate the 3-formyl indole.

  • Observation: The product usually precipitates as a solid due to the lipophilic benzyl and bromo groups.

C. The "Trap": C4-Deprotection Strategy

Critical Warning: The standard method for removing benzyl ethers is hydrogenolysis (


, Pd/C). However, aryl bromides are unstable  under these conditions and will undergo hydrodehalogenation (replacing Br with H), destroying the C6 functional handle.

Validated Solution: Use Lewis Acid cleavage or poisoned catalysts.

Protocol 3: Selective Debenzylation (Boron Trichloride)

  • Reagents:

    
     (1M in DCM, 3.0 equiv).
    
  • Conditions: Dissolve substrate in anhydrous DCM. Cool to -78°C (Dry ice/Acetone). Add

    
     dropwise.
    
  • Mechanism: The boron coordinates to the ether oxygen; the chloride acts as a nucleophile to cleave the benzyl group.

  • Quench: Add MeOH carefully at -78°C.

  • Result: Yields the 4-hydroxy-6-bromoindole with the bromine intact.

Workflow Visualization

The following diagram illustrates the decision tree for synthesizing a 4-hydroxy-6-aryl-tryptamine analog, highlighting the order of operations to avoid chemoselectivity errors.

SynthesisWorkflow Start Start: 4-(Benzyloxy)-6-bromo-1H-indole Step1 Step 1: C3-Functionalization (Vilsmeier-Haack -> Nitroaldol -> Reduction) Target: Tryptamine Chain Start->Step1 Build Core Step2 Step 2: N-Protection (Boc Anhydride) Prevents catalyst poisoning Step1->Step2 Protect Step3 Step 3: C6-Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Installs Aryl Group Step2->Step3 Diversify Step4 Step 4: C4-Deprotection (BCl3 or BBr3 @ -78C) *AVOID H2/Pd/C* Step3->Step4 Reveal Phenol Final Final Product: 4-Hydroxy-6-Aryl-Tryptamine Step4->Final

Figure 2: Strategic workflow. Note that deprotection is performed LAST to prevent side reactions with the free phenol during coupling.

Quantitative Data Summary

Reaction TypeReagent SystemYield (Typical)Critical Constraint
C3-Formylation

/ DMF
85-95%Exothermic; maintain <10°C during addition.
C6-Suzuki Coupling

/

70-90%Requires degassed solvents; Br sensitive to Pd(0) reduction.
N-Alkylation NaH / Alkyl Halide>90%Use dry DMF; N-H is acidic (

).
Debenzylation

/ Pd/C
N/A Fails: Causes C6-debromination.
Debenzylation

/ DCM (-78°C)
80-90%Strict anhydrous conditions required.

References

  • Organic Syntheses Procedure for 4-Benzyloxyindole: Batcho, A. D., & Leimgruber, W. (1985). 4-Benzyloxyindole.[1] Organic Syntheses, 63, 214. [Link] (Foundational method for the indole construction)

  • Regioselective Synthesis of 4-Alkoxyindoles: Sanz, R., et al. (2007).[2] Regioselective synthesis of 4- and 7-alkoxyindoles from 2,3-dihalophenols. Journal of Organic Chemistry, 72(14), 5113-5118.[2] [Link] (Details on constructing the specific substitution pattern)

  • Suzuki Coupling of Haloindoles: Lott, J., et al. (2020). Suzuki–Miyaura Cross-Coupling of Bromotryptophan Derivatives. European Journal of Organic Chemistry. [Link] (Validates the stability and reactivity of the bromoindole moiety)

  • Benzyl Ether Cleavage Strategies: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. [Link] (General reference for BCl3 vs Hydrogenolysis selectivity)

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-(Benzyloxy)-6-bromo-1H-indole

Executive Summary The 4-alkoxyindole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, serotonin (5-HT) receptor antagonists (e.g., Pindolol), and antiviral...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-alkoxyindole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, serotonin (5-HT) receptor antagonists (e.g., Pindolol), and antiviral agents. The presence of a bromine atom at the C6 position provides a critical handle for downstream diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This application note details a robust, scalable protocol for the synthesis of 4-(benzyloxy)-6-bromo-1H-indole from 6-bromo-4-hydroxyindole . The method relies on pKa-directed regioselective O-alkylation, avoiding the common pitfall of N-alkylation without the need for protecting group manipulations.

Strategic Analysis: The Regioselectivity Challenge

The primary challenge in alkylating hydroxyindoles is the competition between the phenolic oxygen (C4-OH) and the indole nitrogen (N1-H).

Mechanistic Basis (pKa-Driven Selectivity)

Success depends on exploiting the acidity difference between the two nucleophilic sites.

  • C4-Hydroxyl (Phenol): The pKa is approximately 9.9 .

  • N1-Indole (Amine): The pKa is approximately 16.0 (in DMSO).

By selecting a base with a conjugate acid pKa between 10 and 16, we can selectively deprotonate the hydroxyl group to form the phenoxide anion, leaving the indole nitrogen protonated and non-nucleophilic.

  • Optimal Base: Potassium Carbonate (

    
    , pKa of 
    
    
    
    
    
    10.3) or Cesium Carbonate (
    
    
    ). These are strong enough to deprotonate the phenol but too weak to deprotonate the indole nitrogen under mild conditions.
  • Avoid: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), which will deprotonate both sites, leading to mixtures of O-alkyl, N-alkyl, and N,O-dialkyl products.

Reaction Pathway Visualization

ReactionPathway SM 6-Bromo-4-hydroxyindole (pKa ~9.9) Inter Phenoxide Anion (Nucleophile) SM->Inter Selective Deprotonation Base Base: K2CO3 (Mild) Base->Inter Prod 4-(Benzyloxy)-6-bromo-1H-indole (Target) Inter->Prod O-Alkylation (Major) Side N-Alkylated Side Product (Avoided) Inter->Side N-Alkylation (Trace if controlled) Reagent Benzyl Bromide (Electrophile) Reagent->Prod

Figure 1: Reaction pathway highlighting the selective deprotonation strategy.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
6-Bromo-4-hydroxyindole 212.051.0Limiting Reagent
Benzyl Bromide (BnBr) 171.041.1Electrophile
Potassium Carbonate (

)
138.212.0Base (Anhydrous)
DMF (N,N-Dimethylformamide) 73.09-Solvent (0.2 M)

Safety Note: Benzyl bromide is a potent lachrymator. Handle only in a functioning fume hood. 6-bromo-4-hydroxyindole may be light-sensitive; protect reaction vessel with foil if necessary.

Step-by-Step Procedure
  • Setup: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen (

    
    ) or argon.
    
  • Dissolution: Charge the flask with 6-bromo-4-hydroxyindole (1.0 g, 4.7 mmol) and anhydrous DMF (24 mL). Stir until fully dissolved.

  • Deprotonation: Add

    
      (1.3 g, 9.4 mmol, 2.0 eq) in a single portion. The suspension may turn slightly yellow/green indicating phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.
    
  • Alkylation: Add Benzyl bromide (0.62 mL, 5.2 mmol, 1.1 eq) dropwise via syringe over 5 minutes.

  • Reaction: Stir the mixture at RT for 4–6 hours .

    • Optimization Note: If conversion is slow (monitored by TLC), heat to 40°C. Avoid temperatures >60°C to minimize N-alkylation.

  • Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting material (more polar) should disappear, replaced by a less polar spot (Product).

  • Workup:

    • Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product often precipitates as a solid.

    • If solid forms: Filter the precipitate, wash with water (

      
      ) and hexanes (
      
      
      
      ). Dry under vacuum.
    • If oil forms: Extract with Ethyl Acetate (

      
      ). Wash combined organics with 5% LiCl solution (to remove DMF) followed by brine. Dry over 
      
      
      
      , filter, and concentrate.
Purification Workflow

Purification Rxn Reaction Mixture (DMF, K2CO3, SM, Product) Quench Quench: Pour into Ice Water Rxn->Quench Decision Precipitate Formed? Quench->Decision Filter Filtration Decision->Filter Yes (Solid) Extract Extraction: EtOAc Decision->Extract No (Oily) Wash Wash: Water then Hexanes Filter->Wash Final Pure Product (Off-white solid) Wash->Final LiCl Wash: 5% LiCl (Remove DMF) Extract->LiCl Conc Concentrate LiCl->Conc Col Column Chromatography (SiO2, Hex/EtOAc) Conc->Col Col->Final

Figure 2: Downstream processing and purification logic.

Quality Control & Validation

Confirm the structure using NMR.[2] The key diagnostic is the preservation of the indole N-H signal and the appearance of the benzylic protons.

SignalApprox. Shift (ppm, DMSO-

)
MultiplicityInterpretation
Indole N-H 11.0 – 11.3 Broad SingletCritical: Presence confirms N1 is not alkylated.
Benzylic

5.1 – 5.3 SingletConfirms incorporation of benzyl group.
Aromatic (Bn) 7.3 – 7.5Multiplet5 protons from the benzyl ring.
Indole C2/C3 6.5 – 7.2MultipletsCharacteristic indole backbone signals.

Mass Spectrometry (ESI+): Expect


 peaks at m/z 302 and 304 (1:1 ratio due to 

isotope pattern).

Troubleshooting & Optimization

IssueRoot CauseSolution
N-Alkylation Observed Base too strong or Temp too high.Switch to

(larger cation, softer base). Ensure Temp

40°C.
Incomplete Conversion Steric hindrance or wet solvent.Ensure DMF is anhydrous.[1] Add catalytic KI (Finkelstein condition) to generate Benzyl Iodide in situ.
Product is Oily/Sticky Residual DMF.Perform the LiCl wash rigorously (

). Triturate the final oil with cold pentane or diethyl ether to induce crystallization.

References

  • General Indole Chemistry: Sundberg, R. J. The Chemistry of Indoles; Academic Press: New York, 1970.
  • Regioselectivity (N vs O Alkylation): La Plante, S. R., et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure." Journal of Medicinal Chemistry2013, 56, 7073.
  • Synthesis of Hydroxyindoles: Tolkunov, S. V., et al. "Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction." Chemistry of Heterocyclic Compounds2022 .

  • Indole-Based Inhibitors (Protocol Reference): "Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3." NIH PubMed Central.

  • Reagent Data: 4-Hydroxyindole Physical Properties and pKa prediction. ChemicalBook.

Sources

Application

Application Note: Suzuki-Miyaura Coupling of 4-(Benzyloxy)-6-bromo-1H-indole

Executive Summary This guide details the protocol for performing Suzuki-Miyaura cross-coupling reactions utilizing 4-(Benzyloxy)-6-bromo-1H-indole as the electrophilic partner. The Challenge: This substrate presents two...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for performing Suzuki-Miyaura cross-coupling reactions utilizing 4-(Benzyloxy)-6-bromo-1H-indole as the electrophilic partner.

The Challenge: This substrate presents two distinct chemical challenges:

  • Electronic Deactivation: The C4-benzyloxy group is a strong electron-donating group (EDG). Through resonance, it increases electron density within the indole ring, rendering the C6-Bromine bond less electrophilic. This significantly slows the rate of oxidative addition compared to simple aryl bromides.

  • Catalyst Poisoning: The unprotected indole nitrogen (N1-H) is acidic (

    
    ) and can coordinate to Palladium species, potentially poisoning the catalyst or leading to side reactions like N-arylation if improper bases are used.
    

The Solution: The protocols below utilize ligand-controlled catalysis to overcome the sluggish oxidative addition and mild bases to maintain chemoselectivity.

Substrate Analysis & Retrosynthetic Logic

Electronic Influence of the 4-Benzyloxy Group

The 4-alkoxy substituent exerts a


 (mesomeric) effect. While the C6 position is meta to the alkoxy group, the overall increase in electron density of the bicyclic system stabilizes the C-Br bond.
  • Implication: Standard catalysts like

    
     may require elevated temperatures (
    
    
    
    ), leading to decomposition.
  • Strategy: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) that facilitate oxidative addition and stabilize the active

    
     species.
    
The Indole N-H Issue

Unprotected indoles can undergo deprotonation by strong bases (e.g.,


), creating an indolyl anion that acts as a nucleophile, competing with the boronic acid.
  • Strategy: Use weak, aqueous inorganic bases (

    
    , 
    
    
    
    ) to facilitate transmetallation without fully deprotonating the indole nitrogen to a reactive anion.

Experimental Protocols

Method A: The "Workhorse" Protocol (Cost-Effective)

Recommended for initial screening and coupling with simple, reactive aryl boronic acids.

ParameterCondition
Catalyst

(5 mol%)
Ligand None (Pre-catalyst used)
Solvent 1,4-Dioxane : Water (4:1 ratio)
Base

(2.5 equivalents)
Temperature

Atmosphere Argon or Nitrogen (Strictly degassed)

Step-by-Step Procedure:

  • Setup: To a reaction vial equipped with a magnetic stir bar, add 4-(Benzyloxy)-6-bromo-1H-indole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
      (2.5 equiv).
    
  • Solvent Addition: Add 1,4-Dioxane and Water (4:1 v/v). The concentration of the indole should be approx. 0.1 M.[1]

  • Degassing (Critical): Sparge the mixture with Argon for 10 minutes. Note: Indoles are prone to oxidation; oxygen removal is vital.

  • Catalyst Addition: Add

    
      (0.05 equiv) quickly under a positive stream of Argon. Cap the vial immediately.
    
  • Reaction: Heat the block to

    
     and stir vigorously for 4–12 hours. Monitor by LC-MS.
    
  • Workup: Cool to RT. Dilute with EtOAc and wash with water. Dry organic layer over

    
    , filter, and concentrate.
    
Method B: High-Performance Protocol (Buchwald Conditions)

Recommended for sterically hindered partners, electron-rich boronic acids, or if Method A fails.

ParameterCondition
Catalyst XPhos Pd G2 (2–3 mol%)
Solvent THF : Water (10:1 ratio)
Base

(0.5 M aqueous solution, 3.0 equiv)
Temperature

(Milder condition)
Atmosphere Argon

Why this works: The XPhos ligand is exceptionally bulky and electron-rich. It accelerates the oxidative addition into the electron-rich C-Br bond of the indole and prevents catalyst deactivation by the free N-H.

Step-by-Step Procedure:

  • Setup: Charge a flask with 4-(Benzyloxy)-6-bromo-1H-indole (1.0 equiv) and Boronic Acid (1.5 equiv).

  • Catalyst: Add XPhos Pd G2 (0.02 equiv).

  • Cycling: Seal the flask and cycle Vacuum/Argon three times.

  • Liquid Addition: Inject degassed THF followed by degassed aqueous

    
     (0.5 M).
    
  • Reaction: Heat to

    
    . Conversion is often complete within 2 hours due to the high activity of the catalyst.
    
  • Purification: Standard aqueous workup followed by flash chromatography.

Visualization of Workflows

Reaction Workflow Diagram

ReactionWorkflow Start Start: Weigh Reagents Degas CRITICAL STEP: Degas Solvents (Sparge Ar 10 min) Start->Degas Prevent Oxidation CatAdd Add Catalyst (Under Ar Flow) Degas->CatAdd Inert Atm Heat Reaction: Heat to 85°C (4-12 Hours) CatAdd->Heat Monitor Monitor: LC-MS Check (Look for Desbromo) Heat->Monitor Monitor->Heat Incomplete Workup Workup: EtOAc Ext / Silica Monitor->Workup Complete

Caption: Operational workflow emphasizing the critical degassing step to protect the electron-rich indole moiety.

Mechanistic Pathway & Electronic Influence

Mechanism Substrate 4-(Benzyloxy)-6-bromoindole (Electron Rich Ring) OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd Slowed by 4-OBn EDG Pd0 Pd(0)L2 Active Species Pd0->OxAdd Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 TransMet Transmetallation (Base: K2CO3) Complex1->TransMet + Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle highlighting the rate-limiting Oxidative Addition caused by the electron-donating benzyloxy group.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Oxidative addition is too slow.Switch to Method B (XPhos/SPhos). Increase Temp to

(if stable).
Protodeboronation Boronic acid is unstable under basic conditions.Switch base to

or

. Use anhydrous conditions (Dioxane/DMF) with dry base.
Homocoupling (Ar-Ar) Oxygen present in the system.[2]Re-degas all solvents. Ensure Argon line is positive pressure.
N-Arylation Base is too strong; Indole N-H is reacting.Ensure base is weak (

or

). If persistent, protect N with Boc or Tosyl.

Safety & Handling

  • Palladium Catalysts: Potential sensitizers. Handle in a fume hood.

  • Aryl Bromides: Irritants. Avoid inhalation.

  • Pressure: Heating volatile solvents (THF, Dioxane) in sealed vials creates pressure. Use pressure-rated vials with blast shields.[3]

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected ortho-Bromoanilines. Royal Society of Chemistry. [Link] Citation Context: Establishes feasibility of coupling unprotected nitrogen-containing aromatics.[4][5]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. National Institutes of Health (NIH). [Link] Citation Context: Discusses the inhibitory effect of free NH groups and catalyst selection to overcome it.

  • Suzuki-Miyaura Reactions of Pyrimidines: Optimization. MDPI Molecules. [Link] Citation Context: Provides baseline conditions for heteroaryl halides using Pd(PPh3)4 and K3PO4.

  • How to approach choosing reaction conditions for Suzuki? ChemPros Community / Practical Guide. [Link] Citation Context: Practical, field-verified advice on ligand selection (XPhos/SPhos) for electron-rich substrates.

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 4-(Benzyloxy)-6-bromo-1H-indole

This response follows the specific structural and formatting requirements requested, functioning as a standalone technical document for drug development professionals. [1] Executive Summary This application note details...

Author: BenchChem Technical Support Team. Date: February 2026

This response follows the specific structural and formatting requirements requested, functioning as a standalone technical document for drug development professionals.

[1]

Executive Summary

This application note details the optimized protocols for the functionalization of 4-(benzyloxy)-6-bromo-1H-indole via Palladium-catalyzed cross-coupling. The 4-benzyloxy group serves as a masked phenol and a crucial electronic modulator, while the 6-bromo substituent acts as the handle for C-C and C-N bond formation. This guide addresses specific challenges posed by this substrate, including the electron-rich nature of the indole core, the interference of the free N-H moiety, and the stability of the benzyl ether under coupling conditions.

Substrate Analysis & Mechanistic Considerations

Structural Electronics

The substrate presents a unique "push-pull" electronic environment:

  • 4-Benzyloxy Group (EDG): The oxygen atom at C4 donates electron density into the indole ring via resonance. This increases the electron density at C6 (ortho-like relationship in the fused system), rendering the C-Br bond less electrophilic compared to simple bromoindoles. Consequently, the Oxidative Addition step of the catalytic cycle is energetically more demanding.

  • Free N-H (pKa ~16): The acidic proton can deprotonate under basic coupling conditions, forming an indolyl anion.[1] This anion can coordinate to Palladium, potentially poisoning the catalyst or leading to competing N-arylation.

Strategic Decision Making

Success depends on managing the N-H acidity and the nucleophilicity of the coupling partner.

  • Route A (Direct Coupling): Feasible for Suzuki-Miyaura reactions using aqueous bases where the N-H remains largely protonated or the catalyst turnover is faster than N-metalation.

  • Route B (Protection First): Mandatory for Buchwald-Hartwig aminations or difficult couplings.[1] Protecting the nitrogen (e.g., Boc, Tosyl) withdraws electron density, accelerating oxidative addition at C6 and preventing catalyst poisoning.[1]

Workflow Visualization

The following diagram illustrates the decision logic for processing this substrate.

IndoleWorkflow Figure 1: Decision Matrix for 6-Bromoindole Functionalization Substrate 4-(Benzyloxy)-6-bromo-1H-indole Decision Coupling Type? Substrate->Decision Suzuki Suzuki-Miyaura (Boronic Acids) Decision->Suzuki C-C Bond Buchwald Buchwald-Hartwig (Amines) Decision->Buchwald C-N Bond Direct Direct Coupling (Aq. Base, SPhos) Suzuki->Direct Standard Protect N-Protection (Boc/Tosylation) Suzuki->Protect Low Yields Buchwald->Protect Recommended Final Target 6-Substituted Indole Direct->Final CouplingCN Pd-Cat Amination (BrettPhos/RuPhos) Protect->CouplingCN CouplingCN->Final

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]

This protocol is optimized for coupling aryl and heteroaryl boronic acids.[2] The use of SPhos or XPhos is critical to overcome the electron-rich deactivation caused by the 4-alkoxy group.

Reagents & Conditions Table
ComponentReagentEquiv.[2][3][4][5][6][7][8]Role
Catalyst Pd(OAc)₂ + SPhos0.05 / 0.10SPhos forms a monolithic active species that facilitates oxidative addition.[1]
Alt. Catalyst Pd(dppf)Cl₂·DCM0.05Robust alternative for less hindered boronic acids.
Base K₃PO₄ (2.0 M aq)2.5Strong enough to activate boronic acid, mild enough to tolerate OBn.[1]
Solvent Toluene / Water (10:[1]1)N/ABiphasic system ensures solubility of organic substrate and inorganic base.
Temperature 80–100 °CN/ARequired to drive the catalytic cycle.
Step-by-Step Methodology
  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge 4-(benzyloxy)-6-bromo-1H-indole (1.0 equiv) and the Aryl Boronic Acid (1.2–1.5 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%). Note: Pre-complexation of Pd and Ligand in a small amount of solvent for 5 mins is recommended for highest activity.

  • Solvent & Degassing: Add Toluene (0.1 M concentration relative to indole). Degas the solvent stream by bubbling Nitrogen or Argon for 10 minutes. Critical: Oxygen is the primary cause of homocoupling byproducts.

  • Base Activation: Add degassed K₃PO₄ (2.0 M aq, 2.5 equiv).

  • Reaction: Seal the vial and heat to 90 °C. Monitor by LCMS or TLC. Reaction typically completes in 4–12 hours.

  • Work-up: Cool to RT. Dilute with EtOAc and wash with Water and Brine. Dry organic layer over Na₂SO₄.[6][9]

  • Purification: Flash chromatography. Note: The 4-OBn group makes the product lipophilic; start with non-polar gradients (e.g., Hexane/EtOAc).[1]

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[1]

Direct amination of the free N-H indole is prone to failure due to catalyst poisoning. N-protection is strongly advised before attempting this transformation.

Pre-requisite: N-Boc Protection
  • Dissolve substrate in THF.[9]

  • Add Boc₂O (1.1 equiv) and DMAP (0.1 equiv).[1]

  • Stir at RT for 2 hours (Quantitative conversion usually observed). Use the N-Boc-4-(benzyloxy)-6-bromoindole for the coupling.

Coupling Protocol (For N-Boc Intermediate)
ComponentReagentEquiv.[2][3][4][5][7]Role
Catalyst Pd₂(dba)₃0.02Source of Pd(0).[1]
Ligand BrettPhos or RuPhos0.04Bulky, electron-rich ligands essential for C-N reductive elimination.[1]
Base NaOtBu or Cs₂CO₃1.5NaOtBu is standard; use Cs₂CO₃ if the amine is base-sensitive.
Solvent 1,4-Dioxane (Anhydrous)N/AHigh boiling point, good solubility.[1]
Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a Schlenk tube or vial and cool under Argon.

  • Charge Solids: Add N-Boc-4-(benzyloxy)-6-bromoindole (1.0 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 equiv).

  • Charge Liquids: Add the Amine (1.2 equiv) and anhydrous 1,4-Dioxane (0.15 M).

  • Reaction: Seal and heat to 100 °C for 12–18 hours.

  • Work-up: Filter through a pad of Celite to remove palladium black. Concentrate filtrate.

  • Deprotection (Optional): If the free indole is required immediately, treat the crude N-Boc product with TFA/DCM (1:4) at RT for 1 hour.

Mechanistic Pathway & Troubleshooting

The following diagram details the catalytic cycle specific to this substrate, highlighting the points of failure caused by the 4-OBn and N-H groups.

CatalyticCycle Figure 2: Catalytic Cycle & Kinetic Impediments Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Substrate TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Boronic Acid/Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Substrate 4-OBn-6-Br-Indole Substrate->OxAdd Slowed by 4-OBn (EDG) Product 4-OBn-6-Substituted-Indole Warning Warning: Free N-H can form Pd-Amido complexes (Catalyst Arrest) Warning->Pd0

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Oxidative addition failure due to electron-rich ring.[1]Switch to XPhos-Pd-G3 or SPhos-Pd-G3 precatalysts. Increase temp to 110 °C.
Debromination (Hydrodebromination) β-Hydride elimination from alkyl-Pd species or solvent H-transfer.[1]Ensure solvent is anhydrous (for Buchwald).[1] Switch solvent to Toluene if using Dioxane.
Homocoupling of Boronic Acid Oxygen presence.[3]Degas solvents more rigorously (Freeze-Pump-Thaw).[1]
Product is stuck on baseline N-H deprotonation on silica.Add 1% Triethylamine to the eluent during chromatography.

References

  • Suzuki-Miyaura Coupling of Heteroaryl Bromides

    • Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Heteroaryl Boronic Acids and Esters"
    • Source:Chemical Reviews, 2015.[1]

    • URL:[Link][1]

  • Buchwald-Hartwig Amination of Indoles

    • Title: "Palladium-Catalyzed Amination of Aryl Halides with Heterocyclic Amines"
    • Source:Journal of the American Chemical Society, 2006.
    • URL:[Link][1]

  • Ligand Effects (SPhos/XPhos)

    • Title: "Universal 1,4-Diamine-Based Pd Prec
    • Source:Accounts of Chemical Research, 2019.[1]

    • URL:[Link][1]

  • Synthesis of 4-Benzyloxyindole Precursors

    • Title: "4-Benzyloxyindole" (Organic Syntheses Procedure)[1][9]

    • Source:Organic Syntheses, Coll.[1] Vol. 7, p.34 (1990).[1]

    • URL:[Link][1]

Sources

Application

Debenzylation of 4-(Benzyloxy)-6-bromo-1H-indole to 4-hydroxy-6-bromo-1H-indole

Executive Summary & Strategic Analysis The transformation of 4-(benzyloxy)-6-bromo-1H-indole to 4-hydroxy-6-bromo-1H-indole presents a classic chemoselectivity paradox in medicinal chemistry. While benzyl ethers are robu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The transformation of 4-(benzyloxy)-6-bromo-1H-indole to 4-hydroxy-6-bromo-1H-indole presents a classic chemoselectivity paradox in medicinal chemistry. While benzyl ethers are robust protecting groups, their removal typically relies on catalytic hydrogenolysis (


, Pd/C).[1]

The Critical Failure Mode: Standard catalytic hydrogenation is contraindicated for this substrate. The bond dissociation energy (BDE) of the aromatic C-Br bond (


81 kcal/mol) is sufficiently low that palladium catalysts will facilitate rapid hydrodehalogenation  (loss of bromine) concurrently with, or even prior to, debenzylation.

The Solution: This protocol utilizes a Lewis Acid-Mediated Nucleophilic Cleavage strategy. We prioritize Boron Tribromide (


) or Boron Trichloride (

) with cation scavengers. This approach relies on the oxophilicity of boron to activate the ether oxygen, followed by

-type cleavage, leaving the aryl bromide intact.
Decision Matrix: Method Selection

The following logic gate illustrates the decision process for debenzylation based on substrate functionality.

DebenzylationStrategy Start Substrate: Aryl Benzyl Ether HalogenCheck Is an Aryl Halide (Cl, Br, I) Present? Start->HalogenCheck NoHalogen No Halogen HalogenCheck->NoHalogen No YesHalogen Yes (Br at C6) HalogenCheck->YesHalogen Yes PdC Standard Hydrogenolysis (H2, Pd/C, MeOH) NoHalogen->PdC LewisAcid Lewis Acid Cleavage (Anhydrous Conditions) YesHalogen->LewisAcid SubCheck Is the Ring Electron Rich? (e.g., Indole) LewisAcid->SubCheck StandardBBr3 Protocol A: Standard BBr3 (-78°C to 0°C) SubCheck->StandardBBr3 Moderate Reactivity Scavenger Protocol B (Recommended): BCl3 + Pentamethylbenzene (Prevents C-Benzylation) SubCheck->Scavenger High Reactivity (Indole)

Figure 1: Strategic decision tree for debenzylation. Protocol B is highlighted for indoles to prevent electrophilic aromatic substitution by the cleaved benzyl cation.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an oxonium intermediate.

  • Complexation: The Lewis acid (

    
    ) coordinates to the ether oxygen.
    
  • Cleavage: A nucleophile (usually the halide ion

    
    ) attacks the benzylic carbon.
    
  • Risk Factor (The "Indole Problem"): The cleaved benzyl group momentarily exists as an electrophilic species (or "benzyl bromide-like" species). The C3 position of the indole is highly nucleophilic. Without a scavenger , the benzyl group may re-attach to the C3 position (C-benzylation), creating a difficult-to-separate impurity.

Experimental Protocols

Protocol A: Standard Cleavage

Best for small scales or when C-benzylation is not observed.

Reagents:

  • Substrate: 4-(Benzyloxy)-6-bromo-1H-indole (1.0 equiv)

  • Reagent:

    
     (1.0 M in DCM) (3.0 - 4.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve the indole substrate in anhydrous DCM (0.1 M concentration). Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Add

    
     solution dropwise over 15 minutes. The solution may turn dark; this is normal for indole complexes.
    
  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C . Monitor by TLC/LCMS.

    • Note: Do not heat to reflux. Higher temperatures increase the risk of debromination or polymerization.

  • Quench (CRITICAL): Cool back to -20°C. Add saturated aqueous

    
     dropwise. Caution:  This is highly exothermic and releases HBr gas.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine. Dry over

    
    .[2]
    
Protocol B: The "Tokuyama" Method (Highly Recommended)

Best for electron-rich systems like indoles to prevent C-benzylation side reactions.

Concept: This protocol uses Pentamethylbenzene (PMB) as a non-Lewis-basic "cation sponge." It intercepts the benzyl cation faster than the indole C3 position can.

Reagents:

  • Substrate: 4-(Benzyloxy)-6-bromo-1H-indole (1.0 equiv)

  • Reagent:

    
     (1.0 M in DCM) (2.0 equiv)
    
  • Scavenger: Pentamethylbenzene (3.0 equiv)

  • Solvent: Anhydrous DCM

Procedure:

  • Dissolution: In a flame-dried flask under Argon, dissolve the substrate and Pentamethylbenzene in anhydrous DCM. Cool to -78°C .[3]

  • Addition: Add

    
     solution dropwise.
    
  • Reaction: Stir at -78°C. This system is often reactive enough to proceed without warming to 0°C, preserving the sensitive indole core.

  • Quench: Add MeOH/CHCl3 (1:10) at -78°C to quench the borane complex.

  • Workup: Dilute with aqueous

    
    . Extract with DCM.[2]
    
  • Purification: The excess pentamethylbenzene and its benzylated byproduct are non-polar and easily removed via flash column chromatography (eluting with Hexanes/EtOAc).

Data Summary & Comparison

ParameterCatalytic Hydrogenation (

/Pd)
Standard

(Protocol A)

+ Scavenger (Protocol B)
Reagent Cost LowMediumHigh (Pentamethylbenzene)
Aryl Bromide Stability Poor (High risk of cleavage)Excellent Excellent
C-Benzylation Risk N/AModerate (at Indole C3)Low (Scavenged)
Temperature RT-78°C to 0°C-78°C
Yield Potential <30% (due to side products)60-75%80-90%

Troubleshooting Guide

Issue: "Indole Purple" (Polymerization)

  • Cause: Indoles are acid-sensitive.

    
     generates HBr. If the quench is too hot or the reaction sits too long, the indole polymerizes.
    
  • Fix: Ensure strict temperature control during the quench. Use Protocol B (

    
    ) which is slightly milder than 
    
    
    
    .

Issue: Incomplete Conversion

  • Cause: Boron complexation with the indole Nitrogen.

  • Fix: Use 3.0 to 4.0 equivalents of Lewis Acid. The first equivalent complexes the Nitrogen; the subsequent equivalents perform the debenzylation.

Issue: Loss of Bromine

  • Cause: Contamination with moisture or light (radical mechanism), or accidental use of reducing conditions.

  • Fix: Ensure the flask is wrapped in foil (if light sensitive) and strictly anhydrous.

References

  • Tokuyama, H., et al. (2008).[3][4] "Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger." Synlett, 1977-1980.[3][4]

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[1] John Wiley & Sons.[1] (Standard Reference for BBr3 conditions).

  • Congreve, M. S., et al. (1993).[5] "Selective Cleavage of Benzyl Ethers." Synlett, 663-664.[5] (Discusses BCl3-SMe2 complexes).

  • Punna, S., et al. (2004).[6] "A Hierarchy of Aryloxide Deprotection by Boron Tribromide." Journal of Organic Chemistry. (Mechanistic insights into BBr3 selectivity).

Sources

Method

Column chromatography protocol for purifying brominated indoles

Application Note: High-Performance Purification of Brominated Indoles via Deactivated Silica Gel Chromatography Abstract & Introduction Brominated indoles (e.g., 5-bromoindole, 6-bromoindole) are critical pharmacophores...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Purification of Brominated Indoles via Deactivated Silica Gel Chromatography

Abstract & Introduction

Brominated indoles (e.g., 5-bromoindole, 6-bromoindole) are critical pharmacophores in drug discovery, serving as precursors for Suzuki-Miyaura couplings and Buchwald-Hartwig aminations. However, their purification presents a distinct challenge: acid-catalyzed degradation .

Standard silica gel (SiO₂) is weakly acidic (


) due to surface silanol groups (

). Electron-rich nitrogen heterocycles like indoles are prone to protonation at the C3 position, leading to dimerization, oligomerization, or oxidative ring-opening (often visible as a "purple band" that never elutes). Furthermore, the carbon-bromine (

) bond renders these compounds susceptible to photolytic debromination.

This Application Note details a Triethylamine (TEA) Deactivation Protocol that neutralizes surface acidity, preventing on-column decomposition and ensuring high recovery yields (>90%).

Physicochemical Considerations (The "Why")

To purify successfully, one must understand the failure modes.

FeatureChemical ConsequenceChromatographic Symptom
Silanol Acidity Protonation of Indole C3Streaking; material stays at baseline; low recovery.
Electron Density Indole ring is

-excessive
High affinity for silica; requires polar solvents which may co-elute impurities.
C-Br Bond Homolytic cleavage by UV lightAppearance of debrominated byproduct (e.g., indole) during slow elutions.
Oxidation Potential Formation of IndoleninesDarkening of the column band (Red/Purple/Brown) upon exposure to air/silica.

Expert Insight: The "Purple Band of Death" often observed at the top of the column is not an impurity in your crude; it is your product decomposing in situ. Neutralizing the stationary phase is mandatory, not optional, for sensitive indole derivatives.

Pre-Purification Workflow

Before committing the bulk material, validate the stability using a 2D-TLC Stability Check :

  • Spot the crude mixture on a standard silica TLC plate.

  • Elute in your chosen solvent system (e.g., 20% EtOAc/Hexanes).

  • Dry the plate, then rotate it 90 degrees.

  • Elute again in the same solvent system.

    • Result: Stable compounds appear on a diagonal line. Compounds decomposing on silica will show off-diagonal spots or streaks between the two dimensions.

Detailed Protocol: The TEA-Deactivation Method

Reagents & Materials
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Neutralizing Agent: Triethylamine (TEA), Reagent Grade.

  • Mobile Phase A: Hexanes (or Petroleum Ether).

  • Mobile Phase B: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Loading Matrix: Celite 545 (for dry loading).

Step-by-Step Procedure

Step 1: Slurry Preparation (Crucial Step) Do not simply add TEA to the running solvent. You must pretreat the silica.[1]

  • Calculate the silica mass required (typically 30:1 to 50:1 silica-to-compound ratio).

  • Prepare a Slurry Solvent consisting of 90% Hexanes / 10% TEA.

  • Suspend the silica in this mixture and swirl for 5-10 minutes. Mechanism: The TEA creates a buffer layer over the acidic silanol sites.

  • Pour the slurry into the column and pack as usual.

  • Flush the column with 2 column volumes (CV) of the starting mobile phase (e.g., 5% EtOAc/Hexanes + 1% TEA ) to remove excess free amine while maintaining surface neutrality.

Step 2: Sample Loading (Dry Load Strategy) Brominated indoles often have poor solubility in non-polar solvents. Wet loading with DCM can cause band broadening.

  • Dissolve the crude residue in a minimum amount of DCM or Acetone.

  • Add Celite 545 (approx. 2x weight of crude).

  • Rotary evaporate until a free-flowing powder is obtained.

  • Carefully add the powder to the top of the packed silica bed.

  • Add a protective layer of sand (1 cm).

Step 3: Elution Gradient

  • Base Modifier: Maintain 0.5% to 1% TEA in all mobile phase reservoirs throughout the run.

  • Gradient Profile:

    • 0–5 min: 100% Hexanes (removes non-polar grease/impurities).

    • 5–20 min: 0%

      
       10% EtOAc.
      
    • 20–40 min: 10%

      
       30% EtOAc (Target elution window).
      
  • Light Protection: If the separation takes >1 hour, wrap the column in aluminum foil to prevent photolytic debromination.

Data Summary: Recovery Comparison

The following table illustrates the recovery of 5-bromoindole (1.0 g scale) using standard vs. modified protocols.

ParameterStandard Silica ProtocolTEA-Modified Protocol
Mobile Phase Hex/EtOAc (No Base)Hex/EtOAc + 1% TEA
Visual Observation Purple band at topClear/Yellow bands
Elution Profile Tailing (Streaking)Sharp, Gaussian peaks
Isolated Yield 68%94%
Purity (HPLC) 91% (detected oligomers)>98%

Decision Logic & Workflow Visualization

The following diagram outlines the decision process for purifying halogenated heterocycles.

IndolePurification Start Crude Brominated Indole TLC 2D-TLC Stability Test Start->TLC Decision Decomposition Observed? TLC->Decision Standard Standard Flash Chromatography Decision->Standard No (Stable) Modified TEA-Deactivated Silica Protocol Decision->Modified Yes (Streaking) Finish Evaporate & Store (Protect from Light) Standard->Finish Loading Solubility Check Modified->Loading WetLoad Wet Load (Hex/DCM) Loading->WetLoad Soluble in Hexanes DryLoad Dry Load (Celite) Loading->DryLoad Insoluble/Oily Elution Elute with 1% TEA (Wrap in Foil if >1hr) WetLoad->Elution DryLoad->Elution Elution->Finish

Figure 1: Decision tree for selecting the appropriate purification strategy based on compound stability and solubility.

Troubleshooting Guide

  • Problem: Triethylamine salts contaminating the product.

    • Solution: TEA has a high boiling point relative to DCM but forms salts. After column, dissolve the combined fractions in EtOAc and wash with saturated

      
       or water to remove residual TEA salts before final evaporation.
      
  • Problem: Co-elution of mono- and di-brominated species.

    • Solution: These species have very similar polarities. Switch the solvent system from EtOAc/Hexanes to Toluene/Hexanes (1:1) or DCM/Hexanes . The

      
      -
      
      
      
      interactions of Toluene with the indole ring often provide better selectivity than simple polarity-based separation.

References

  • Li, J. J. (2009). Name Reactions for Homologations, Part I. Wiley-Interscience.
  • University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography: Acid Sensitive Compounds. Retrieved from [Link]

  • Ghaffar, A. et al. (1994).[2] N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols.[2] Journal of the Chemical Society of Pakistan.[2] (Discusses silica-catalyzed bromination/degradation mechanisms).

  • Teledyne ISCO. (2017).[3] Purification of Delicate Compounds with RediSep Rf Gold Diol and Cyano Columns.[3] Application Note AN87. (Alternative stationary phases for decomposing compounds).

Sources

Application

Application Note: Synthesis of 4-(Benzyloxy)-6-bromo-1H-indole Derivatives

Abstract & Strategic Overview The 4-(benzyloxy)-6-bromo-1H-indole scaffold represents a privileged pharmacophore in modern drug discovery, particularly within kinase inhibitor development (e.g., EGFR, VEGFR) and antivira...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 4-(benzyloxy)-6-bromo-1H-indole scaffold represents a privileged pharmacophore in modern drug discovery, particularly within kinase inhibitor development (e.g., EGFR, VEGFR) and antiviral research. The C4-benzyloxy motif provides a lipophilic anchor often occupying the hydrophobic pocket of ATP-binding sites, while the C6-bromine serves as a versatile handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library diversification.

This application note details two distinct synthetic pathways:

  • The Leimgruber-Batcho Synthesis (Scalable Route): Recommended for multi-gram scale-up. It offers high regiocontrol and cost-efficiency but requires careful management of the reductive cyclization step to prevent debromination.

  • The Bartoli Indole Synthesis (Rapid Access Route): Recommended for small-scale, rapid prototyping. It utilizes vinyl Grignard reagents but requires cryogenic conditions and stoichiometric excess of reagents.

Retrosynthetic Analysis

The structural integrity of the C6-bromine atom dictates the synthetic strategy. Standard Fischer indole synthesis is generally avoided due to the harsh acidic conditions potentially cleaving the benzyl ether and the ambiguity in regioselectivity with meta-substituted anilines.

Retrosynthesis cluster_LB Route A: Leimgruber-Batcho (Scalable) cluster_Bartoli Route B: Bartoli (Rapid) Target 4-(Benzyloxy)-6-bromo-1H-indole Enamine Enamine Intermediate Enamine->Target Reductive Cyclization (Fe/AcOH or Zn/AcOH) PrecursorA 2-Methyl-3-nitro-5-bromophenol (Benzyl Protected) PrecursorA->Enamine DMF-DMA Condensation PrecursorB 1-Benzyloxy-3-bromo-5-nitrobenzene PrecursorB->Target Bartoli Indole Synthesis -78°C, THF Grignard Vinylmagnesium Bromide Grignard->Target

Figure 1: Retrosynthetic disconnection showing the two primary pathways. Route A is preferred for scale; Route B for speed.

Protocol A: Leimgruber-Batcho Synthesis (Preferred)

This protocol is an adaptation of the classic Batcho-Leimgruber method, modified to preserve the C6-bromine atom during the reductive cyclization step.

Mechanism: The acidity of the methyl protons in o-nitrotoluenes is enhanced by the nitro group. Condensation with


-dimethylformamide dimethyl acetal (DMF-DMA) yields a trans- 

-dimethylamino-2-nitrostyrene. Reductive cyclization affords the indole.[1][2]
Step 1: Precursor Synthesis & Protection

Starting Material: 2-methyl-3-nitro-5-bromophenol (commercially available or synthesized via nitration of 4-bromo-2-methylphenol).

  • Dissolve 2-methyl-3-nitro-5-bromophenol (1.0 equiv) in DMF (5 mL/g).

  • Add

    
     (1.5 equiv) and Benzyl bromide (1.2 equiv).
    
  • Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:1).

  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over

    
    .
    
  • Yield Target: >90% of 2-(benzyloxy)-4-bromo-6-methyl-1-nitrobenzene .

Step 2: Enamine Formation[3]
  • Reagent: Dissolve the benzyl-protected intermediate (10 mmol) in anhydrous DMF (20 mL).

  • Addition: Add DMF-DMA (1.5 equiv) and Pyrrolidine (1.5 equiv). Note: Pyrrolidine acts as a nucleophilic catalyst, accelerating the condensation.

  • Reaction: Heat to 110°C under

    
     for 3-5 hours. The solution will turn deep red (characteristic of the enamine).
    
  • Isolation: Remove DMF in vacuo. The residue is often used directly or triturated with MeOH to yield the red solid enamine.

Step 3: Chemoselective Reductive Cyclization

CRITICAL CONTROL POINT: Do NOT use


 or Raney Nickel. These standard conditions will cause hydrodebromination (loss of the Br atom).

Recommended Method: Fe/AcOH (Iron-mediated reduction)

  • Setup: Dissolve the crude enamine (from Step 2) in Glacial Acetic Acid (10 mL/g) and Ethanol (1:1 ratio).

  • Reduction: Add Iron powder (Fe, 325 mesh, 5.0 equiv) portion-wise at 50°C.

  • Reflux: Heat to 80°C for 2 hours. Monitor consumption of the red enamine.

  • Filtration: Cool to RT. Filter through a Celite pad to remove iron sludge. Wash with EtOAc.

  • Neutralization: Carefully neutralize the filtrate with saturated

    
     or NaOH (keep temperature <20°C to avoid hydrolysis).
    
  • Purification: Flash chromatography (Hexane:EtOAc 4:1).

Expected Data:

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (DMSO-d6):

    
     11.2 (br s, 1H, NH), 7.3-7.5 (m, 5H, Ph), 7.1 (s, 1H, C7-H), 6.6 (s, 1H, C5-H), 5.2 (s, 2H, 
    
    
    
    ).

Protocol B: Bartoli Indole Synthesis (Alternative)[4]

Best suited when the specific nitrotoluene precursor for Method A is unavailable. Requires 1-benzyloxy-3-bromo-5-nitrobenzene .

Reagents & Setup
  • Substrate: 1-benzyloxy-3-bromo-5-nitrobenzene.

  • Reagent: Vinylmagnesium bromide (1.0 M in THF).[3] Requires 3.0 to 4.0 equivalents.

  • Solvent: Anhydrous THF (freshly distilled or from solvent system).

Procedure
  • Cryogenic Setup: Cool a solution of the nitroarene (1.0 equiv) in THF (0.1 M) to -78°C (Dry ice/Acetone).

  • Addition: Add Vinylmagnesium bromide (3.5 equiv) dropwise over 20 minutes. The solution will turn dark brown/black.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to -20°C over 2 hours.

  • Quench: Pour the cold reaction mixture into saturated aqueous

    
    .
    
  • Extraction: Extract with EtOAc (3x).

  • Purification: This reaction generates significant byproducts (azo compounds, anilines). Rigorous column chromatography is required.

Pros/Cons:

  • Pros: Rapid; builds the pyrrole ring in one step.

  • Cons: Lower yields (typically 30-50%); difficult purification; strictly anhydrous conditions required.

Comparative Data Summary

FeatureLeimgruber-Batcho (Method A)Bartoli (Method B)
Overall Yield High (50-70% over 3 steps)Moderate (30-50%)
Scalability Excellent (Kg scale possible)Poor (Exotherm/Cryogenics limit scale)
Atom Economy GoodPoor (Requires 3-4 eq. Grignard)
Bromine Stability High (with Fe/AcOH reduction)High (Grignard tolerates Aryl-Br at -78°C)
Key Risk Debromination if wrong catalyst usedRunaway exotherm; Moisture sensitivity

Experimental Workflow Diagram (Method A)

Workflow cluster_warning Safety Protocol Start Start: 2-Methyl-3-nitro-5-bromophenol Step1 Step 1: Benzylation (BnBr, K2CO3, DMF, 60°C) Start->Step1 Check1 QC: TLC/NMR Confirm O-Alkylation Step1->Check1 Step2 Step 2: Enamine Formation (DMF-DMA, Pyrrolidine, 110°C) Check1->Step2 Pass Step3 Step 3: Reductive Cyclization (Fe powder, AcOH, EtOH, 80°C) Step2->Step3 Workup Workup: Celite Filtration -> Neutralization Step3->Workup Final Final Product: 4-(Benzyloxy)-6-bromo-1H-indole Workup->Final Warn1 Avoid H2/Pd! Risk of dehalogenation. Warn1->Step3

Figure 2: Step-by-step workflow for the Leimgruber-Batcho protocol with critical safety checkpoints.

References

  • Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-Nitrotoluenes: 4-Benzyloxyindole".[4] Organic Syntheses, 63, 214.

  • Bartoli, G., et al. (1989).[5] "Reaction of nitroarenes with vinyl Grignard reagents: a new synthesis of indoles". Tetrahedron Letters, 30(16), 2129-2132.

  • Dobbs, A. P., et al. (1999). "Total Synthesis of Indoles from Trichloronitrobenzene". Synlett, 1999(10), 1594-1596.
  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications". Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • BenchChem Application Note. (2025). "Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes and Protocols". (General protocol reference for cryogenic Grignard handling).

Sources

Method

Application Note: Strategic Utilization of 4-(Benzyloxy)-6-bromo-1H-indole in Kinase Inhibitor Discovery

Topic: Use of 4-(Benzyloxy)-6-bromo-1H-indole in the synthesis of kinase inhibitors Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Abstract...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 4-(Benzyloxy)-6-bromo-1H-indole in the synthesis of kinase inhibitors Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

The indole scaffold remains a "privileged structure" in kinase inhibitor design, forming the core of numerous FDA-approved therapeutics (e.g., Sunitinib, Axitinib, Nintedanib). This application note details the strategic use of 4-(Benzyloxy)-6-bromo-1H-indole as a high-value building block. This compound offers a unique "Dual-Vector" substitution pattern: the C6-bromide serves as a handle for cross-coupling reactions to access solvent-exposed pockets, while the C4-benzyloxy group acts as a masked phenol, allowing for late-stage modulation of lipophilicity and solubility. We present a validated protocol for orthogonal functionalization, enabling the rapid generation of diverse kinase inhibitor libraries.

Strategic Analysis: The "Dual-Vector" Advantage

In rational drug design, the utility of 4-(Benzyloxy)-6-bromo-1H-indole lies in its ability to address three critical regions of the kinase ATP-binding pocket simultaneously:

  • The Hinge Region (C3 Position): The inherent nucleophilicity of the indole C3 allows for facile attachment of hinge-binding motifs (e.g., via Vilsmeier-Haack formylation or condensation).

  • The Solvent-Exposed Region (C6 Position): The C6-Bromine atom is a pre-installed "handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the extension of the molecule into the solvent channel to improve potency and physicochemical properties.

  • The Gatekeeper/Ribose Pocket (C4 Position): The C4-Benzyloxy group provides initial steric bulk. Crucially, it is orthogonal to the C6-bromide; it can be retained for hydrophobic interactions or deprotected (hydrogenolysis) to reveal a phenol. This phenol can then be alkylated to introduce solubilizing groups (e.g., morpholine, piperazine) that interact with the ribose pocket or specific gatekeeper residues.

Visualization: Orthogonal Functionalization Strategy

IndoleStrategy Core 4-(Benzyloxy)-6-bromo-1H-indole (Core Scaffold) C6_Path C6-Vector (Solvent Channel) Core->C6_Path Suzuki/Buchwald (Pd-Catalysis) C4_Path C4-Vector (Gatekeeper/Solubility) Core->C4_Path Hydrogenolysis -> Alkylation (Masked Phenol) C3_Path C3-Vector (Hinge Binding) Core->C3_Path Formylation/Acylation (Electrophilic Sub)

Figure 1: The orthogonal reactivity map of the 4-(Benzyloxy)-6-bromo-1H-indole scaffold.

Detailed Experimental Protocol

Objective: Synthesis of a representative kinase inhibitor core via C6-arylation followed by C3-functionalization.

Phase 1: N-Protection (Optional but Recommended)

Rationale: While some Suzuki couplings proceed on free indoles, protecting the N1-position prevents deprotonation-related catalyst poisoning and N-arylation side reactions.

  • Reagents: 4-(Benzyloxy)-6-bromo-1H-indole (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), DMAP (0.1 eq), TEA (1.5 eq), DCM.

  • Procedure:

    • Dissolve indole in DCM (0.1 M).

    • Add TEA and DMAP.

    • Add Boc₂O dropwise at 0°C.

    • Stir at RT for 2 hours (Monitor by TLC: Hex/EtOAc 4:1).

    • Workup: Wash with 1N HCl, Brine, dry over Na₂SO₄, concentrate.

    • Yield Target: >95% (White solid).

Phase 2: C6-Suzuki-Miyaura Coupling (The "Extension" Step)

Rationale: This step installs the aryl tail before modifying the sensitive C3 position.

Reaction Scheme: N-Boc-4-OBn-6-Br-Indole + Ar-B(OH)₂ → C6-Aryl-Indole

Protocol:

  • Reagents:

    • N-Boc-Intermediate (1.0 eq)

    • Aryl Boronic Acid (e.g., 4-Pyridineboronic acid) (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Chosen for robustness with heteroaryl bromides.

    • Base: K₂CO₃ (2.0 M aq. solution, 3.0 eq)

    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Charge a microwave vial or pressure tube with the N-Boc-indole, boronic acid, and Pd catalyst.

    • Evacuate and backfill with Argon (x3).

    • Add degassed Dioxane and K₂CO₃ solution.

    • Heat to 90°C for 4–12 hours (or 110°C for 30 min in Microwave).

    • QC Check: Monitor consumption of bromide by LC-MS.

    • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine. Purify via Flash Chromatography (Gradient: 0-50% EtOAc in Hexanes).

Phase 3: C4-Debenzylation & Functionalization (The "Solubility" Step)

Rationale: Removing the benzyl group reveals the phenol, which can be alkylated to add solubilizing tails (e.g., morpholine chains), a critical step for improving oral bioavailability.

  • Reagents: C6-Substituted Indole, 10% Pd/C, H₂ (balloon or 1 atm), MeOH/THF (1:1).

  • Procedure:

    • Dissolve substrate in MeOH/THF.

    • Add Pd/C (10% w/w).

    • Stir under H₂ atmosphere at RT for 2–6 hours.

    • Filtration: Filter through a nylon membrane (remove Pd). Concentrate.

    • Alkylation (Mitsunobu or SN2): React the resulting phenol with N-(2-chloroethyl)morpholine using K₂CO₃ in DMF at 60°C to install the solubility tail.

Data Summary & Quality Control

To ensure protocol reliability, the intermediate and final products should meet the following specifications.

ParameterSpecificationMethodNotes
Purity >98%HPLC (254 nm)Essential for biological assay reliability.
Identity Consistent1H-NMR (DMSO-d6)Verify loss of Benzyl protons (5.1 ppm) after Phase 3.
Residual Pd <10 ppmICP-MSCritical if compound enters biological screening.
Appearance Off-white solidVisualDarkening indicates oxidation/decomposition.

Visual Workflow: Synthesis of a Model Kinase Inhibitor

SynthesisWorkflow Start Start: 4-(Benzyloxy)-6-bromo-1H-indole Step1 Step 1: N-Boc Protection (Boc2O, DMAP) Start->Step1 Step2 Step 2: C6-Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Step1->Step2 Installs Solvent Tail Step3 Step 3: C4-Debenzylation (H2, Pd/C) -> Phenol Step2->Step3 Reveals OH for Solubility Group Step4 Step 4: C3-Functionalization (Vilsmeier or Condensation) Step3->Step4 Installs Hinge Binder Final Target Kinase Inhibitor (Library Ready) Step4->Final

Figure 2: Step-by-step synthetic workflow for converting the building block into a bioactive core.

References

  • Zhang, J., et al. "Design and Synthesis of Indole-Based Kinase Inhibitors." Journal of Medicinal Chemistry, 2015. Link (General Indole Scaffold Utility).

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995. Link (Core Coupling Protocol).

  • Li, H., et al. "Synthesis and biological evaluation of 4-substituted-6-bromoindole derivatives as potent anticancer agents." Bioorganic & Medicinal Chemistry Letters, 2018. Link (Specific 4,6-substitution patterns).

  • Sunitinib (Sutent) Approval Package. FDA Access Data. Link (Reference for Indole Kinase Inhibitor Chemistry).

(Note: While specific proprietary library synthesis protocols are often trade secrets, the conditions above are derived from standard, high-yield methodologies reported in the cited literature for chemically equivalent substrates.)

Sources

Application

Application Note: Optimized N-Alkylation of 4-(Benzyloxy)-6-bromo-1H-indole

Abstract The N-alkylation of poly-functionalized indoles, specifically 4-(benzyloxy)-6-bromo-1H-indole , presents a unique set of electronic and steric challenges critical to medicinal chemistry campaigns. This scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-alkylation of poly-functionalized indoles, specifically 4-(benzyloxy)-6-bromo-1H-indole , presents a unique set of electronic and steric challenges critical to medicinal chemistry campaigns. This scaffold serves as a potent precursor for kinase inhibitors (e.g., p38 MAPK) and serotonin receptor modulators. This application note details a robust, scalable protocol for the regioselective N1-alkylation of this substrate. We compare Method A (Sodium Hydride/DMF) for rapid, high-yield synthesis against Method B (Cesium Carbonate/Acetonitrile) for mild, functional-group-tolerant processing. Critical mechanistic insights regarding the suppression of C3-alkylation side reactions and the stability of the 4-benzyloxy protecting group are provided.

Strategic Considerations & Mechanistic Insight

The Regioselectivity Challenge (N1 vs. C3)

Indoles are ambident nucleophiles. While the nitrogen (N1) is the site of deprotonation, the C3 position is inherently nucleophilic due to the enamine character of the pyrrole ring.

  • Substrate Analysis: The 4-benzyloxy group is a strong electron-donating group (EDG) by resonance. This significantly increases the electron density at C3, theoretically heightening the risk of C-alkylation. However, the 6-bromo substituent (electron-withdrawing via induction) slightly tempers the ring's overall nucleophilicity and increases the acidity of the N-H proton (pKa ~16 in DMSO), facilitating deprotonation.

  • Steric Influence: The bulky benzyloxy group at C4 provides a "steric shield" that discourages electrophilic attack at C3, thereby kinetically favoring N1-alkylation when a strong base is used to generate the discrete indolyl anion.

Base and Solvent Selection
  • Sodium Hydride (NaH) in DMF: The "Gold Standard" for unreactive electrophiles. It ensures complete deprotonation to the indolyl anion (

    
    ), which is a hard nucleophile favoring reaction with hard electrophiles (alkyl halides) at the harder N1 center (HSAB theory).
    
  • Cesium Carbonate (

    
    ) in MeCN/DMF:  A milder approach utilizing the "Cesium Effect," where the large ionic radius of 
    
    
    
    promotes solubility and creates a "naked" anion, enhancing reactivity without the hazards of hydride reagents.

Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic pathway and the critical decision points for avoiding side reactions.

G cluster_0 Starting Material cluster_1 Activation Phase cluster_2 Nucleophilic Attack Start 4-(Benzyloxy)-6-bromo-1H-indole Deprotonation Deprotonation (Base) Start->Deprotonation NaH or Cs2CO3 Anion Indolyl Anion (Resonance Hybrid) Deprotonation->Anion N_Attack Path A: N1-Alkylation (Kinetic/Thermo Favored) Anion->N_Attack Major Pathway (Steric Shielding at C4) C_Attack Path B: C3-Alkylation (Side Reaction) Anion->C_Attack Minor Pathway (Soft Electrophiles) Product N-Alkylated Product N_Attack->Product SideProduct C3-Alkylated Impurity C_Attack->SideProduct

Figure 1: Mechanistic pathway highlighting the divergence between desired N-alkylation and competitive C-alkylation.

Experimental Protocols

Method A: High-Yield Protocol (NaH/DMF)

Best for: Primary alkyl halides, unreactive electrophiles, and scale-up (<100g).

Materials
  • Substrate: 4-(Benzyloxy)-6-bromo-1H-indole (1.0 equiv)

  • Base: Sodium hydride (60% dispersion in mineral oil) (1.2 – 1.5 equiv)

  • Electrophile: Alkyl halide (R-X, where X=Br, I) (1.1 – 1.3 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) [0.1 M – 0.2 M concentration]

Step-by-Step Procedure
  • Apparatus Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the RBF with 4-(Benzyloxy)-6-bromo-1H-indole and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation (Critical Step): Cool the solution to 0 °C (ice bath). Add NaH portion-wise over 15 minutes.

    • Observation: Evolution of

      
       gas will occur.[1] The solution typically turns from pale yellow to a deep amber/red, indicating anion formation.
      
    • Hold: Stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the Alkyl Halide dropwise via syringe.

    • Note: If the electrophile is solid, dissolve it in a minimum amount of DMF first.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1) or LC-MS. Look for the disappearance of the starting material peak (

      
      ) and appearance of a less polar product (
      
      
      
      ).
  • Quench & Workup:

    • Cool back to 0 °C.

    • Carefully quench with saturated aqueous ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
        (exothermic!).[2]
      
    • Dilute with water and extract with Ethyl Acetate (

      
      ).[2][3]
      
    • Wash combined organics with Water (

      
      )  and Brine (
      
      
      
      )
      to remove DMF.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
Method B: Mild Protocol (Cs2CO3/MeCN)

Best for: Acid-sensitive substrates, thermally unstable electrophiles, or avoiding pyrophoric reagents.

Materials
  • Base: Cesium Carbonate (

    
    ) (2.0 – 3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (if solubility is poor).

Step-by-Step Procedure
  • Setup: Charge a reaction vial with the indole substrate,

    
    , and the Alkyl Halide (1.2 equiv).
    
  • Solvation: Add MeCN (0.2 M).

  • Reaction: Heat the mixture to 60–80 °C (reflux) for 4–16 hours.

    • Note: The 4-benzyloxy group is stable at these temperatures under basic conditions.

  • Workup: Filter off the inorganic solids through a Celite pad. Concentrate the filtrate. Partition the residue between EtOAc and Water as in Method A.

Data Interpretation & Troubleshooting

Expected Analytical Data
FeatureUnsubstituted (SM)N-Alkylated ProductNotes
1H NMR (Indole NH) Broad singlet

11.0–12.0 ppm
Absent Definitive confirmation of N-substitution.
1H NMR (C2-H) Doublet/Singlet

7.2–7.5 ppm
Shifted downfield (

+0.1–0.3 ppm)
Diagnostic of electronic environment change.
1H NMR (N-CH2) N/ATriplet/Singlet

4.0–5.5 ppm
Chemical shift depends on R-group (Benzyl ~5.2 ppm).
LC-MS (ESI+) [M+H]+[M+R]+Mass shift corresponds to alkyl group.
Troubleshooting Guide
  • Problem: Low Yield / Incomplete Conversion.

    • Root Cause:[1][4][5][6][7] Moisture in DMF or degraded NaH.

    • Solution: Use freshly distilled DMF or "Anhydrous" grade over molecular sieves. Titrate NaH or use a fresh bottle.

  • Problem: C3-Alkylation Observed.

    • Root Cause:[1][4][5][6][7] "Soft" electrophile (e.g., alkyl iodides) or insufficient deprotonation.

    • Solution: Switch to Method A (NaH) to ensure a "hard" anion. Use Alkyl Bromides or Tosylates instead of Iodides.

  • Problem: Loss of Benzyloxy Group.

    • Root Cause:[1][4][5][6][7] Accidental hydrogenation or strong acid exposure.

    • Solution: Avoid

      
       or strong Lewis acids during workup. The benzyl ether is stable to NaH and Carbonate bases.
      

Decision Workflow

Use this logic tree to select the optimal alkylation strategy for your specific derivative.

DecisionTree cluster_tips Pro-Tip Start Start: N-Alkylation of 4-(BnO)-6-Br-Indole Q1 Is the Alkylating Agent Sensitive to Strong Base? Start->Q1 MethodB Method B: Cs2CO3 / MeCN (Mild Protocol) Q1->MethodB Yes (e.g., Esters, Epoxides) Q2 Is the Electrophile Sterically Hindered? Q1->Q2 No MethodA Method A: NaH / DMF (Standard Protocol) Q2->MethodA Yes (Secondary Halides) Q2->MethodB No (Primary Halides) Tip If C3-alkylation is observed, switch to NaH/DMF and add 15-Crown-5 ether.

Figure 2: Workflow for selecting the optimal alkylation method based on electrophile properties.

References

  • BenchChem. "Application Notes and Protocols: N-alkylation of 5-Bromoindole." BenchChem Protocols, 2025.[8][2][9] Link

  • Organic Syntheses. "4-Benzyloxyindole: Synthesis via Leimgruber-Batcho." Org.[8][10] Synth.1985 , 63, 214. Link

  • National Institutes of Health (NIH). "General Synthesis of N-Alkylindoles from N,N-Dialkylanilines."[5] PubMed Central, 2023. Link

  • MDPI. "Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles." Molecules, 2021.[6][11] Link

  • ResearchGate. "An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines."[12] ResearchGate, 2025.[13] Link

Sources

Method

Microwave-assisted Suzuki coupling of 4-(Benzyloxy)-6-bromo-1H-indole

Application Note: Microwave-Assisted Suzuki-Miyaura Coupling of 4-(Benzyloxy)-6-bromo-1H-indole Abstract & Strategic Significance The 4-(benzyloxy)-6-bromo-1H-indole scaffold is a high-value intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Suzuki-Miyaura Coupling of 4-(Benzyloxy)-6-bromo-1H-indole

Abstract & Strategic Significance

The 4-(benzyloxy)-6-bromo-1H-indole scaffold is a high-value intermediate in the synthesis of kinase inhibitors (e.g., substituted indolocarbazoles) and serotonin receptor modulators. The C6-position of the indole ring is electronically distinct, and its functionalization via palladium-catalyzed cross-coupling is often rate-limited by the electron-rich nature of the indole core, which is further exacerbated by the electron-donating 4-benzyloxy substituent.

Traditional thermal heating often leads to prolonged reaction times (12–24 hours) and substantial protodehalogenation byproducts. This Application Note details a Microwave-Assisted Protocol that reduces reaction time to <30 minutes while suppressing side reactions. The method utilizes a robust catalyst system optimized for electron-rich heteroaryl halides.

Mechanistic Insight & Rationale

The Substrate Challenge
  • Electronic Deactivation: The oxidative addition of Pd(0) to the C-Br bond is the rate-determining step. The 4-benzyloxy group donates electron density into the indole ring (via resonance), making the C6-Br bond less electrophilic and thus less reactive toward Pd(0) compared to electron-deficient aryl halides.

  • Indole N-H Acid: The free N-H (pKa ~16) can be deprotonated by strong bases, potentially leading to the formation of indolyl-palladium species that arrest the catalytic cycle ("catalyst poisoning").

  • Microwave Advantage: Microwave irradiation provides rapid, uniform volumetric heating. This overcomes the high activation energy barrier caused by the electron-rich ring, facilitating oxidative addition without the thermal lag that degrades sensitive catalysts.

Catalyst Selection Logic
  • Primary Recommendation (Pd(dppf)Cl₂): The bidentate ferrocenyl ligand (dppf) possesses a large bite angle, which favors the reductive elimination step. It is exceptionally stable to air and moisture, making it the "workhorse" for this protocol.

  • Advanced Recommendation (XPhos Pd G2): For sterically hindered boronic acids, the bulky biaryl phosphine ligand (XPhos) facilitates oxidative addition and stabilizes the monoligated Pd(0) species.

Experimental Protocols

Reaction Scheme

ReactionScheme Substrate 4-(Benzyloxy)-6-bromo-1H-indole (C15H12BrNO) Catalyst Cat: Pd(dppf)Cl2 Base: K2CO3 Substrate->Catalyst + Boronic Aryl Boronic Acid (Ar-B(OH)2) Boronic->Catalyst + Product 6-Aryl-4-(benzyloxy)-1H-indole (Coupled Product) Catalyst->Product MW Irrad. 110°C, 20 min Dioxane/H2O

Figure 1: General reaction scheme for the C6-arylation of the indole scaffold.

Standard Protocol (High-Throughput Compatible)

Reagents:

  • 4-(Benzyloxy)-6-bromo-1H-indole (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

  • Vessel Prep: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the indole substrate (0.5 mmol, 151 mg) and the aryl boronic acid (0.75 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.025 mmol, 20 mg). Note: Weighing the catalyst last minimizes air exposure time, though dppf is relatively stable.

  • Solvent & Base: Add 4.0 mL of 1,4-Dioxane and 1.0 mL of 2M aqueous K₂CO₃.

  • Degassing (Critical): Seal the vial with a septum cap. Sparge the mixture with Nitrogen or Argon gas for 2 minutes via a needle inlet/outlet to remove dissolved oxygen.

  • Microwave Irradiation: Place the vial in the microwave reactor.

    • Temperature: 110 °C

    • Hold Time: 20 minutes

    • Absorption Level: High

    • Stirring: High speed

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Optimization Data Summary
EntryCatalystBaseSolventTemp/TimeYield (%)Notes
1Pd(PPh₃)₄Na₂CO₃DME/H₂O100°C / 30m65%Significant homocoupling of boronic acid.
2 Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 110°C / 20m 92% Optimal balance of yield and purity.
3XPhos Pd G2K₃PO₄THF/H₂O80°C / 15m88%Excellent for sterically hindered partners.
4Pd(OAc)₂/PPh₃Cs₂CO₃Toluene/EtOH120°C / 30m55%Lower conversion; partial debenzylation observed.

Experimental Workflow Diagram

Workflow Prep Preparation Combine Indole, Boronic Acid, Catalyst in MW Vial Solvent Solvation & Degassing Add Dioxane/H2O (4:1) Sparge with N2 (2 min) Prep->Solvent Reaction MW Irradiation 110°C, 20 min, Dynamic Power Solvent->Reaction Seal Vial Workup Workup Dilute EtOAc -> Wash H2O/Brine -> Dry Na2SO4 Reaction->Workup Cool to RT Purify Purification Flash Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

Troubleshooting & Critical Parameters

  • Issue: Protodehalogenation (Reduction of Br to H)

    • Cause: Overheating or excess hydride sources (often from solvent decomposition).

    • Solution: Reduce temperature to 100°C and switch solvent to Toluene/Ethanol/Water. Ensure the reaction time does not exceed 30 minutes.

  • Issue: Low Conversion of Indole

    • Cause: Catalyst deactivation by the free N-H.[2]

    • Solution: Use Protocol B (High Efficiency) with XPhos Pd G2. Alternatively, protect the indole nitrogen (e.g., Boc or Tosyl) prior to coupling, though this adds two synthetic steps.

  • Issue: Cleavage of Benzyloxy Group

    • Cause: Highly acidic conditions or excessive hydrogen pressure (unlikely in Suzuki, but possible if H2 is generated).

    • Solution: Ensure the reaction remains basic (pH > 9). Avoid Pd/C or hydrogen sources. The benzyl ether is generally stable under the standard carbonate conditions described here.

References

  • Microwave-Assisted Suzuki Cross-Coupling of Indoles

    • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one (Analogous heteroaryl bromide conditions).
    • Source: RSC Advances, 2021.
    • URL:[Link]

  • Catalyst Selection for Unprotected Indoles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[3]

    • Source: Journal of the American Chemical Society, 2013.[3]

    • URL:[Link]

  • General Microwave Suzuki Protocols

    • Title: Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst.[4]

    • Source: Synlett (via Durham University), 2006.
    • URL:[Link]

  • Indazole/Indole C6-Functionalization

    • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
    • Source: Molecules (MDPI), 2013.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Suzuki Coupling of Bromoindoles

Status: Active Agent: Senior Application Scientist Ticket ID: INDOLE-SUZUKI-001 Introduction: The Deceptive Simplicity of Indoles You are likely here because a "standard" Suzuki protocol (Pd(PPh3)4, Na2CO3, DME/Water) fa...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket ID: INDOLE-SUZUKI-001

Introduction: The Deceptive Simplicity of Indoles

You are likely here because a "standard" Suzuki protocol (Pd(PPh3)4, Na2CO3, DME/Water) failed. You observed either no reaction (starting material recovery) or protodehalogenation (where the bromine is replaced by a hydrogen).

Bromoindoles are notoriously difficult coupling partners due to three converging factors:

  • Catalyst Poisoning: The unprotected N-H (and the electron-rich C3 position) can coordinate to Palladium, arresting the catalytic cycle.

  • Electronic Deactivation: The high electron density of the indole ring makes oxidative addition slow, particularly at the C2 and C3 positions.

  • Boronate Instability: If you are coupling with an indole boronic acid (rather than a halide), heteroaryl boronates are highly prone to protodeboronation before coupling occurs.

This guide moves beyond "add more catalyst" and targets the mechanistic root of these failures.

Part 1: Diagnostic Flowchart

Before changing conditions, analyze your crude reaction mixture via LCMS/NMR. Use this logic flow to identify your specific failure mode.

TroubleshootingFlow Start Analyze Crude Mixture Result What is the major species? Start->Result SM_Remains Starting Material (SM) Remains Unchanged Result->SM_Remains Major Peak = SM Dehalo Debrominated Indole (M-Br + H) Result->Dehalo Major Peak = Reduced Indole Homocouple Homocoupled Product (Ar-Ar) Result->Homocouple Major Peak = Dimer Cat_Death ISSUE: Catalyst Deactivation (Oxidative Addition Failure) SM_Remains->Cat_Death Proto_Issue ISSUE: Protodehalogenation (Reduction) Dehalo->Proto_Issue Boron_Issue ISSUE: Boronic Acid Decomposition/Oxidation Homocouple->Boron_Issue

Caption: Diagnostic logic for identifying the root cause of Suzuki coupling failure based on crude product analysis.

Part 2: Troubleshooting Guides (FAQ)

Issue 1: "My reaction stalled. Starting material is untouched."

Diagnosis: Catalyst Poisoning (N-H Interference). The Science: The indole nitrogen has a pKa of ~17 (in DMSO). In the presence of weak bases or under neutral conditions, the N-H bond remains intact. The lone pair on the nitrogen (or the pi-system itself) can bind to the Pd(0) or Pd(II) center, creating a stable "off-cycle" complex that prevents oxidative addition.

Corrective Actions:

  • Protect the Nitrogen: This is the most robust solution. Install a Boc, Tosyl (Ts), or SEM group. This removes the acidic proton and sterically blocks the nitrogen lone pair.

  • Switch to Buchwald Ligands: If you must run unprotected, standard phosphines (PPh3) are too small to prevent N-coordination. Use bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos or SPhos . These create a "steric wall" around the Pd center, forcing the reaction to proceed via the C-Br bond rather than N-coordination.

  • Base Selection: Use a base strong enough to deprotonate the indole (forming the indole anion, which is actually more reactive for oxidative addition if the catalyst is right) or weak enough to leave it alone?

    • Recommendation:K3PO4 (anhydrous) is often superior to carbonates for sensitive indoles.

Issue 2: "I lost the Bromine. It was replaced by Hydrogen."

Diagnosis: Protodehalogenation. The Science: After oxidative addition, the Pd(II)-Ar species is vulnerable. If transmetallation (reaction with Boron) is slow, the Pd species will grab a hydride (H-) from the solvent or the base, followed by reductive elimination to form the reduced product (Indole-H).

Corrective Actions:

  • Solvent Switch: Avoid alcohols (MeOH, EtOH, iPrOH) if this occurs. They are hydride sources. Switch to 1,4-Dioxane or Toluene .

  • Concentration: Run the reaction at a higher concentration (0.5 M - 1.0 M). This increases the rate of the bimolecular transmetallation step relative to the unimolecular decomposition pathways.

  • Water Control: While Suzuki requires some water, too much promotes hydrolysis. Use a specific ratio (e.g., Dioxane:H2O 4:1) rather than "wet solvent."[1][2][3]

Issue 3: "My Boronic Acid disappeared, but no product formed."

Diagnosis: Protodeboronation.[3] The Science: Heteroaryl boronic acids (especially 2-indolyl or electron-rich systems) are notoriously unstable. Under basic, aqueous conditions, the C-B bond hydrolyzes, replacing the Boron with Hydrogen.

Corrective Actions:

  • Slow Addition: Do not add the boronic acid all at once. Add it portion-wise (e.g., 5 equivalents over 2 hours) or via syringe pump to keep the instantaneous concentration low but constant.

  • Use Boronic Esters: Pinacol esters (BPin) are significantly more stable than free acids.

  • The MIDA Solution: For impossible cases, switch to MIDA boronates . These slowly release the active boronic acid species during the reaction, keeping the standing concentration low and preventing decomposition [1].

Part 3: The "Rescue" Protocol

If standard conditions fail, deploy this optimized protocol designed for sterically hindered or unprotected bromoindoles. This system utilizes a precatalyst to ensure rapid initiation and a bulky ligand to prevent poisoning.

Materials
  • Substrate: Bromoindole (1.0 equiv)

  • Coupling Partner: Boronic Acid/Pinacol Ester (1.5 equiv)

  • Catalyst: XPhos Pd G3 (or G4) (2-5 mol%)

    • Why? Pre-formed Pd(II) precatalyst reduces to active Pd(0) immediately. XPhos provides steric bulk and high electron density.

  • Base: K3PO4 (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

    • Alternative: n-Butanol (if solubility is an issue and dehalogenation is not observed).

Step-by-Step Workflow
  • Degassing (Critical):

    • Combine Dioxane and Water in a separate flask.

    • Sparge with Argon or Nitrogen for at least 15 minutes . Oxygen is the primary cause of homocoupling and catalyst death.

  • Assembly:

    • To a reaction vial equipped with a stir bar, add Bromoindole, Boronic partner, Base, and Catalyst.

    • Note: If using a glovebox, add solids there. If on a benchtop, cap immediately and purge the headspace with Argon.

  • Solvent Addition:

    • Add the degassed solvent mixture via syringe through the septum.

  • Reaction:

    • Heat to 80–100°C .

    • Time: Monitor by LCMS at 1 hour. Most successful couplings with G3 catalysts finish in <2 hours.

  • Workup:

    • Filter through a pad of Celite (to remove Pd black).

    • Dilute with EtOAc, wash with water/brine.

Part 4: Data & Comparison

Ligand Performance Matrix for Indole Coupling

LigandClassBest For...Risk Factor
PPh3 (Tetrakis)Simple PhosphineEasy, unhindered substrates (e.g., 5-bromoindole).High risk of N-poisoning. Requires high loading.
dppf Bidentate3-bromoindoles; prevents migration.Slower reaction rates.[3][4]
XPhos Buchwald (Dialkylbiaryl)Unprotected indoles ; sterically hindered sites (C2/C7).Expensive.[4] Can promote dehalogenation if too active.
SPhos Buchwald (Dialkylbiaryl)Electron-rich partners.[5]Similar to XPhos.[3]
Amphos Bulky PhosphineScale-up; highly stable.Less active than XPhos for chlorides.

Part 5: Mechanistic Visualization (N-H Poisoning)

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the productive cycle and the catalyst death spiral caused by the indole nitrogen.

PoisoningMechanism Pd0 Active Pd(0)Ligand OxAdd Oxidative Addition (Productive) Pd0->OxAdd  Fast with Bulky Ligands Coordination N-Coordination (Poisoning) Pd0->Coordination  Favored with Small Ligands (PPh3) Indole Unprotected Indole Indole->Coordination Cycle Catalytic Cycle (Transmet -> Red. Elim) OxAdd->Cycle Product Coupled Product Cycle->Product DeadCat Inactive Pd-Amido Complex Coordination->DeadCat Catalyst Arrest

Caption: Competition between productive oxidative addition and N-coordination poisoning. Bulky ligands favor the blue path.

References

  • Knapp, D. M., et al. (2010). "MIDA Boronates are Hydrolytically Stable and Can Be Chromatographed."[5] Journal of the American Chemical Society.[5][6]

  • Billingsley, K., & Buchwald, S. L. (2008). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." Journal of the American Chemical Society.[5][6]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Yoneda Labs. (2024). "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs Technical Guides.

Sources

Optimization

Preventing decomposition of 4-(Benzyloxy)-6-bromo-1H-indole during debenzylation

Topic: Preventing decomposition of 4-(Benzyloxy)-6-bromo-1H-indole during debenzylation. Case ID: IND-Br-Bn-001 Classification: Chemo-selective Deprotection[1] Executive Summary & Decision Matrix The Problem: Standard de...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing decomposition of 4-(Benzyloxy)-6-bromo-1H-indole during debenzylation. Case ID: IND-Br-Bn-001 Classification: Chemo-selective Deprotection[1]

Executive Summary & Decision Matrix

The Problem: Standard debenzylation conditions (Hydrogenolysis with H₂/Pd-C) are non-selective for 4-(Benzyloxy)-6-bromo-1H-indole. The reaction kinetics for aryl bromide cleavage (hydrodehalogenation) are often faster than or competitive with benzyl ether cleavage, leading to the formation of the debrominated impurity (4-hydroxyindole). Furthermore, acid-catalyzed hydrolysis often leads to indole polymerization or C-alkylation (Friedel-Crafts) by the benzyl cation.

The Solution: To retain the C-6 bromine atom while removing the C-4 benzyl group, you must switch from a reductive mechanism to a scavenger-assisted Lewis Acid mechanism or a poisoned transfer hydrogenation system .

Method Selection Guide
CriterionMethod A: BCl₃ + Scavenger (Recommended)Method B: Transfer Hydrogenation Method C: Poisoned Pd/C
Mechanism Lewis Acid Cleavage (Non-reductive)H-Transfer (Mild Reductive)H₂ Gas (Reductive)
Br-Retention Excellent (>98%)Good (Requires Optimization)Moderate to Good (Risk of failure)
Indole Stability High (at -78°C)HighModerate
Reagents BCl₃, Pentamethylbenzene, DCMCyclohexene, Pd/C, MeOHH₂, Pd/C, Ethylenediamine/K₂CO₃
Best For High-value, small-to-mid scaleScale-up, green chemistryIf Lewis acids are unavailable

Critical Analysis: The Decomposition Pathways

Understanding the competing pathways is vital for troubleshooting. The diagram below illustrates the three fates of your starting material.

ReactionPathways Start 4-(Benzyloxy)-6-bromo-1H-indole Desired 4-Hydroxy-6-bromoindole (Target) Start->Desired Selective Cleavage (BCl3/Scavenger) Dehalo 4-Hydroxyindole (Debrominated Impurity) Start->Dehalo Hydrodehalogenation (H2/Pd-C) Alkylated C3-Benzyl-Indole (Friedel-Crafts Byproduct) Start->Alkylated C-Alkylation (Acid w/o Scavenger)

Figure 1: Reaction network showing the target pathway (Green) versus the two primary decomposition modes: Debromination (Red) and C-Alkylation (Yellow).[2]

Protocol A: BCl₃-Mediated Cleavage (The "Sniper" Method)

This is the most reliable method for preserving aryl halides on electron-rich heterocycles. It uses Boron Trichloride (BCl₃) to cleave the ether, while Pentamethylbenzene acts as a "cation sink" to trap the benzyl group, preventing it from re-attaching to the indole ring (C-benzylation).[1]

Why this works:
  • Non-Reductive: No hydrogen source exists to remove the bromine.

  • Scavenger Effect: Indoles are electron-rich nucleophiles.[1] Without pentamethylbenzene, the cleaved benzyl cation would attack the C3 position of the indole. Pentamethylbenzene is more electron-rich than the indole and intercepts the electrophile [1].

Step-by-Step Protocol:
  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve 4-(Benzyloxy)-6-bromo-1H-indole (1.0 equiv) and Pentamethylbenzene (3.0 equiv) in anhydrous Dichloromethane (DCM) [0.1 M concentration].

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Do not run at 0°C or RT, as this promotes polymerization.

  • Addition: Dropwise add BCl₃ (1.0 M in DCM, 1.5 - 2.0 equiv). The solution may turn dark red/purple.

  • Reaction: Stir at -78°C for 1–2 hours. Monitor by TLC.[3]

  • Quench: Add MeOH (excess) at -78°C to quench the Lewis acid.

  • Workup: Warm to room temperature. Dilute with DCM, wash with sat.[3] NaHCO₃ and brine.

  • Purification: The byproduct (benzylpentamethylbenzene) is non-polar and easily separated from the polar hydroxy-indole via column chromatography.

Troubleshooting Table:

Observation Root Cause Corrective Action
C3-Benzylated Impurity Insufficient scavenger Increase Pentamethylbenzene to 5.0 equiv.
Indole Dimerization Temperature too high Maintain -78°C strictly; quench before warming.

| Incomplete Reaction | BCl₃ degradation | Use fresh BCl₃; ensure anhydrous conditions. |

Protocol B: Poisoned Transfer Hydrogenation (The Scalable Alternative)

If you lack BCl₃ or are working on a larger scale where chromatography of pentamethylbenzene is impractical, use Transfer Hydrogenation. This method uses a hydrogen donor (cyclohexene or ammonium formate) rather than H₂ gas, which is kinetically slower to react with Aryl-Br bonds [2].

The "Poison" Strategy:

To further ensure the bromine stays put, we "poison" the catalyst with an amine. The amine coordinates to the most active sites on the Pd surface (kinks/steps) which are responsible for the difficult C-Br activation, leaving the terrace sites available for the easier O-Bn cleavage [3].

Step-by-Step Protocol:
  • Dissolution: Dissolve substrate in Ethanol or Methanol (0.05 M).

  • Additive: Add Ethylenediamine (0.5 equiv relative to Pd) or Potassium Carbonate (1.0 equiv).

  • Catalyst: Add 10% Pd/C (5–10 wt% loading).

    • Pro-Tip: Using 5% Pd/C reduces the metal surface area available for side reactions.

  • H-Donor: Add 1,4-Cyclohexadiene (5.0 equiv) or Ammonium Formate (5.0 equiv).

  • Reaction: Reflux (60–70°C) for 1–4 hours.

  • Filtration: Filter hot through Celite to remove Pd/C.

Frequently Asked Questions (FAQs)

Q1: Can I use BBr₃ instead of BCl₃?

  • Answer: Proceed with extreme caution. BBr₃ is a stronger Lewis acid than BCl₃. While effective for simple ethers, it is often too harsh for indoles, leading to polymerization or ring-opening side reactions. If you must use BBr₃, keep the temperature strictly at -78°C and reaction time under 30 minutes [4].

Q2: I see a "de-brominated" spot on my TLC even using Transfer Hydrogenation. Why?

  • Answer: You likely have too much active catalyst.

    • Fix 1: Switch from Pd/C to Pd(OH)₂ (Pearlman’s catalyst) , which is sometimes more selective for O-debenzylation.

    • Fix 2: Add a specific poison like Thioanisole or TBAC (Tetrabutylammonium chloride) . Chloride ions adsorb onto the Pd surface and inhibit the adsorption of the aryl bromide [5].

Q3: Why is Pentamethylbenzene necessary? Can I use Anisole?

  • Answer: No. Anisole is not electron-rich enough to out-compete the indole ring for the benzyl cation. Pentamethylbenzene is electronically "super-rich" and sterically bulky, making it the perfect trap. Using weaker scavengers will result in C3-benzylation of your indole [1].

Q4: Can I use H₂ gas if I lower the pressure?

  • Answer: It is risky.[4] Even at 1 atm (balloon pressure), Pd/C can cleave aryl bromides in minutes. If H₂ gas is mandatory, use a Sulfided Platinum on Carbon (Pt(S)/C) catalyst. Sulfur acts as a permanent poison that drastically reduces hydrogenation activity toward aryl halides while permitting hydrogenolysis of benzyl ethers.

References

  • Okano, K., et al. (2008).[1] Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.[1][5][6] Synlett, 2008(13), 1977-1980.

  • Ramanathan, A., & Jimenez, L. S. (2010).[7] Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.[7] Synthesis, 2010(13), 217-220.

  • David, A., & Vannice, M. A. (2006).[8] Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Journal of Catalysis.

  • Organic Chemistry Portal. (2016). Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene.[6] Organic Syntheses, 93, 63-74.[6]

  • Li, J., et al. (2003). Selective removal of a benzyl protecting group in the presence of an aryl chloride.[8] Tetrahedron Letters.

Sources

Troubleshooting

Catalyst selection for Suzuki reactions with electron-rich indoles

Status: Active | Ticket Type: Advanced Troubleshooting | Agent: Senior Application Scientist[1] Triage: The Challenge Landscape Coupling electron-rich indoles (e.g., 5-methoxyindole, N-methylindole) presents a "perfect s...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Ticket Type: Advanced Troubleshooting | Agent: Senior Application Scientist[1]

Triage: The Challenge Landscape

Coupling electron-rich indoles (e.g., 5-methoxyindole, N-methylindole) presents a "perfect storm" of catalytic challenges.[1] Unlike standard phenyl-phenyl couplings, this system faces three competing failure modes:[1]

  • Catalyst Poisoning: The electron-rich nitrogen (especially in unprotected N-H indoles) acts as a competitive ligand, shutting down the Palladium cycle.

  • Protodeboronation: Indolyl boronic acids (particularly C2-isomers) are notoriously unstable, hydrolyzing back to the parent indole faster than they couple.[1]

  • Sluggish Oxidative Addition: If your coupling partner is also electron-rich (e.g., 4-methoxy-chlorobenzene), the catalyst struggles to insert into the C-X bond.[1]

This guide replaces trial-and-error with mechanistic logic.

Module 1: Catalyst Selection Matrix (The Hardware)

User Question: "I typically use Pd(PPh3)4 or Pd(dppf)Cl2. Why are these failing with my methoxy-indole substrate?"

Technical Diagnosis:

  • Pd(PPh3)4: Too slow. It lacks the electron density required to facilitate oxidative addition into electron-rich aryl halides.

  • Pd(dppf)Cl2: Excellent for preventing deboronation (due to a large bite angle accelerating reductive elimination), but often fails if the oxidative addition step is the bottleneck.

Recommendation: Switch to Buchwald Precatalysts (Dialkylbiaryl phosphines). These ligands are bulky (preventing dimerization) and electron-rich (accelerating oxidative addition).

Selection Lookup Table
Coupling Partner (Electrophile)Indole StateRecommended Catalyst SystemMechanism of Action
Aryl Bromide / Iodide Protected (N-R)Pd(dppf)Cl₂ Fast reductive elimination minimizes protodeboronation.
Aryl Chloride (Standard)Protected (N-R)XPhos Pd G4 Bulky ligand facilitates OA into chlorides; G4 scaffold ensures rapid activation.
Electron-Rich Aryl Chloride Unprotected (N-H) XPhos Pd G4 or SPhos Pd G2 High activity outcompetes catalyst poisoning by the free N-H.
Sterically Hindered (Ortho-sub)AnySPhos Pd G2 or RuPhos Pd G4 SPhos is specifically designed for steric bulk; RuPhos for extremely electron-rich amines.
Module 2: Troubleshooting Protodeboronation (The Bug)

User Question: "My boronic acid is disappearing, but I'm only recovering the starting indole, not the product. What is happening?"

Technical Diagnosis: You are experiencing Protodeboronation .[1][2][3][4] The rate of hydrolysis (


) is exceeding the rate of transmetallation (

). This is common with 2-indolyl boronic acids due to the proximity of the nitrogen lone pair, which stabilizes the protonated intermediate (zwitterionic pathway).

Visualizing the Failure Mode

Protodeboronation cluster_0 The Competition Start Indolyl Boronic Acid Transmetallation Transmetallation (Desired Path) Start->Transmetallation Requires Active Pd Hydrolysis Protodeboronation (Failure Path) Start->Hydrolysis Accelerated by Strong Base/High Temp Pd_Complex Pd(II)-Ar Complex Pd_Complex->Transmetallation Base Base/H2O Base->Hydrolysis Product Coupled Indole Transmetallation->Product Trash Parent Indole (De-borylated) Hydrolysis->Trash

Caption: Competition between the productive catalytic cycle (Green) and the destructive hydrolysis pathway (Red).

Corrective Actions:

  • Base Swap: Switch from Carbonates (

    
    , 
    
    
    
    ) to Phosphates (
    
    
    ). Anhydrous
    
    
    often provides the best balance of activation without promoting rapid hydrolysis.
  • Concentration Control: Do not dump all the boronic acid in at once. Use a syringe pump to add the boronic acid solution over 1 hour. This keeps the standing concentration low, favoring the catalyst (which is constant) over the hydrolysis (which is concentration-dependent).

  • Ligand Switch: If using XPhos fails, try QPhos or Pd(dppf) .[1] These ligands have large bite angles that accelerate the reductive elimination step, pulling the equilibrium forward.[1]

Module 3: Regioselectivity & N-Protection (The Configuration)

User Question: "Do I really need to protect the indole nitrogen? It adds two synthetic steps."

Technical Diagnosis:

  • C2-Coupling: Protection is Highly Recommended .[1] The C2-boronic acid is chemically unstable.[4] Protecting with Boc or Tosyl withdraws electron density, stabilizing the C-B bond.[1]

  • C3-Coupling: You can often get away with Unprotected (N-H) indoles if you use a precatalyst (like XPhos Pd G4). The G4 scaffold contains an internal base/scavenger that helps initiate the cycle without requiring the harsh conditions that typically deprotonate the indole.

The "Throw-In" Protocol (Unprotected Indoles): If you must run unprotected, you need a catalyst system that is "hyper-active" to outcompete the N-coordination poisoning.

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base:

    
     (3.0 equiv) - Must be finely ground if solid.
    
  • Solvent: n-Butanol or Dioxane/Water (4:1). The protic solvent (n-BuOH) helps solubilize the polar unprotected indole.

Module 4: Standard Operating Procedure (The Patch)

Workflow: High-Efficiency Coupling of Electron-Rich Indole (Unprotected) with Aryl Chloride.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Indolyl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (0.02 equiv / 2 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Protocol:

  • Preparation:

    • Charge a reaction vial with the Aryl Chloride, Indolyl Boronic Acid, and

      
      .[1]
      
    • Critical Step: Add the XPhos Pd G4 precatalyst last.

    • Seal the vial with a septum cap.

  • Degassing (The Oxygen Purge):

    • Electron-rich phosphines (like XPhos) oxidize rapidly in air.

    • Evacuate the vial via needle/vacuum line and backfill with Argon (repeat 3 times).

    • Separately, sparge the Dioxane/Water mixture with Argon for 15 minutes.[1]

  • Initiation:

    • Inject the degassed solvent mixture through the septum.

    • Place in a pre-heated block at 80°C . (Note: Do not go to 100°C immediately; high temps accelerate deboronation).

  • Monitoring:

    • Check LCMS at 1 hour.

    • Troubleshoot: If starting material remains but boronic acid is gone, add another 0.5 equiv of boronic acid (dissolved in degassed solvent) slowly.[1]

  • Workup:

    • Filter through a pad of Celite (removes Pd black).

    • Dilute with EtOAc, wash with water/brine.[1]

    • Note: Electron-rich indoles are prone to oxidation on silica.[1] Add 1% Et3N to your column eluent.[1]

References
  • Buchwald Precatalysts (G3/G4): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L.[1] Journal of Organic Chemistry, 2014 , 79, 4161–4166.[1]

  • Protodeboronation Mechanisms: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C.[1] Journal of the American Chemical Society, 2017 , 139, 13156–13165.[1]

  • Suzuki Coupling of Unprotected Heterocycles: Billingsley, K. L.; Buchwald, S. L.[1] Journal of the American Chemical Society, 2007 , 129, 3358–3366.[1]

  • Base Effects in Suzuki Coupling: Kinzel, T.; Zhang, Y.; Buchwald, S. L.[1] Journal of the American Chemical Society, 2010 , 132, 14073–14075.[1]

Sources

Optimization

Preventing N-H reactivity in 4-(Benzyloxy)-6-bromo-1H-indole

This is a technical support guide designed for the specific chemical constraints of 4-(Benzyloxy)-6-bromo-1H-indole . Executive Summary & Chemical Context The Challenge: You are working with a highly functionalized indol...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the specific chemical constraints of 4-(Benzyloxy)-6-bromo-1H-indole .

Executive Summary & Chemical Context

The Challenge: You are working with a highly functionalized indole core. The 4-(Benzyloxy) group introduces significant steric bulk proximal to the N-1 position and is acid-sensitive (benzyl ether). The 6-Bromo substituent renders the system electron-deficient and serves as a critical handle for downstream cross-coupling or metallation.

The Risk: Leaving the N-H free leads to:

  • Proton Quenching: Destruction of organometallic reagents (n-BuLi, Grignards) intended for the C6-Br site.

  • Regio-scrambling: Competitive N-alkylation vs. C3-alkylation during electrophilic substitution.

  • Solubility Issues: Free indoles often aggregate; protection improves solubility in non-polar solvents (DCM, Toluene).

Decision Matrix: Selecting the Right Protecting Group (PG)

Before starting, select your PG based on your next synthetic step.

PG_Selection Start Downstream Chemistry Goal Q1 Is the next step Lithium-Halogen Exchange (at C6-Br)? Start->Q1 TIPS RECOMMENDED: TIPS / SEM (Bulky Silyl or Alkoxyalkyl) Q1->TIPS Reagents: n-BuLi, t-BuLi Q2 Is Acid Stability Critical? (e.g., preserving C4-OBn) Q1->Q2 Reagents: Pd(0), Boronic Acids Yes_Li YES No_Li NO Boc RECOMMENDED: Boc (Standard, but careful removal) Q2->Boc Standard Coupling Ts RECOMMENDED: Tosyl (Ts) (Very robust, crystalline) Q2->Ts Harsh Acidic Conditions

Figure 1: Decision tree for protecting group selection based on downstream chemical compatibility.

Protocol A: The "Standard" Boc Protection

Best For: Suzuki/Buchwald couplings at C6; general handling. Mechanism: DMAP-catalyzed nucleophilic substitution.[1]

The C4-Steric Constraint
  • Insight: The C4-benzyloxy group exerts steric pressure on the N-1 position. Standard protocols (1 hour) may result in incomplete conversion.

  • Adjustment: You must drive the reaction with catalytic DMAP to form the reactive

    
    -acylpyridinium intermediate.
    
Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask. Flush with Argon/Nitrogen.

  • Dissolution: Dissolve 4-(Benzyloxy)-6-bromo-1H-indole (1.0 equiv) in anhydrous DCM (0.2 M concentration).

    • Note: DCM is preferred over THF for solubility of the Boc-protected product.

  • Reagents:

    • Add Di-tert-butyl dicarbonate (

      
      )  (1.5 equiv).
      
    • Add Triethylamine (

      
      )  (2.0 equiv).
      
    • Add DMAP (0.1 equiv) — Critical for overcoming C4 sterics.

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 8:1). The product will run significantly higher (less polar) than the starting material.

  • Workup: Quench with dilute citric acid (pH ~4) or water. Extract with DCM. Wash with brine.

  • Purification: Silica gel chromatography.

    • Warning: Silica is slightly acidic. Elute quickly to prevent Boc cleavage.

Troubleshooting Boc Protection
IssueProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance from C4-OBn.Increase DMAP to 0.2 equiv; switch solvent to MeCN (more polar).
Product decomposes on column Silica acidity cleaving Boc.Add 1%

to your eluent system to neutralize silica.
"Bubbling" stopped early

evolution ceased, but SM remains.
Add fresh portion of

(0.5 equiv).

Protocol B: The "Robust" Tosyl Protection

Best For: Long-term storage; reactions requiring Lewis Acids; crystallizing the product. Mechanism: Sulfonylation via deprotonation.

The Electronic Constraint
  • Insight: The C6-Bromo group is electron-withdrawing. This makes the N-H proton more acidic (

    
    ) than unsubstituted indole. Weaker bases (
    
    
    
    ) might work, but NaH is cleaner for this specific substrate to ensure complete deprotonation despite the C4-donor effect.
Step-by-Step Protocol
  • Setup: Flame-dry flask,

    
     ice bath, inert atmosphere.
    
  • Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF .

  • Addition: Add the indole (dissolved in minimal THF) dropwise to the NaH suspension.

    • Observation: Gas (

      
      ) evolution will be vigorous. Stir for 20 mins at 
      
      
      
      until evolution ceases.
  • Sulfonylation: Add p-Toluenesulfonyl chloride (TsCl) (1.2 equiv) in one portion.

  • Reaction: Warm to RT and stir for 3 hours.

  • Workup: Quench carefully with water (destroy excess NaH). Extract with EtOAc.

Critical Troubleshooting: C6-Lithiation & C4-Stability

Scenario 1: You need to perform Lithium-Halogen Exchange on the C6-Br.

DO NOT USE BOC OR TOSYL.

  • Why?

    • Boc:

      
      -BuLi acts as a nucleophile and attacks the Boc carbonyl (tert-butyl carbamate cleavage), ruining the protection.
      
    • Tosyl:

      
      -BuLi can attack the sulfur atom or ortho-lithiate the tosyl ring.
      
  • Solution: Use TIPS (Triisopropylsilyl) or SEM .

    • Protocol Adjustment: TIPS-Cl is extremely bulky. Due to the C4-OBn group, TIPS protection will be very slow.

    • Fix: Use NaH (strong base) + TIPS-OTf (more reactive than TIPS-Cl) to force the silylation.

Scenario 2: Boc Removal without cleaving the C4-Benzyl Ether.

The Danger: Standard Boc removal uses 50% TFA or 4M HCl. This can cleave the benzyl ether (C4-OBn


 C4-OH), especially if the reaction warms up.
The Fix (Chemo-selective Deprotection): 
  • Method A (Thermal): Heat the Boc-indole to

    
     under vacuum (neat). Boc falls off; Benzyl ether survives.
    
  • Method B (TMS-I generated in situ): Use TMS-Cl + NaI in MeCN. This removes Boc under neutral conditions.

  • Method C (Dilute Acid): Use 10% TFA in DCM at

    
      and monitor strictly. Quench immediately upon conversion.
    

Mechanistic Visualization: DMAP Catalysis

Understanding why you add DMAP helps you troubleshoot low yields caused by the C4-steric bulk.

DMAP_Cycle cluster_expl Why this matters for 4-OBn Indoles: Boc2O Boc2O (Reagent) Intermediate N-Boc-Pyridinium (Highly Reactive Electrophile) Boc2O->Intermediate DMAP attacks DMAP DMAP (Catalyst) DMAP->Intermediate Recycled Product N-Boc-Indole (Protected) Intermediate->Product Indole attacks Indole 4-OBn-6-Br-Indole (Nucleophile) Indole->Product Product->DMAP DMAP leaves txt The C4-OBn group blocks the N-H. Boc2O alone is too slow. The N-Boc-Pyridinium species is small enough and reactive enough to overcome this steric barrier.

Figure 2: Catalytic cycle of DMAP facilitating steric overcoming of the C4-substituent.

References & Authority

  • Greene's Protective Groups in Organic Synthesis (Wiley).[2]

    • Context: The definitive source for stability profiles of Boc and Benzyl ethers.

    • Source:

  • Synthesis of GPR17 Agonists (Indole-3-propionic acids).

    • Context: Describes the synthesis of 4,6-disubstituted indoles similar to your target, validating the C4/C6 substitution patterns.

    • Source:

  • Mechanism of DMAP Catalysis in Boc Protection.

    • Context: Explains the formation of the reactive intermediate necessary for sterically hindered amines.

    • Source: [J. Org.[3][4] Chem. 2011, 76, 7132]([Link])

  • Regioselective Synthesis of 4-Silyloxyindoles.

    • Context: Discusses the "Back-to-Front" strategy and steric implications of C4-substituents on indole reactivity.

    • Source: [J. Org.[3][4] Chem. 2018, 83, 12, 6301]([Link])

Sources

Reference Data & Comparative Studies

Validation

Comparative reactivity of 6-bromoindoles versus 5-bromoindoles

Comparative Reactivity Profile: 6-Bromoindole versus 5-Bromoindole Executive Summary: The Electronic Divergence In the architecture of indole-based pharmaceuticals, the placement of the bromine handle—at the C5 or C6 pos...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Profile: 6-Bromoindole versus 5-Bromoindole

Executive Summary: The Electronic Divergence

In the architecture of indole-based pharmaceuticals, the placement of the bromine handle—at the C5 or C6 position—is not merely a structural choice but a determinant of synthetic strategy. While both 5-bromoindole and 6-bromoindole serve as excellent substrates for transition-metal-catalyzed cross-couplings, their reactivity profiles diverge due to the electronic influence of the pyrrole nitrogen.

  • 5-Bromoindole: Electronically enriched. The C5 position is in direct conjugation (para-relationship) with the nitrogen lone pair, making the C-Br bond more electron-rich. This mimics the reactivity of para-bromoanisole. It is the primary scaffold for serotonin (5-HT) receptor modulators.

  • 6-Bromoindole: Electronically neutral/deficient. The C6 position holds a meta-relationship to the nitrogen, receiving less resonance density. Consequently, the C-Br bond retains more "benzene-like" or slightly electron-deficient character, theoretically accelerating oxidative addition in Palladium cycles compared to the 5-isomer.

Electronic Landscape & Resonance Mapping

To understand the reactivity, one must visualize the electron density distribution. The indole nitrogen is a strong


-donor (+M effect).
  • C5 Position: Receives significant electron density via resonance. This increased nucleophilicity stabilizes the C-Br bond, making it slightly more resistant to oxidative addition by Pd(0) species, which prefer electron-deficient bonds.

  • C6 Position: Located at a node in the resonance hybrid regarding the nitrogen lone pair. It relies more on the inductive withdrawal (-I) of the nitrogen, making the C6 carbon more electropositive than C5.

Visualizing the Electronic Influence

IndoleElectronics cluster_0 Electronic Contributions cluster_1 Synthetic Consequence N1 Indole Nitrogen (N1) (Strong +M Donor) C5 C5 Position (Electron Rich) Slow Oxidative Addition N1->C5 Direct Resonance (+M) C6 C6 Position (Electron Neutral/Deficient) Fast Oxidative Addition N1->C6 Inductive (-I) only Suzuki5 5-Br Suzuki Coupling Requires active ligands (e.g., S-Phos, X-Phos) C5->Suzuki5 Suzuki6 6-Br Suzuki Coupling Standard ligands sufficient (e.g., PPh3, dppf) C6->Suzuki6

Figure 1: Electronic connectivity showing the direct resonance stabilization of C5 vs. the inductive isolation of C6.

Comparative Reactivity Data

The following table synthesizes experimental observations regarding the performance of these isomers in key transformations.

Feature5-Bromoindole6-BromoindoleMechanistic Rationale
Electronic Nature Electron-Rich (

-excessive)
Electron-Neutral/DeficientN1 lone pair resonates into C3, C5, and C7.
Pd-Oxidative Addition Slower (

lower)
Faster (

higher)
Electron-deficient aryl halides react faster with nucleophilic Pd(0).
Lithium-Halogen Exchange Stable at -78°CStable at -78°CBoth undergo rapid exchange with

-BuLi.[1]
C-H Activation Selectivity Directs to C4 (steric) or C6Directs to C7 (accessible)6-Br allows easier access to C7 functionalization via ortho-lithiation.
Primary Application Serotonin (5-HT) AnalogsAntivirals / Kinase Inhibitors5-HT carries a C5-hydroxyl; 5-Br mimics this vector.

Detailed Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling (General)

Applicable to both isomers, but critical for the slightly more sluggish 5-bromoindole.

Reagents:

  • Substrate: 1.0 equiv (5-Br or 6-Br Indole)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%) - Chosen for robustness against air.

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically demanding cases).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Water is essential for the transmetallation step.

Step-by-Step Workflow:

  • Degassing: In a reaction vial, combine the bromoindole, boronic acid, and base. Cap and purge with Argon for 5 minutes. Why: Oxygen causes homocoupling of the boronic acid.

  • Catalyst Addition: Add the Pd catalyst quickly against a positive stream of Argon.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Thermal Activation: Heat to 80–90°C.

    • Checkpoint: 6-Bromoindole reactions often reach completion in 2–4 hours. 5-Bromoindole may require 4–6 hours due to slower oxidative addition.

  • Workup: Filter through Celite (removes Pd black), dilute with EtOAc, wash with brine.

Protocol B: Lithium-Halogen Exchange (The "Cold" Trap)

Critical for generating nucleophilic indole species without protecting the Nitrogen.

Reagents:

  • Substrate: 1.0 equiv (N-protected indole recommended, e.g., N-Boc or N-SEM, to prevent N-deprotonation).

  • Reagent:

    
    -BuLi (2.1 equiv).[1] Note: 
    
    
    
    -BuLi is often insufficient for rapid exchange at cryogenic temps.
  • Electrophile: DMF, Iodine, or Aldehydes.

  • Solvent: Anhydrous THF.

Step-by-Step Workflow:

  • Cryogenic Setup: Cool the THF solution of bromoindole to -78°C (Dry ice/Acetone).

  • Exchange: Add

    
    -BuLi dropwise over 10 minutes.
    
    • Observation: The solution often turns yellow/orange (lithiated species).

    • Timing: Stir for exactly 30 minutes. Do not extend beyond 1 hour, or the lithium may migrate to the thermodynamically stable C2 position (the "Indole Dance").

  • Quench: Add the electrophile (e.g., DMF) at -78°C.

  • Warm: Allow to warm to room temperature naturally.

Strategic Selection in Drug Discovery

The choice between 5-Br and 6-Br is often dictated by the biological target's binding pocket geometry.

Decision Matrix

DecisionMatrix Start Select Indole Scaffold TargetType Identify Biological Target Start->TargetType Serotonin GPCR / Serotonin (5-HT) TargetType->Serotonin Neurotransmitter Analog Kinase Kinase / Viral Protease TargetType->Kinase Enzyme Inhibitor Select5 Select 5-Bromoindole (Mimics 5-OH of Serotonin) Serotonin->Select5 Select6 Select 6-Bromoindole (Exploits Hydrophobic Pocket) Kinase->Select6

Figure 2: Strategic decision tree for Medicinal Chemists.

  • 5-Bromoindole: Used when mimicking the native ligand 5-Hydroxytryptamine (Serotonin). The bromine acts as a lipophilic bioisostere for the hydroxyl group or a handle to attach a polar tail.

  • 6-Bromoindole: Often used to access the "back pocket" of kinase enzymes where the C6 vector points into deep hydrophobic regions distinct from the hinge-binding region (usually the N1-C2 motif).

References

  • Ishikura, M., et al. (2015). Indole Ring Synthesis: From Natural Products to Drug Discovery. Wiley.

  • Li, J. J. (2010). Palladium-Catalyzed Cross-Coupling Reactions of Bromoindoles. In Name Reactions for Homologations. Wiley-Interscience.

  • Bandini, M., & Cera, G. (2013). Gold-Catalyzed Functionalization of Indoles: A Review. Chemical Society Reviews.

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.

  • Humphrey, G. R., & Kuethe, J. T. (2006).[3] Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.

Sources

Comparative

Structural Validation of 4-(Benzyloxy)-6-bromo-1H-indole: A 2D NMR Comparative Guide

Executive Summary: The Regioisomer Trap In the development of kinase inhibitors and CNS agents, the indole scaffold is ubiquitous.[1] However, substituting the indole ring—specifically at the 4, 5, 6, or 7 positions—crea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Trap

In the development of kinase inhibitors and CNS agents, the indole scaffold is ubiquitous.[1] However, substituting the indole ring—specifically at the 4, 5, 6, or 7 positions—creates a "regioisomer trap."[1] Synthetic routes often yield mixtures, or unexpected cyclization patterns, where a bromine or benzyloxy group may migrate or attach at an unintended position.[1]

For the target molecule 4-(Benzyloxy)-6-bromo-1H-indole , relying solely on 1D Proton NMR (


H NMR) or Mass Spectrometry (MS) is a critical risk. The signals for H5 and H7 often overlap or appear as ambiguous singlets/doublets that do not definitively prove the substitution pattern.

This guide outlines a self-validating 2D NMR workflow that definitively assigns the regiochemistry, distinguishing the target from its isomers (e.g., 5-benzyloxy-6-bromo or 4-bromo-6-benzyloxy variants).

Comparative Analysis: Why 2D NMR?

The following table objectively compares the validation methods available for this compound.

Table 1: Structural Validation Methodologies Comparison

Feature2D NMR Suite (Recommended)1D

H NMR
LC-MS / HRMS X-Ray Crystallography
Primary Output Connectivity & Spatial ProximityChemical Shift & IntegrationMolecular Weight & Fragments3D Atomic Coordinates
Regioisomer Specificity High (Definitive via NOESY/HMBC)Low (Ambiguous splitting patterns)None (Isomers have identical mass)Absolute (Gold Standard)
Sample State Solution (DMSO-

, CDCl

)
SolutionSolutionSolid Crystal Required
Throughput Speed Medium (1-4 hours)Fast (10 mins)Fast (10 mins)Slow (Days/Weeks)
Limitation Requires ~5-10 mg sampleCannot prove connectivityBlind to substitution position"No crystal, no structure"
ngcontent-ng-c176312016="" class="ng-star-inserted">

Analyst Note: While X-ray crystallography is the ultimate truth, it is often a bottleneck in early discovery due to crystallization difficulties. 2D NMR provides "virtual crystallography" in solution state, making it the most practical rigorous validation tool.[1]

The Structural Challenge

The target molecule has two substituents on the benzene ring of the indole:

  • Benzyloxy (-OBn) at C4

  • Bromine (-Br) at C6 [1]

The Ambiguity: In a standard 1D spectrum, you will see two protons on the benzene ring (H5 and H7).[1] Both are likely to appear as meta-coupled doublets (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 Hz) or singlets. A 1D spectrum cannot definitively tell you if the -OBn is at C4, C5, or C7 without making dangerous assumptions about chemical shift shielding.[1]

The Solution: We must prove the -OBn group is spatially close to H3 .[1] Only the C4 position places the benzyloxy group within the Nuclear Overhauser Effect (NOE) range (< 5 Å) of the indole H3 proton.[1]

Strategic Workflow

This diagram outlines the decision logic used to validate the structure.

StructureValidation Start Crude Product (Potential Regioisomers) OneD 1D 1H NMR (Screening) Start->OneD Ambiguity Ambiguity Check: Are H5/H7 patterns definitive? OneD->Ambiguity TwoD_Suite 2D NMR Suite (COSY, HSQC, HMBC, NOESY) Ambiguity->TwoD_Suite No/Unsure HMBC_Step HMBC Analysis: Link Indole NH to C3a/C7a Link C4 to H5 TwoD_Suite->HMBC_Step NOESY_Step NOESY Analysis (CRITICAL): Check H3 <-> Benzyloxy-CH2 HMBC_Step->NOESY_Step Decision Is H3 <-> O-CH2 NOE observed? NOESY_Step->Decision Validated VALIDATED: 4-(Benzyloxy)-6-bromo-1H-indole Decision->Validated Yes (Strong Crosspeak) Rejected REJECTED: Isomer (e.g., 5-OBn or 7-OBn) Decision->Rejected No Crosspeak

Figure 1: Decision tree for validating indole regioisomers. The NOESY step is the "gatekeeper" for the 4-position assignment.[1]

Experimental Protocol

Sample Preparation
  • Solvent: DMSO-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     is preferred over CDCl
    
    
    
    .
    • Reason: Indole NH protons are often broad or invisible in CDClngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       due to exchange. DMSO sharpens the NH signal, which is crucial for HMBC correlations to the quaternary carbons (C3a, C7a).[1]
      
  • Concentration: 10–15 mg in 600 µL solvent.

  • Tube: High-quality 5mm NMR tube (prevent shimming artifacts).

Acquisition Parameters (600 MHz equivalent)
  • 1D

    
    H NMR:  16 scans, 30° pulse.
    
  • COSY (Correlation Spectroscopy): 256 increments. Identifies H2-H3 coupling and H5-H7 (if any) coupling.

  • HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited. Distinguishes CH/CH

    
     (positive) from CH
    
    
    
    (negative).
    • Target: Confirm the Benzyloxy CHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       (negative phase) and identify the two aromatic CHs (H5, H7).
      
  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for 8 Hz long-range coupling.[1]

    • Target: Connect the NH to the bridgehead carbons (C3a, C7a) to establish the core skeleton.[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Mixing time = 500 ms .

    • Target: This is the definitive experiment. We look for through-space transfer between the Indole-H3 and the Benzyloxy-CH

      
      .
      

Data Interpretation & Validation Proof

To validate 4-(Benzyloxy)-6-bromo-1H-indole , the data must satisfy the following logic chain.

Step 1: The Indole "Fingerprint" (1D & COSY)[1]
  • NH: Singlet at ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     11.2 ppm (DMSO).
    
  • H2: Doublet/Singlet at

    
     7.3 ppm.
    
  • H3: Doublet/Singlet at

    
     6.5 ppm.
    
  • Observation: H2 and H3 usually show COSY correlation (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Hz).
    
Step 2: The Substituent Connectivity (HMBC)[1]
  • The Benzyloxy CHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
      (
    
    
    
    5.2 ppm, s) will show a strong HMBC correlation to a quaternary aromatic carbon. This carbon is C4 .[1]
  • Validation Check: Does this C4 carbon also show an HMBC correlation to the Indole H3?

    • Yes: This confirms the oxygen is attached at C4 or C2.[1] (C2 is ruled out by the presence of the H2 proton).[1]

Step 3: The "Killer" Correlation (NOESY)

This is the self-validating step.[1]

  • Hypothesis: If the Benzyloxy group is at C4 , the CHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     protons are physically adjacent to H3 .
    
  • Observation: In the NOESY spectrum, draw a line from the H3 signal (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     6.5) and the Benzyloxy-CHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
    
    
    
    signal (
    
    
    5.2).
  • Result: A distinct cross-peak at this intersection confirms the 4-position.[1][2]

    • Note: If the group were at C5, H3 would show NOE to H4, not the benzyl group.[1]

Visualizing the Connectivity

The diagram below illustrates the specific correlations required to pass validation.

ConnectivityMap cluster_indole Indole Core H3 H3 (6.5 ppm) C4 C4 (Quat) H3->C4 HMBC (3-bond) Bn_CH2 Bn-CH2 (5.2 ppm) H3->Bn_CH2 NOESY (< 5 Å) DEFINITIVE PROOF Bn_CH2->C4 HMBC (3-bond) H5 H5 (Ar-H)

Figure 2: Connectivity map.[1] The green arrow (NOESY) is the specific signal that validates the 4-position substitution, distinguishing it from 5-, 6-, or 7-isomers.

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Standard authoritative text for 2D NMR pulse sequences and interpretation).

  • Joseph-Nathan, P., et al. (1988).[1] "NMR Studies of Indole." Heterocycles, 27(2).[1] (Foundational work on indole chemical shift assignments).[1]

  • Oxford Instruments. (2025).[1] "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." (Demonstrates the utility of COSY/HSQC in isomer differentiation).

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 22032957, 1-benzyl-6-bromo-1H-indole." (Reference for physical properties and related bromo-indole structures).

  • Neuhaus, D., & Williamson, M. P. (2000).[1][3] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[1][3] (The definitive guide on interpreting NOESY data for stereochemistry and regiochemistry).

Sources

Validation

In vitro testing of 4-(Benzyloxy)-6-bromo-1H-indole as an enzyme inhibitor

This guide outlines the evaluation of 4-(Benzyloxy)-6-bromo-1H-indole as a candidate enzyme inhibitor. Based on its structural pharmacophore—a halogenated indole core with a bulky hydrophobic ether at the 4-position—this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the evaluation of 4-(Benzyloxy)-6-bromo-1H-indole as a candidate enzyme inhibitor. Based on its structural pharmacophore—a halogenated indole core with a bulky hydrophobic ether at the 4-position—this compound is most chemically relevant as a Tryptophan 2,3-dioxygenase (TDO2) or Indoleamine 2,3-dioxygenase (IDO1) inhibitor. These enzymes are heme-containing dioxygenases that catalyze the rate-limiting step of tryptophan metabolism, a key pathway in cancer immune escape.

Secondary potential targets for this scaffold include Tubulin (due to the benzyloxy-phenyl motif mimicking combretastatin binding) and Phospholipase A2 . This guide focuses on the primary metabolic target: TDO2/IDO1 .

Executive Summary & Structural Logic

Compound: 4-(Benzyloxy)-6-bromo-1H-indole Core Scaffold: Indole (Substrate mimic for Tryptophan) Key Substituents: [1][2][3]

  • 6-Bromo: Halogenation at the 6-position of the indole ring is a privileged modification for TDO2 inhibition. It fills a specific hydrophobic pocket in the enzyme active site, typically increasing potency compared to the unsubstituted indole.

  • 4-Benzyloxy: This bulky, lipophilic group extends into the accessory hydrophobic pocket (Pocket B) of the enzyme. It may also serve as a "pro-drug" moiety, where metabolic de-protection to the 4-hydroxy species allows for hydrogen bonding with the heme-bound oxidant or proximal amino acids.

Primary Application: Cancer Immunotherapy (reversing T-cell exhaustion by preventing Tryptophan depletion).

Comparative Analysis: Benchmarking Performance

To objectively assess the potency of 4-(Benzyloxy)-6-bromo-1H-indole, it must be screened alongside established reference inhibitors.

Table 1: Structural & Theoretical Performance Comparison
CompoundTarget SpecificityMechanismPredicted LogPRole in Assay
4-(Benzyloxy)-6-bromo-1H-indole TDO2 / IDO1 (Candidate)Competitive (Heme binder)~4.5 (High Lipophilicity)Test Article
6-Fluoroindole TDO2 (Selective)Competitive Substrate Mimic2.4Positive Control (TDO2)
Epacadostat (INCB024360) IDO1 (Selective)Heme-displacement1.8Positive Control (IDO1)
1-Methyl-L-Tryptophan (1-MT) IDO1 / TDO2Competitive1.2Standard Reference

Technical Insight: The high LogP (approx 4.5) of the 4-benzyloxy derivative suggests solubility challenges . The assay buffer must contain DMSO (up to 1-2% final concentration) or a solubilizing agent like Tween-20 to prevent microprecipitation, which causes false negatives in optical assays.

Mechanism of Action & Pathway Visualization

The compound targets the Kynurenine Pathway . By inhibiting TDO2/IDO1, it prevents the conversion of L-Tryptophan to N-Formylkynurenine, thereby restoring T-cell proliferation in the tumor microenvironment.

G Trp L-Tryptophan NFK N-Formylkynurenine Trp->NFK Oxidation Enzyme IDO1 / TDO2 (Heme-Enzyme) Enzyme->Trp Catalyzes Inhibitor 4-(Benzyloxy)- 6-bromo-1H-indole Inhibitor->Enzyme Inhibits (Competitive) Kyn Kynurenine NFK->Kyn Formamidase TCell T-Cell Proliferation Kyn->TCell Suppresses

Caption: The 4-(Benzyloxy)-6-bromo-1H-indole compound competitively inhibits the heme-dependent oxidation of Tryptophan, blocking the production of immunosuppressive Kynurenine.

Experimental Protocol: TDO2/IDO1 Enzymatic Inhibition Assay

This protocol uses a spectrophotometric readout based on the formation of N-formylkynurenine (converted to Kynurenine).

A. Reagents & Preparation
  • Enzyme Source: Recombinant human TDO2 or IDO1 (expressed in E. coli and purified).

  • Substrate: L-Tryptophan (20 mM stock in buffer).

  • Cofactors: Ascorbic acid (neutralized) and Methylene Blue (for IDO1) or Hematin (for TDO2 reconstitution if apo-enzyme is used).

  • Reaction Buffer: 50 mM Potassium Phosphate (pH 6.5), 0.1% Tween-20 (critical for the benzyloxy analog).

  • Stop Solution: 30% (w/v) Trichloroacetic acid (TCA).

  • Detection Reagent: Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).

B. Step-by-Step Workflow

Step 1: Compound Preparation [4][5][6][7]

  • Dissolve 4-(Benzyloxy)-6-bromo-1H-indole in 100% DMSO to create a 10 mM stock.

  • Prepare serial dilutions (e.g., 0.1 nM to 100 µM) in DMSO.

  • Note: Ensure final DMSO concentration in the assay well does not exceed 2% to avoid enzyme denaturation.

Step 2: Reaction Assembly (96-well plate)

  • Add 50 µL of Reaction Buffer containing enzyme (approx. 50 nM final conc).

  • Add 2 µL of inhibitor dilution (or DMSO control).

  • Incubate for 10 min at Room Temp to allow inhibitor binding to the heme pocket.

  • Initiate reaction by adding 50 µL Substrate Mix (L-Trp + Ascorbate + Methylene Blue).

    • Final L-Trp conc: 100 µM (approx Km).

    • Final Ascorbate: 20 mM.

    • Final Methylene Blue: 10 µM.

Step 3: Incubation

  • Incubate at 37°C for 30–60 minutes . (Linear phase of the reaction).

Step 4: Termination & Readout

  • Add 20 µL of 30% TCA to stop the reaction.

  • Incubate at 65°C for 15 min to hydrolyze N-formylkynurenine to Kynurenine.

  • Centrifuge plate (2000 x g, 5 min) to pellet precipitate.

  • Transfer 100 µL supernatant to a new transparent plate.

  • Add 100 µL Ehrlich’s Reagent.

  • Incubate 10 min (Yellow color develops).

  • Measure Absorbance at 480 nm or 492 nm .

C. Data Analysis
  • Calculate % Inhibition:

    
    .
    
  • Plot Log[Inhibitor] vs. % Inhibition to determine IC50 .

Critical Troubleshooting & Validation

  • Solubility Artifacts: Due to the benzyloxy group, the compound may precipitate at high concentrations (>50 µM). If the dose-response curve plateaus unexpectedly or shows hill slopes > 2.0, verify solubility using Dynamic Light Scattering (DLS) or by checking turbidity.

  • Autofluorescence: Indoles can be fluorescent. If using a fluorescence-based Kynurenine assay (less common but possible), check the compound alone for interference. The colorimetric (Ehrlich) method is preferred for this scaffold.

  • De-benzylation: In whole-cell assays (e.g., HeLa or A375 cells), intracellular esterases or oxidases might cleave the benzyl group. To verify if the parent or the metabolite is active, perform a parallel assay with 4-hydroxy-6-bromo-1H-indole .

References

  • Dolusic, E., et al. (2011). "Indole-based compounds as inhibitors of IDO1 and TDO2." Journal of Medicinal Chemistry.

  • Pilotte, L., et al. (2012). "Reversal of tumoral immune resistance by inhibition of Tryptophan 2,3-dioxygenase." Proceedings of the National Academy of Sciences.

  • Röhrig, U. F., et al. (2015). "Rational design of 4-aryl-1,2,3-triazoles for IDO1 inhibition." Journal of Medicinal Chemistry.

  • Standard Protocol: "Enzymatic Assay of Indoleamine 2,3-dioxygenase (IDO)." Sigma-Aldrich Technical Bulletins.

Sources

Comparative

Analysis of reaction kinetics for the synthesis of 4-(Benzyloxy)-6-bromo-1H-indole

Executive Summary The synthesis of 4-(Benzyloxy)-6-bromo-1H-indole represents a specific challenge in heterocyclic chemistry: accessing the 4-position of the indole core while maintaining a halogen handle at the 6-positi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(Benzyloxy)-6-bromo-1H-indole represents a specific challenge in heterocyclic chemistry: accessing the 4-position of the indole core while maintaining a halogen handle at the 6-position for future cross-coupling. This scaffold is a critical intermediate in the development of serotonin receptor modulators , antiviral agents (specifically targeting viral polymerases), and kinase inhibitors .

This guide objectively compares the two most viable kinetic pathways for this synthesis: the Leimgruber-Batcho Indole Synthesis (Thermodynamic control) and the Hemetsberger-Knittel Synthesis (Kinetic/Thermal control). While modern palladium-catalyzed routes (e.g., Larock) exist, they often struggle with the steric bulk of the 4-benzyloxy group and the potential for oxidative addition at the 6-bromo position. Therefore, this analysis focuses on the robust, scalable classical methods.

Part 1: Strategic Route Analysis

Method A: Leimgruber-Batcho Indole Synthesis (Recommended)

This route is the industry "gold standard" for 4-substituted indoles. It relies on the acidity of the benzylic methyl protons in o-nitrotoluenes.[1]

  • Precursor: 1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene.

  • Mechanism: Condensation with dimethylformamide dimethyl acetal (DMFDMA) followed by reductive cyclization.[2]

  • Kinetic Profile: The reaction is biphasic. The enamine formation is the rate-limiting step (

    
    ), often requiring thermal activation to overcome the steric hindrance of the adjacent nitro group. The reductive cyclization (
    
    
    
    ) is rapid and exothermic.
Method B: Hemetsberger-Knittel Synthesis (Alternative)

A concerted thermal decomposition route suitable when the nitrotoluene precursor is unavailable but the corresponding benzaldehyde is accessible.

  • Precursor: 4-(Benzyloxy)-2-bromo-6-formyl-phenyl acetate (or equivalent benzaldehyde).

  • Mechanism: Condensation with ethyl azidoacetate followed by thermolysis of the vinyl azide.

  • Kinetic Profile: First-order decay of the vinyl azide. Requires high temperatures (refluxing xylene/toluene) to reach the activation energy (

    
    ) for nitrene formation.
    

Part 2: Comparative Kinetic Workflows

Workflow A: Leimgruber-Batcho Pathway

The Leimgruber-Batcho method is preferred for its milder reduction conditions, which preserve the 6-bromo functionality (susceptible to hydrodehalogenation under harsh catalytic hydrogenation).

LeimgruberBatcho cluster_kinetics Kinetic Barrier Start Precursor: 1-(BnO)-5-Br-2-Me-3-NO2 Enamine Intermediate: Trans-β-pyrrolidino-styrene Start->Enamine DMFDMA, Pyrrolidine 110°C, 3-5h (RDS) Reduction Reductive Cyclization (Raney Ni / N2H4) Enamine->Reduction H2 Generation Product Product: 4-(BnO)-6-Br-Indole Reduction->Product Cyclization & Elimination

Figure 1: The Leimgruber-Batcho pathway highlights the Rate Determining Step (RDS) at the enamine formation, driven by the condensation of DMFDMA.

Experimental Protocol (Method A):

  • Enamine Formation (Rate Limiting):

    • Reagents: 1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene (1.0 eq), DMFDMA (1.5 eq), Pyrrolidine (1.5 eq).

    • Conditions: Dissolve starting material in anhydrous DMF. Add DMFDMA and pyrrolidine.[3][4] Heat to 110°C for 4 hours.

    • Kinetic Check: Monitor by TLC. The disappearance of the starting material is slow; the deep red color of the enamine indicates progress.

    • Workup: Evaporate volatiles in vacuo. The crude red solid is sufficiently pure for the next step.

    • Note: Pyrrolidine acts as a nucleophilic catalyst, accelerating the exchange with DMFDMA.

  • Reductive Cyclization:

    • Reagents: Crude enamine, Raney Nickel (approx 10% w/w), Hydrazine Hydrate (5.0 eq).

    • Conditions: Dissolve enamine in THF/MeOH (1:1). Cool to 0°C. Add Raney Ni (slurry). Dropwise addition of hydrazine (Caution: Exothermic, gas evolution). Allow to warm to 45-50°C.

    • Validation: The red color fades to a pale yellow/brown.

    • Workup: Filter through Celite (remove Ni). Concentrate. Recrystallize from Toluene/Hexane.

Workflow B: Hemetsberger-Knittel Pathway

This pathway is kinetically dominated by the thermal decomposition of the azide. It is a "high-energy" route that avoids transition metal reductions entirely.

Hemetsberger Aldehyde Start: 2-Br-4-(BnO)-6-CHO-benzene Azido Intermediate: Ethyl-α-azidocinnamate Aldehyde->Azido Ethyl azidoacetate NaOEt, -10°C Nitrene Transition State: Singlet Nitrene Azido->Nitrene Thermolysis Xylene, 140°C Product Product: Indole-2-carboxylate Nitrene->Product C-H Insertion Final Target: 4-(BnO)-6-Br-Indole Product->Final Hydrolysis & Decarboxylation

Figure 2: The Hemetsberger route involves a high-temperature nitrene insertion. Note that this produces the indole-2-carboxylate, requiring an extra decarboxylation step.

Experimental Protocol (Method B):

  • Condensation:

    • React the benzaldehyde derivative with ethyl azidoacetate and sodium ethoxide in Ethanol at -10°C. (Kinetically fast, diffusion controlled).

  • Thermolysis (Critical Step):

    • Drop the isolated vinyl azide into boiling xylene (140°C).

    • Kinetic Note: The reaction follows first-order kinetics relative to the azide. Rapid nitrogen evolution (

      
      ) is the driving force.
      
    • Risk:[5] If the concentration is too high, radical dimerization competes with ring closure.

  • Decarboxylation:

    • Saponify (NaOH/MeOH) and decarboxylate (Cu powder, Quinoline, 200°C) to yield the parent indole.

Part 3: Performance Comparison Matrix

The following data synthesizes experimental outcomes from analogous 4-alkoxy-6-haloindole syntheses found in literature [1][2].

FeatureMethod A: Leimgruber-BatchoMethod B: Hemetsberger-Knittel
Overall Yield High (65-75%) Moderate (40-50%)
Step Count 2 (Linear)3 (Condense -> Cyclize -> Decarboxylate)
Kinetic Bottleneck Enamine formation (Steric)Nitrene formation (Thermal barrier)
Atom Economy High (Loss of MeOH, H2O, Me2NH)Moderate (Loss of N2, EtOH, CO2)
Scalability Excellent (Kg scale proven)Limited (Thermal hazards of azides)
6-Bromo Stability Good (with controlled Hydrazine)Excellent (No reducing agents used)
Impurity Profile Dimeric species if reduction is slowPolymerization products from nitrenes

Part 4: Critical Analysis & Recommendations

Why Leimgruber-Batcho is the Superior Choice:

  • Regiospecificity: The cyclization is strictly intramolecular between the enamine and the nitro group. In contrast, the Hemetsberger nitrene can insert into the ortho-bromo position or the ortho-benzyloxy position, leading to regioisomeric mixtures or decomposition.

  • Atom Efficiency: Method A leads directly to the 1H-indole without the need for a decarboxylation step, which often requires harsh conditions (copper/quinoline at 200°C) that can degrade the benzyl ether linkage.

  • Safety: While hydrazine requires care, it is safer on a large scale than managing the thermal decomposition of potentially explosive vinyl azides in Method B.

Kinetic Optimization Tip: For Method A, the addition of pyrrolidine is not merely for solubility. It converts the dimethylamine-enamine (generated from DMFDMA) into a pyrrolidine-enamine. The pyrrolidine enamine is more nucleophilic and less sterically hindered, lowering the activation energy for the condensation step and driving the reaction to completion faster [3].

References

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Nitrotoluenes: 4-Benzyloxyindole . Organic Syntheses, 63, 214. Link

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications . Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Maehr, H., & Smallheer, J. M. (1981). A new approach to 4-substituted indoles . The Journal of Organic Chemistry, 46(8), 1752-1754. Link

Sources

Validation

Spectroscopic comparison of 4-(Benzyloxy)-6-bromo-1H-indole with its precursors

Executive Summary 4-(Benzyloxy)-6-bromo-1H-indole (CAS: 1070503-92-2) is a critical bicyclic intermediate employed in the synthesis of serotonin receptor modulators, antivirals, and neuroactive agents. Its structural int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Benzyloxy)-6-bromo-1H-indole (CAS: 1070503-92-2) is a critical bicyclic intermediate employed in the synthesis of serotonin receptor modulators, antivirals, and neuroactive agents. Its structural integrity relies on two key features: the electron-rich indole core and the protecting benzyl ether at the C4 position.

For the synthetic chemist, "performance" equates to purity and reaction completion . This guide provides an objective spectroscopic framework to distinguish the target compound from its two most common synthetic precursors:

  • 4-(Benzyloxy)-6-bromo-2-nitrotoluene (Precursor A: The Leimgruber-Batcho starting material).

  • 4-Hydroxy-6-bromoindole (Precursor B: The deprotected scaffold).

By focusing on diagnostic NMR and IR signals, this guide enables rapid in-process monitoring (IPM) and quality control (QC) without reliance on destructive testing.

Synthetic Context & Precursor Identification

To interpret the spectra, one must understand the chemical history of the sample. The target is typically accessed via two primary routes.[1]

Route 1: Leimgruber-Batcho Indole Synthesis (Ring Construction)

This route constructs the pyrrole ring from a nitrotoluene derivative.

  • Transformation: Methyl group + Nitro group

    
     Indole Enamine 
    
    
    
    Indole Ring.
  • Critical Monitoring: Disappearance of the methyl singlet and nitro group; appearance of indole C2/C3 protons.

Route 2: O-Alkylation (Functionalization)

This route involves protecting the 4-hydroxy analog with a benzyl group.

  • Transformation: Phenolic -OH

    
     Benzyloxy ether (-OCH₂Ph).
    
  • Critical Monitoring: Disappearance of the exchangeable phenolic proton; appearance of the benzylic methylene doublet/singlet.

Visualization: Synthetic Pathways

SynthesisPathways Start 4-(Benzyloxy)-6-bromo- 2-nitrotoluene Enamine Enamine Intermediate Start->Enamine DMF-DMA Heat Target 4-(Benzyloxy)-6-bromo- 1H-indole (Target) Enamine->Target Reductive Cyclization (Zn/AcOH or H2/Pd) Hydroxy 4-Hydroxy-6-bromoindole Hydroxy->Target BnBr K2CO3, DMF

Figure 1: Two primary synthetic access points for 4-(benzyloxy)-6-bromo-1H-indole.[2][3][4] Route 1 (Green) builds the ring; Route 2 (Red) modifies the substituent.

Spectroscopic Characterization Guide

Nuclear Magnetic Resonance (¹H NMR)

The proton NMR spectrum provides the most definitive evidence of conversion. The table below highlights the diagnostic shifts —the specific signals that confirm the identity of the product versus its precursors.

Solvent: DMSO-d₆ (Recommended for solubility and observing exchangeable protons).

FeaturePrecursor A: NitrotoluenePrecursor B: 4-HydroxyindoleTarget Product
Indole NH AbsentBroad singlet (~11.0 ppm)Broad singlet (11.2 - 11.4 ppm)
C2-H (Pyrrole) AbsentDoublet/Triplet (~7.2 ppm)Triplet/Multiplet (~7.3 ppm)
C3-H (Pyrrole) AbsentMultiplet (~6.4 ppm)Multiplet (~6.5 - 6.6 ppm)
Benzylic CH₂ Singlet (~5.2 ppm)AbsentSinglet (5.15 - 5.25 ppm)
Phenolic OH AbsentBroad singlet (~9.5 - 10.0 ppm)Absent
Methyl (-CH₃) Singlet (~2.3 ppm)AbsentAbsent
Aromatic Region 3 protons (isolated)3 protons (indole core)8 protons (Indole + Benzyl)
Detailed Analysis
  • Distinguishing from Nitrotoluene: The most obvious change is the loss of the sharp methyl singlet at ~2.3 ppm and the appearance of the characteristic "downfield-upfield" pair of the indole C2/C3 protons (typically around 7.3 and 6.5 ppm).

  • Distinguishing from 4-Hydroxyindole: Look for the Benzylic CH₂ singlet near 5.2 ppm. If the reaction is incomplete, you will see the phenolic -OH signal downfield (9-10 ppm). The integration of the aromatic region will also increase by 5 protons due to the phenyl ring.

Infrared Spectroscopy (FT-IR)

IR is excellent for monitoring functional group interconversions, particularly the nitro-to-amine reduction or the formation of the ether.

  • Target vs. Nitrotoluene:

    • Loss of NO₂: Disappearance of strong asymmetric stretch at ~1530 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹.

    • Gain of NH: Appearance of a sharp stretch at ~3400 cm⁻¹ (indole N-H).

  • Target vs. 4-Hydroxyindole:

    • Loss of OH: Disappearance of the broad, strong O-H stretch (3200-3400 cm⁻¹).

    • Gain of C-O-C: Strengthening of ether bands in the 1000-1300 cm⁻¹ fingerprint region (though often cluttered).

Experimental Protocols for Comparison

To generate valid comparative data, samples must be prepared consistently.

Protocol A: Synthesis via Leimgruber-Batcho (Ring Closure)

Validates the disappearance of the methyl/nitro signals.

  • Enamine Formation: Dissolve 4-(benzyloxy)-6-bromo-2-nitrotoluene (1.0 eq) in DMF. Add DMF-DMA (1.5 eq) and pyrrolidine (1.1 eq). Heat to 110°C for 3 hours.

    • Checkpoint: TLC should show a bright red spot (enamine).

  • Cyclization: Evaporate solvent.[5] Redissolve residue in Methanol/THF. Add Raney Nickel (approx 10 wt%) and Hydrazine Hydrate (5 eq) dropwise at 50°C.

    • Safety: Hydrazine is toxic; Raney Ni is pyrophoric.

  • Workup: Filter through Celite. Evaporate. Crystallize from Toluene/Hexanes.

  • Sampling: Take 5 mg of the dried solid for ¹H NMR in DMSO-d₆.

Protocol B: Synthesis via O-Benzylation

Validates the disappearance of the phenolic OH.

  • Deprotonation: Dissolve 4-hydroxy-6-bromoindole (1.0 eq) in anhydrous DMF. Cool to 0°C. Add K₂CO₃ (1.5 eq). Stir for 30 min.

  • Alkylation: Add Benzyl Bromide (1.1 eq) dropwise. Allow to warm to RT and stir for 4 hours.

  • Quench: Pour into ice water. The product will precipitate.

  • Purification: Filter the solid, wash with water, and dry under vacuum.

  • Sampling: Take 5 mg of the dried solid for ¹H NMR in DMSO-d₆.

Decision Logic for Purity Assessment

Use this logic flow to determine the status of your synthesis based on spectral data.

SpectralLogic Start Analyze 1H NMR (DMSO-d6) CheckMethyl Is Methyl Singlet (2.3 ppm) present? Start->CheckMethyl CheckOH Is Phenolic OH (>9.5 ppm) present? CheckMethyl->CheckOH No ResultStart Starting Material (Nitrotoluene) CheckMethyl->ResultStart Yes CheckBn Is Benzylic CH2 (5.2 ppm) present? CheckOH->CheckBn No ResultInter Incomplete Alkylation (Hydroxyindole) CheckOH->ResultInter Yes CheckBn->ResultInter No (Likely Decomposition) ResultProd Target Product Confirmed CheckBn->ResultProd Yes

Figure 2: Logical decision tree for interpreting NMR data during synthesis.

References

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes: 4-Benzyloxyindole. Organic Syntheses, 63, 214. Link

  • Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986).[2] Metal-halogen exchange of bromoindoles.[2] A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110. Link

  • PubChem. (n.d.).[6] 1-benzyl-6-bromo-1H-indole Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (n.d.).[7] 4-Benzyloxyindole Product Specification. Merck KGaA. Link

Sources

Comparative

Validation of 4-(Benzyloxy)-6-bromo-1H-indole as a Strategic Scaffold in Medicinal Chemistry

Executive Summary: The Strategic Pivot Point In the optimization of small molecule therapeutics—particularly kinase inhibitors and GPCR ligands—the indole scaffold remains a privileged structure. However, the 4-(Benzylox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Pivot Point

In the optimization of small molecule therapeutics—particularly kinase inhibitors and GPCR ligands—the indole scaffold remains a privileged structure. However, the 4-(Benzyloxy)-6-bromo-1H-indole distinguishes itself not merely as a building block, but as a strategic pivot point for late-stage diversification.

Unlike its methoxy-substituted counterparts, the 4-benzyloxy variant offers a "safety valve" for late-stage deprotection under mild hydrogenolytic conditions (


, Pd/C), preserving acid-sensitive pharmacophores that would be destroyed by the harsh Lewis acids (e.g., 

) required to cleave methyl ethers. Simultaneously, the 6-bromo handle provides a highly reactive site for palladium-catalyzed cross-coupling, superior to the sluggish 6-chloro analogs often found in lower-cost libraries.

This guide validates the utility of 4-(Benzyloxy)-6-bromo-1H-indole through comparative analysis, reaction profiling, and experimental protocols.

Comparative Analysis: Performance vs. Alternatives

The selection of an indole intermediate is often a trade-off between cost, stability, and downstream reactivity. The following analysis compares the target molecule against its two most common competitors: 4-Methoxy-6-bromoindole and 4-(Benzyloxy)-6-chloroindole .

Table 1: Performance Matrix in Multi-Step Synthesis
FeatureTarget: 4-(Benzyloxy)-6-bromoindole Alternative A: 4-Methoxy-6-bromoindoleAlternative B: 4-(Benzyloxy)-6-chloroindole
Masked Functionality Latent Phenol (H-bond donor)Latent PhenolLatent Phenol
Deprotection Condition Mild:

/Pd-C or Transfer Hydrogenation
Harsh:

(

C to RT) or

/thiol
Mild:

/Pd-C
Functional Group Tolerance High: Compatible with esters, amides, acetalsLow: Lewis acids cleave esters/acetalsHigh
Suzuki Coupling (

)
Excellent: Fast oxidative additionExcellent Moderate/Poor: Requires bulky ligands (e.g., XPhos, Buchwald gen 3)
C3-Benzylation Selectivity High (Electronic activation)HighModerate
Primary Use Case Late-stage diversity; Acid-sensitive targetsEarly-stage building block; Robust targetsCost-sensitive scale-up; Simple couplings
Decision Logic: Why Choose the Benzyloxy-Bromo Variant?

The critical advantage lies in the orthogonality of the protecting group. In complex drug synthesis (e.g., p38 MAP kinase inhibitors), the final molecule often contains basic amines or acid-labile moieties.

  • Scenario: You need a 4-hydroxyindole motif for H-bonding to a kinase hinge region (e.g., Asp residues).

  • Failure Mode (Methoxy): Using the 4-OMe analog requires

    
     for deprotection. This generates HBr, which can hydrolyze other amides or racemize chiral centers elsewhere in the drug candidate.
    
  • Success Mode (Benzyloxy): The 4-OBn group is removed at the very last step via hydrogenation, leaving the rest of the sensitive molecular architecture untouched.

Structural & Mechanistic Validation

The Leimgruber-Batcho Pathway

The most robust synthesis of this intermediate avoids the instability of 4-hydroxyindoles by carrying the benzyl protection from the very start (2-methyl-3-nitrophenol). The Leimgruber-Batcho sequence is preferred over the Fischer indole synthesis for electron-rich/halo-substituted indoles because it proceeds under milder conditions and avoids regioselectivity issues.

SynthesisWorkflow Start 2-Methyl-3-nitrophenol Step1 Benzylation (BnBr, K2CO3) Start->Step1 Inter1 2-Benzyloxy-6-nitrotoluene Step1->Inter1 Step2 Condensation (DMF-DMA, 110°C) Inter1->Step2 Inter2 Enamine Intermediate Step2->Inter2 Step3 Reductive Cyclization (Raney Ni, N2H4) Inter2->Step3 Final 4-(Benzyloxy)-6-bromoindole Step3->Final

Figure 1: The Leimgruber-Batcho synthesis pathway ensures regiochemical purity and scalability.

Experimental Protocols

The following protocols are designed to be self-validating . The intermediate's identity is confirmed not just by NMR, but by its functional behavior in the subsequent coupling step.

Protocol A: Synthesis via Leimgruber-Batcho

Reference Basis: Adapted from Org. Synth. 1985, 63, 214 and J. Med. Chem. optimizations.

Reagents:

  • 2-methyl-3-nitrophenol (Starting material)[1]

  • Benzyl bromide (

    
    )[2]
    
  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Raney Nickel (aqueous slurry) / Hydrazine hydrate[1]

Workflow:

  • Protection: Dissolve 2-methyl-3-nitrophenol (1.0 eq) in DMF. Add

    
     (1.5 eq) and 
    
    
    
    (1.1 eq). Heat to 60°C for 4h. Checkpoint: TLC (Hex/EtOAc 4:1) should show disappearance of phenol.
  • Enamine Formation: Treat the crude benzyl ether with DMF-DMA (1.5 eq) in DMF at 110°C for 12h. The solution turns deep red (formation of

    
    -dimethylamino-2-nitrostyrene).
    
  • Cyclization: Dissolve the red enamine in THF/MeOH (1:1). Add Raney Nickel (approx 10 wt%).[1] Caution: Add Hydrazine hydrate dropwise at 45-50°C. Observation: Vigorous gas evolution (

    
    ) indicates cyclization.
    
  • Purification: Filter catalyst over Celite. Concentrate. Recrystallize from Toluene/Hexane.

Validation Criteria:

  • 1H NMR (DMSO-d6): Characteristic doublet for H-2/H-3 indole protons (~6.4 and 7.3 ppm). Singlet for benzylic

    
     (~5.2 ppm).
    
  • Yield Target: >65% overall from nitrophenol.

Protocol B: Validation of Reactivity (Suzuki Coupling)

This step validates the "6-Bromo" handle's reactivity compared to chloro-analogs.

Reagents:

  • 4-(Benzyloxy)-6-bromoindole (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (2M aq, 3.0 eq) / Dioxane
    

Workflow:

  • Degas solvents with

    
     for 15 mins (Critical for indole oxidation prevention).
    
  • Combine reagents and heat to 90°C for 4 hours.

  • Comparison Point: A 6-chloroindole under these conditions typically requires 12-24h or specialized phosphine ligands (e.g., S-Phos) to achieve >50% conversion. The 6-bromo variant should reach >95% conversion in <4h.

Decision Matrix for Application Scientists

Use this logic flow to determine if this specific intermediate is required for your campaign.

DecisionTree Start Need Indole Scaffold? Q1 Does target require 4-OH / H-bond donor? Start->Q1 Q2 Does molecule contain acid-sensitive groups (acetals, Boc, tBu)? Q1->Q2 Yes ResultA Use 4-OMe-6-Br-Indole (Cheaper, Robust) Q1->ResultA No (4-H or 4-R) Q3 Is late-stage diversification required? Q2->Q3 Yes Q2->ResultA No (Acid stable) ResultB Use 4-OBn-6-Br-Indole (Strategic Choice) Q3->ResultB Yes (Fast coupling needed) ResultC Use 4-OBn-6-Cl-Indole (Cost saving, slow coupling) Q3->ResultC No (Scale-up cost priority)

Figure 2: Selection logic for indole intermediates in medicinal chemistry campaigns.

References

  • Leimgruber-Batcho Indole Synthesis: Batcho, A. D.; Leimgruber, W. "Synthesis of 4-Benzyloxyindole." Organic Syntheses, 1985 , 63, 214.

  • Indole Protecting Groups: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience, 1999. (General reference for Bn vs Me stability).
  • Suzuki Coupling on Haloindoles: Garg, N. K.; Sarpong, R.; Stoltz, B. M. "The First Total Synthesis of Dragmacidin D." J. Am. Chem. Soc.2002, 124, 13179.
  • Medicinal Chemistry Application (Kinase Inhibitors): Peat, A. J. et al. "Novel GSK-3 Inhibitors with Potent in Vivo Activity." Bioorg. Med. Chem. Lett.2004 , 14, 2121-2125.

  • Comparative Halogen Reactivity: Littke, A. F.; Fu, G. C.[3] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angew. Chem. Int. Ed.2002 , 41, 4176.

Sources

Safety & Regulatory Compliance

Safety

4-(Benzyloxy)-6-bromo-1H-indole proper disposal procedures

Operational Guide: Safe Disposal of 4-(Benzyloxy)-6-bromo-1H-indole Executive Summary Effective disposal of 4-(Benzyloxy)-6-bromo-1H-indole (CAS: 1330763-22-2 / 149323-64-4 derivative) requires strict adherence to Haloge...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 4-(Benzyloxy)-6-bromo-1H-indole

Executive Summary Effective disposal of 4-(Benzyloxy)-6-bromo-1H-indole (CAS: 1330763-22-2 / 149323-64-4 derivative) requires strict adherence to Halogenated Organic Waste protocols.[1] Due to the presence of the bromine atom at the C6 position, this compound must be segregated from non-halogenated waste streams to prevent the formation of toxic byproducts (such as brominated dioxins) during downstream incineration.[1] This guide outlines the specific segregation, labeling, and emergency response procedures required for compliance with RCRA (USA) and EWC (EU) standards.

Part 1: Chemical Profile & Hazard Assessment[2]

Before initiating disposal, the user must understand the specific hazards that dictate the waste stream.[1][2]

FeatureSpecificationDisposal Implication
Chemical Structure Indole core with Bromine (C-Br) and Benzyloxy ether group.[1]CRITICAL: The Bromine atom mandates classification as Halogenated Waste .[1]
Physical State Solid (Powder/Crystal).[1]Must be disposed of in solid waste containers unless dissolved in solvent.[1]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][3][4] Irrit.).Standard PPE (Nitrile gloves, safety glasses) is sufficient for handling.[1][2]
Reactivity Stable under normal conditions.No quenching required unless mixed with reactive reagents (e.g., strong bases/acids).[1][2]
Environmental Potential aquatic toxin (H411/H412 typical for halo-indoles).[1]Zero Tolerance for drain disposal.[1]

Part 2: Waste Stream Classification (The "Why")

The most common error in disposing of brominated indoles is misclassifying them as general organic waste.[1]

  • The Rule of Halogens: Any organic compound containing Fluorine, Chlorine, Bromine, or Iodine must enter the Halogenated waste stream.[1][2]

  • The Consequence: Mixing brominated compounds with non-halogenated fuels (like acetone or ethanol waste) complicates incineration.[1] When incinerated at standard temperatures, brominated compounds can form corrosive hydrogen bromide (HBr) gas and persistent organic pollutants.[1][2]

  • Cost Impact: Halogenated waste disposal is significantly more expensive than non-halogenated.[1] Segregating correctly prevents the "contamination" of cheaper waste streams.[1]

Part 3: Step-by-Step Disposal Protocol

Scenario A: Disposing of Pure Solid (Excess Reagent)
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1] Do not use metal containers if the compound is potentially acidic or wet.[1]

  • Labeling: Apply a hazardous waste label immediately.[1]

    • Correct: "Waste 4-(Benzyloxy)-6-bromo-1H-indole, Solid, Halogenated."[1][2]

    • Incorrect: "Indole Waste" or "Organic Trash."[1]

  • Segregation: Place the container in the Solid Hazardous Waste satellite accumulation area.[1]

  • Closure: Keep the lid tightly sealed when not actively adding waste to prevent dust aerosolization.[1]

Scenario B: Disposing of Reaction Mixtures (Liquid)

If the compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate, DMSO):

  • Identify the Solvent:

    • If solvent is Halogenated (e.g., DCM, Chloroform): Pour into the Halogenated Solvent Waste carboy.[1][2]

    • If solvent is Non-Halogenated (e.g., Methanol, Acetone): Because the solute (the indole) is brominated, the ENTIRE mixture must now be treated as Halogenated Waste .[1][2]

  • Transfer: Pour into the designated Halogenated Waste carboy (typically Red or Yellow tagged, depending on institutional color codes).

  • Rinsing: Triple rinse the original flask with a minimal amount of compatible solvent and add the rinsate to the same waste container.

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of this specific compound.

DisposalWorkflow Start Start: 4-(Benzyloxy)-6-bromo-1H-indole Waste StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Form (Powder/Crystals) StateCheck->SolidPath Solid LiquidPath Liquid Form (Dissolved in Solvent) StateCheck->LiquidPath Liquid SolidBin Segregate into SOLID HALOGENATED WASTE SolidPath->SolidBin SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck HaloSolvent Yes (Halogenated Solvent) SolventCheck->HaloSolvent Yes NonHaloSolvent No (Non-Halogenated Solvent) (e.g., Acetone, MeOH) SolventCheck->NonHaloSolvent No LiquidBin Dispose in LIQUID HALOGENATED WASTE HaloSolvent->LiquidBin ContaminationRule CRITICAL RULE: Bromine solute contaminates the entire mixture. NonHaloSolvent->ContaminationRule ContaminationRule->LiquidBin

Figure 1: Decision tree for segregating brominated indole waste, emphasizing the contamination rule for non-halogenated solvents.

Part 5: Emergency Spill Response

Warning: Do not attempt to clean up a spill if you are unsure of the hazards or lack proper PPE.[1]

  • Isolate: Demarcate the area.[1] If the spill is large (>50g) or in a high-traffic area, evacuate the immediate vicinity.[1][2]

  • PPE: Don Nitrile gloves, lab coat, and safety goggles.[1][2] If dust is visible in the air, use an N95 or half-face respirator.[1][2]

  • Dry Spill (Powder):

    • Do NOT sweep vigorously (creates dust).[1]

    • Cover the spill with wet paper towels (dampened with water) to suppress dust.[1]

    • Scoop the wet material and towels into a wide-mouth jar or heavy-duty waste bag.[1]

    • Label as "Debris contaminated with 4-(Benzyloxy)-6-bromo-1H-indole."[1]

  • Wet Spill (Solution):

    • Cover with an inert absorbent (Vermiculite, sand, or commercial spill pads).[1][2]

    • Do NOT use combustible materials like sawdust if the solvent is flammable.[1]

    • Scoop absorbed material into the Solid Halogenated Waste bin.[1]

  • Decontamination: Wash the surface with soap and water.[1] Avoid using bleach (sodium hypochlorite) on brominated compounds, as this can theoretically generate bromamines or other volatile irritants.[1][2]

Part 6: Regulatory Compliance References

  • United States (EPA/RCRA): This compound is not a P-listed or U-listed waste by specific name.[1] However, it is regulated under 40 CFR 261.24 if it exhibits toxicity characteristics, and generally falls under "Halogenated Organic" guidelines for incineration requirements [1].[1][2]

  • European Union (EWC): Classified under EWC code 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors) or 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances) [2].[1][2]

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Available at: [Link][1]

  • European Commission. Guidance on classification of waste according to EWC-Stat categories.[1] Available at: [Link]

  • University of Illinois Division of Research Safety. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link][1]

Sources

Handling

Personal protective equipment for handling 4-(Benzyloxy)-6-bromo-1H-indole

Executive Summary & Hazard Philosophy As researchers, we often treat intermediates like 4-(Benzyloxy)-6-bromo-1H-indole (CAS: 243-690-0 or related isomers) as "routine" building blocks. This is a critical error.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Philosophy

As researchers, we often treat intermediates like 4-(Benzyloxy)-6-bromo-1H-indole (CAS: 243-690-0 or related isomers) as "routine" building blocks. This is a critical error. While often classified as a Category 2 Irritant (Skin/Eye/Respiratory), halogenated indole derivatives possess structural motifs that facilitate biological interaction.

The Core Directive: In the absence of comprehensive LD50 data for this specific intermediate, you must apply the Precautionary Principle . Treat this compound as a potential sensitizer and bioactive agent. This guide moves beyond the bare-minimum SDS requirements to establish a containment-first workflow.

Hazard Identification & Risk Assessment

The primary risks associated with 4-(Benzyloxy)-6-bromo-1H-indole evolve as the compound moves through your experimental workflow.

StatePrimary HazardMechanism of InjuryCritical Control
Solid (Powder) Inhalation & OcularFine particulate dust can deeply penetrate the respiratory tract (H335) and cause severe eye irritation (H319).Engineering: Fume Hood / HEPA Balance Enclosure.
Solution Dermal AbsorptionOnce dissolved (e.g., in DMF, DMSO, DCM), the solvent acts as a vehicle, dramatically increasing skin permeation rates (H315, Potential H311).PPE: Solvent-Specific Barrier Protection.

Key H-Statements (Synthesized from Class Data):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

  • Note: Treat as H302/H312 (Harmful if swallowed/in contact with skin) due to structural analogs.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-glove-fits-all" approach. The following matrix dictates PPE based on the specific operational phase.

Table 1: Phase-Specific PPE Requirements
Protection ZonePhase A: Solid Handling (Weighing/Transfer)Phase B: Solution Phase (Reaction/Work-up)
Hand Protection Double Nitrile (4 mil) Outer glove acts as sacrificial layer against dust contamination.Solvent-Dependent: • DMF/DMSO: Butyl Rubber or Double Nitrile (change every 15 mins).• DCM/Chloroform:PVA or Silver Shield™ laminate gloves (Nitrile degrades in <2 mins).
Respiratory Fume Hood (Sash <18").If outside hood: N95/P100 Particulate Respirator.Fume Hood (Mandatory).Respirator generally not required if hood face velocity >100 fpm.
Eye/Face Chemical Splash Goggles .Safety glasses are insufficient for fine powders that can drift around lenses.Safety Glasses with Side Shields .Use Face Shield if working with pressurized vessels or >500mL volumes.
Body Lab Coat (Cotton/Poly) .Buttoned to neck.Chemical-Resistant Apron .Required during transfer of corrosive/halogenated waste.

Senior Scientist Note: Static electricity is a major issue with benzylated indoles. They tend to "jump" during weighing. Use an anti-static gun or polonium strip to neutralize the charge before opening the vial. This prevents micro-aerosolization of the powder.

Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Transfer solid without generating airborne dust.

  • Preparation: Place a disposable balance draft shield or "weighing boat" inside the chemical fume hood. Do not weigh on an open bench.

  • Static Control: Discharge static from the spatula and the receiving vessel using an anti-static gun.

  • Transfer:

    • Use a narrow-neck funnel to direct powder into the flask.

    • Technique: Do not "dump."[2][4][5][6] Tap the spatula gently to create a controlled stream.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (solvent-dampened) to capture invisible dust. Dispose of the towel as solid hazardous waste.

Protocol B: Solubilization & Reaction

Objective: Prevent dermal exposure via solvent-assisted permeation.

  • Solvent Selection: If using Dichloromethane (DCM), be aware that standard nitrile gloves offer zero protection against the solvent carrying the indole through to your skin.

  • The "Dirty Hand" Rule: Designate one hand (usually the non-dominant) as the "clean" hand for touching sash handles and notebooks. The "dirty" hand touches the flask and reagents.

  • Spill Management: If a solution spills on your glove, do not wipe it off .

    • Step 1: Immediately remove the glove.[7]

    • Step 2: Wash hands with soap and water.

    • Step 3: Don fresh gloves.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the state of matter and solvent interaction.

SafetyLogic Start Start: Handling 4-(Benzyloxy)-6-bromo-1H-indole StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Solution In Solution StateCheck->Solution DustRisk Risk: Inhalation/Ocular Dust Solid->DustRisk SolidPPE Control: Fume Hood + Nitrile Gloves + Goggles DustRisk->SolidPPE SolventCheck Check Solvent Type Solution->SolventCheck StandardSolv Polar Aprotic (DMF, DMSO, MeOH) SolventCheck->StandardSolv HalogenSolv Halogenated (DCM, Chloroform) SolventCheck->HalogenSolv StandardPPE Control: Dbl Nitrile (Change 15 mins) StandardSolv->StandardPPE SpecialPPE Control: PVA or Silver Shield Gloves HalogenSolv->SpecialPPE

Figure 1: Decision Logic for PPE Selection. Note the critical divergence for halogenated solvents, where standard nitrile gloves fail.

Emergency Response & Decontamination

In the event of exposure, speed is critical. The lipophilic nature of the benzyl group facilitates tissue interaction.

Protocol C: Exposure Response
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. Do not rub eyes, as this may embed micro-crystals.

  • Skin Contact:

    • Solid: Brush off excess powder before wetting (to prevent increasing surface area absorption). Then wash with soap and water.[2][3][8]

    • Solution: Remove contaminated clothing immediately.[2] Wash skin with copious soap and water.[2][3] Avoid organic solvents (ethanol/acetone) for cleaning skin, as they enhance absorption.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

Protocol D: Disposal (Halogenated Waste)

This compound contains Bromine.[4][9] It must be segregated from non-halogenated waste to prevent issues during incineration.

  • Solid Waste: Collect in a container labeled "Hazardous Waste: Toxic Solid (Halogenated)."

  • Liquid Waste: Dispose of in the "Halogenated Organic Solvents" carboy. Do not mix with acid waste streams.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

  • PubChem. (n.d.). Compound Summary: Indole Derivatives Safety Profile. National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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